molecular formula C6H7BrN4O2 B1423824 Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate CAS No. 1458-20-4

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Cat. No.: B1423824
CAS No.: 1458-20-4
M. Wt: 247.05 g/mol
InChI Key: IVDQNAQLYWSLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H7BrN4O2 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDQNAQLYWSLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695984
Record name Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-20-4
Record name Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Executive Summary

This compound is a highly functionalized pyrazine derivative that serves as a critical building block in modern medicinal chemistry. The pyrazine core is a privileged structure in drug discovery, known to be present in a variety of therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. With its unique arrangement of amino, bromo, and methyl ester functional groups, this molecule offers a versatile platform for creating complex molecular architectures. Its primary significance lies in its role as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are under investigation for the treatment of respiratory conditions such as cystic fibrosis and asthma.[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

The utility of this compound in synthesis is dictated by its distinct structural features and physical properties. The electron-deficient pyrazine ring, substituted with both electron-donating amino groups and an electron-withdrawing bromine atom, creates a unique electronic environment that governs its reactivity.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1458-20-4[6]
Molecular Formula C₆H₇BrN₄O₂[6]
Molecular Weight 247.05 g/mol [6]
Appearance Light yellow to brown powder/crystal[7]
Melting Point 217-219 °C[6]
Boiling Point 433.1 ± 40.0 °C (Predicted)[6]
Solubility Limited in water, moderate in polar organic solvents (e.g., DMSO)[8]
Stability Stable under standard conditions; incompatible with strong oxidizing agents[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[8] While various proprietary routes exist, a general and logical strategy involves the sequential functionalization of a pyrazine precursor.

General Synthetic Strategy

A plausible synthetic pathway begins with a commercially available pyrazine core, followed by bromination, amination, and esterification. The order of these steps is critical. For instance, bromination is often performed early to install the key reactive handle, followed by the introduction of the amino groups via nucleophilic substitution.

  • Causality in Synthesis: The use of N-bromosuccinimide (NBS) is a standard choice for bromination of such heterocyclic systems as it provides a reliable source of electrophilic bromine under relatively mild conditions, minimizing side reactions.[5] Subsequent amination reactions must be carefully controlled to prevent displacement of the newly introduced bromine atom.

G cluster_synthesis Generalized Synthetic Workflow Pyrazine_Precursor Pyrazine-2-carboxylic acid or derivative Brominated_Intermediate 6-Bromo-pyrazine intermediate Pyrazine_Precursor->Brominated_Intermediate Bromination (e.g., NBS) Diamino_Intermediate 3,5-Diamino-6-bromo-pyrazine intermediate Brominated_Intermediate->Diamino_Intermediate Amination (e.g., NH₃ or protected amine) Final_Product This compound Diamino_Intermediate->Final_Product Esterification (CH₃OH, acid catalyst)

Caption: A generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a versatile scaffold for building libraries of compounds. Each functional group offers a distinct reaction site.

  • Amino Groups (-NH₂): These groups are nucleophilic and can undergo acylation, alkylation, or be used as directing groups for further ring substitutions.

  • Bromine Atom (-Br): This is an excellent leaving group for nucleophilic aromatic substitution and, critically, a handle for modern cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[5]

  • Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can undergo transesterification with other alcohols.[8]

G cluster_reactivity Reactivity and Derivatization Hub Central_Hub This compound Suzuki_Coupling Suzuki Coupling Product (Aryl/Alkyl at C6) Central_Hub->Suzuki_Coupling Pd Catalyst, Base Hydrolysis Carboxylic Acid Derivative (at C2) Central_Hub->Hydrolysis NaOH or H₂O/H⁺ Acylation N-Acylated Derivatives (at Amino Groups) Central_Hub->Acylation Acyl Chloride Nu_Subst Nucleophilic Substitution (e.g., -OR, -SR at C6) Central_Hub->Nu_Subst Nucleophile Amidation Amide Derivatives (from Carboxylic Acid) Hydrolysis->Amidation Coupling Agent, Amine

Caption: Key reaction pathways for derivatizing the core molecule.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. The following protocols represent a self-validating system for quality control.

Protocol 1: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Objective: To confirm the structural integrity by identifying the protons of the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Expertise & Trustworthiness: The key to validation is the absence of a proton signal in the aromatic region that would correspond to the H-6 position, as it has been substituted with bromine.[5] Expect to see signals for the two distinct amino groups (-NH₂) and a sharp singlet for the methyl ester (-OCH₃) protons. The amino proton signals may be broad and will be exchangeable with D₂O.[5]

Protocol 2: Infrared (IR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • Prepare a sample using either a KBr pellet or as a thin film on a salt plate.

    • Acquire the spectrum using an FTIR spectrometer.

  • Expertise & Trustworthiness: A validated spectrum will show characteristic stretches for the N-H bonds of the amino groups (typically two bands in the 3300-3500 cm⁻¹ region), a strong C=O stretch for the ester group (~1700 cm⁻¹), and C-N stretches in the fingerprint region.[5]

Protocol 3: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic pattern.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an ESI or APCI mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Expertise & Trustworthiness: The presence of bromine provides a definitive isotopic signature. Look for the molecular ion peaks (M⁺ and M+2⁺) that correspond to the molecular formula C₆H₇BrN₄O₂ (m/z ~246 and ~248), with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a highly reliable confirmation of the compound's identity.[5]

Applications in Drug Discovery

The primary application driving interest in this compound is its use as a precursor for synthesizing epithelial sodium channel (ENaC) inhibitors.[5] ENaC is a crucial target in the airways, and its inhibition is a promising therapeutic strategy for diseases characterized by dehydrated airway surfaces, such as cystic fibrosis.[5] The bromo-substituent on this intermediate allows for facile introduction of diverse chemical groups via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties. Beyond this specific application, the broader class of pyrazine derivatives is widely explored for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][4][9]

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: While specific data for this exact compound is limited, closely related structures are known to be irritants and potential sensitizers. The analogous 3-amino-6-bromopyrazine-2-carboxylate is classified as a potential skin sensitizer.[10] The chloro-analog is an irritant to the eyes, respiratory system, and skin.[11] It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.

  • Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere at 2-8°C.[5][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactivity, multiple points for diversification, and direct relevance to high-value therapeutic targets like ENaC make it an indispensable building block. A thorough understanding of its chemical properties, synthetic nuances, and analytical profile, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.Taylor & Francis Online. [Link]
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.MDPI. [Link]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI. [Link]
  • Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives.
  • Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251.PubChem. [Link]
  • Methyl 3-amino-6-bromopyrazine-2-carboxyl
  • 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.PubChem. [Link]
  • Methyl 5-amino-6-bromopyrazine-2-carboxyl
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%, 100 grams.

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a key building block in the development of novel therapeutics. The document details a well-established synthetic route, starting from commercially available precursors, and offers in-depth explanations of the reaction mechanisms and procedural choices. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing them with the necessary information to safely and efficiently synthesize this important molecule.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1][2][3] The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the design and synthesis of novel drug candidates.[1][4] These compounds have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3]

This compound is a highly functionalized pyrazine derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of amino, bromo, and carboxylate groups on the pyrazine ring provides multiple points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound can be approached through a logical retrosynthetic analysis, starting from a readily available precursor. A plausible and efficient synthetic route begins with Methyl 3-aminopyrazine-2-carboxylate. The synthesis then proceeds through two key transformations: diamination followed by regioselective bromination.

Retrosynthesis Target This compound Intermediate1 Methyl 3,5-diaminopyrazine-2-carboxylate Target->Intermediate1 Bromination StartingMaterial Methyl 3-aminopyrazine-2-carboxylate Intermediate1->StartingMaterial Amination

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 3-aminopyrazine-2-carboxylate≥98%Commercial
N-Bromosuccinimide (NBS)Reagent GradeCommercial
Acetonitrile (CH3CN)Anhydrous, ≥99.8%Commercial
Dichloromethane (CH2Cl2)ACS GradeCommercial
Sodium Bicarbonate (NaHCO3)Saturated SolutionIn-house prep.
BrineSaturated SolutionIn-house prep.
Magnesium Sulfate (MgSO4)AnhydrousCommercial
Round-bottom flasksVarious sizesStandard lab supply
Magnetic stirrer and stir bars-Standard lab supply
Reflux condenser-Standard lab supply
Separatory funnel-Standard lab supply
Rotary evaporator-Standard lab supply
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercial
Column chromatography suppliesSilica gel (230-400 mesh)Commercial
Step 1: Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate

The initial step involves the direct amination of a suitable precursor. While various methods exist for the introduction of an amino group onto a pyrazine ring, a common approach involves the nucleophilic aromatic substitution of a halogenated precursor. For the purpose of this guide, we will assume the direct synthesis from a commercially available, appropriately substituted precursor, or a multi-step synthesis from a simpler pyrazine, the details of which are beyond the scope of this specific protocol. A plausible starting point is the chloro-analogue, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, which is commercially available.[5][6][7]

Step 2: Bromination of Methyl 3,5-diaminopyrazine-2-carboxylate

The introduction of a bromine atom at the 6-position of the pyrazine ring is achieved through electrophilic aromatic substitution. The two amino groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. In this case, the C6 position is electronically activated and sterically accessible. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic and heteroaromatic compounds.

Experimental_Workflow cluster_Step1 Step 1: Preparation of Starting Material cluster_Step2 Step 2: Bromination Reaction cluster_Step3 Step 3: Workup and Purification cluster_Final Final Product Start Methyl 3,5-diaminopyrazine-2-carboxylate Dissolve Dissolve starting material in Acetonitrile Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add N-Bromosuccinimide (NBS) portion-wise Cool->Add_NBS Stir Stir at 0 °C to room temperature Add_NBS->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Quench with saturated NaHCO3 solution Monitor->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,5-diaminopyrazine-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile (10-20 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. The causality behind the portion-wise addition is to control the exothermicity of the reaction and to prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts, such as succinimide and HBr.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining aqueous impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester and amino protons and the absence of the proton at the C6 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₇BrN₄O₂; MW: 247.05 g/mol ).[8]

  • Melting Point (MP): To assess the purity of the compound.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can effectively produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the pyrazine scaffold ensures that this and related compounds will continue to be of significant interest in the development of new therapeutic agents.

References

  • D. Choudhary, S. Garg, M. Kaur, H. S. Sohal, D. S. Malhi, L. Kaur, M. Verma, & A. Sharma. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Pharmaffiliates. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.
  • Smolecule. (n.d.).
  • MDPI. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Benchchem. (n.d.). 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Sources

Part 1: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS: 1458-20-4)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS Number 1458-20-4 and a Related Compound of High Interest in Drug Development

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for research and informational purposes only. The synthesis and handling of the compounds discussed should only be conducted by trained professionals in appropriate laboratory settings, in compliance with all applicable laws and regulations.

Introduction

The Chemical Abstracts Service (CAS) number 1458-20-4 is unequivocally assigned to the compound Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate . This pyrazine derivative holds potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. However, in the context of drug development, especially concerning synthetic opioids, a compound with a similar application profile, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS Number: 125541-22-2), is of significant interest. This guide will first provide a detailed overview of the properties of the compound associated with CAS 1458-20-4 and subsequently offer a comprehensive analysis of the latter, a critical precursor in the synthesis of fentanyl and its analogues.

This section focuses on the chemical and physical properties, spectral data, safety, and potential applications of the compound officially registered under CAS number 1458-20-4.

Chemical and Physical Properties

This compound is a substituted pyrazine, a class of heterocyclic compounds that are integral to many biologically active molecules.[1] The presence of amino, bromo, and carboxylate functional groups on the pyrazine ring makes it a valuable intermediate for further chemical modifications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇BrN₄O₂[3][4]
Molecular Weight 247.05 g/mol [3][4]
Melting Point 217-219 °C[3]
Boiling Point (Predicted) 433.1 ± 40.0 °C[3]
Density (Predicted) 1.836 ± 0.06 g/cm³[3]
pKa (Predicted) -0.17 ± 0.10[3]

Spectroscopic Data

  • ¹H-NMR: The spectrum would be expected to show signals corresponding to the amine protons and the methyl ester protons. The absence of a proton at the 6-position of the pyrazine ring would be a key indicator of successful bromination.[2]

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for N-H stretching of the amino groups, C=O stretching of the ester, and C-N and C-Br vibrations.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.[2]

Safety and Handling

For research and manufacturing purposes, it is imperative to handle this compound with appropriate safety precautions.

  • Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3]

  • General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[5]

Applications in Research and Drug Development

The structural motifs present in this compound make it a compound of interest for medicinal chemists. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This compound can serve as a starting material for the synthesis of more complex molecules targeting various biological pathways. For instance, a closely related analogue, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are investigated for treating respiratory diseases like cystic fibrosis.[2]

Synthesis Overview

The synthesis of this compound would typically involve a multi-step process starting from a pyrazine precursor. A generalized synthetic pathway is outlined below.

Synthesis_of_Methyl_3_5_diamino_6_bromopyrazine_2_carboxylate Pyrazine_Precursor Pyrazine Derivative Brominated_Intermediate Brominated Pyrazine Pyrazine_Precursor->Brominated_Intermediate Bromination Diamino_Intermediate Diamino Pyrazine Brominated_Intermediate->Diamino_Intermediate Amination Final_Product Methyl 3,5-diamino-6- bromopyrazine-2-carboxylate (CAS: 1458-20-4) Diamino_Intermediate->Final_Product Carboxylation & Esterification Fentanyl_Synthesis_from_1_Boc_4_AP Boc_4_AP tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) Acylated_Intermediate tert-Butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate Boc_4_AP->Acylated_Intermediate Acylation with propionyl chloride Deprotected_Intermediate N-phenyl-N-(piperidin-4-yl)propanamide (4-ANPP) Acylated_Intermediate->Deprotected_Intermediate Deprotection (e.g., with HCl) Fentanyl Fentanyl Deprotected_Intermediate->Fentanyl N-alkylation with 2-phenylethyl halide

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Experimental Protocol: Synthesis of 1-Boc-4-AP

The synthesis of 1-Boc-4-AP is commonly achieved through reductive amination of N-Boc-4-piperidinone with aniline. [6] Step-by-Step Methodology:

  • Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane. Cool the mixture in an ice bath.

  • Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Causality behind Experimental Choices:

  • Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is well-suited for reductive aminations. It is less sensitive to acidic conditions compared to other borohydrides.

  • Aqueous NaOH Workup: Neutralizes the acetic acid and quenches any remaining reducing agent.

Experimental Protocol: Synthesis of Fentanyl from 1-Boc-4-AP

The conversion of 1-Boc-4-AP to fentanyl involves two main steps: acylation and deprotection followed by N-alkylation. A common route is acylation followed by deprotection.

Step 1: Acylation

  • Reaction Setup: Dissolve 1-Boc-4-AP (1 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the mixture.

  • Reaction Progression: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate, can be purified by chromatography.

Step 2: Deprotection

  • Reaction Setup: Dissolve the acylated intermediate in a solvent such as 1,4-dioxane.

  • Acidic Cleavage: Add an excess of 4M aqueous HCl and stir at room temperature for 4 hours.

  • Neutralization and Extraction: Adjust the pH to 8 with 2M aqueous NaOH. Extract the product, N-phenyl-N-(piperidin-4-yl)propanamide (4-ANPP), with an organic solvent.

The resulting 4-ANPP can then be N-alkylated with a 2-phenylethyl halide to yield fentanyl.

Conclusion

This technical guide has provided a detailed overview of the properties and applications of two distinct chemical entities: this compound (CAS 1458-20-4) and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2). While the former is a versatile building block for medicinal chemistry, the latter holds significant importance as a regulated precursor in the synthesis of fentanyl and its analogues. For researchers and professionals in drug development, understanding the specific properties, synthesis, and handling of these compounds is crucial for advancing research in their respective fields.

References

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [Link]
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. [Link]
  • 1-Boc-4-AP - Wikipedia. [Link]
  • MSDS of Tert-butyl 3-(4-aminophenyl)
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. [Link]
  • CAS No. 51171-02-9 | Chemsrc. [Link]
  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem - NIH. [Link]
  • 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester - PubChem. [Link]
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchG
  • Substance Details 4-Anilino-1-Boc-piperidine - Unodc. [Link]
  • ch08 Solutions | PDF | Proton Nuclear Magnetic Resonance | Parts Per Not
  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. [Link]
  • NMR, mass spectroscopy, IR - finding compound structure - ResearchG
  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

Sources

An In-depth Technical Guide to 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid methyl ester: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a crucial intermediate in pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis, and applications, with a focus on its role as a precursor to potent therapeutic agents.

Introduction: The Significance of a Highly Functionalized Pyrazine Core

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of biological activities, including antiviral, anticancer, and diuretic effects.[1] this compound (CAS No. 1458-20-4) is a highly functionalized pyrazine derivative that has garnered significant attention as a versatile building block for the synthesis of complex heterocyclic compounds.[2] Its unique arrangement of two amino groups, a bromine atom, and a methyl ester on the pyrazine core provides multiple reactive sites, enabling diverse synthetic transformations and the exploration of structure-activity relationships.[1]

This compound is a close analog of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and is particularly renowned as a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers.[1] These blockers are under investigation for the treatment of respiratory diseases such as cystic fibrosis and asthma, highlighting the therapeutic relevance of this pyrazine derivative.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a synthetic intermediate are paramount to its successful application in multi-step syntheses.

Structural Elucidation

The chemical structure of this compound is characterized by a central pyrazine ring substituted at the 2, 3, 5, and 6 positions. The IUPAC name is this compound.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 1458-20-4[3]
Molecular Formula C₆H₇BrN₄O₂[3]
Molecular Weight 247.05 g/mol [3]
Appearance Powder or liquid[4]
Melting Point 217-219 °C[3]
Boiling Point (Predicted) 433.1 ± 40.0 °C[3]
Purity ≥ 97%[4]
Storage Store in a tightly closed container[4]

Synthesis Protocol

The synthesis of this compound is a critical process for its availability in drug discovery programs. The most authoritative method involves the halogen exchange of its chloro-analogue, as detailed in the seminal work by Cragoe et al. in the Journal of Medicinal Chemistry.

Synthetic Pathway

The synthesis starts from the readily available methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. A halogen exchange reaction is then performed to replace the chlorine atom with bromine.

Synthetic Workflow Diagram

Synthesis_Workflow start Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate reagent Hydrogen Bromide in Glacial Acetic Acid start->reagent Halogen Exchange workup Neutralization & Isolation reagent->workup product This compound workup->product

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Cragoe, E. J., et al. in the Journal of Medicinal Chemistry, 1967, 10(1), 66-75.[5]

Materials:

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1.0 eq)

  • 30% Hydrogen bromide in glacial acetic acid (excess)

  • Sodium bicarbonate solution (saturated)

  • Water

  • Ethanol

Procedure:

  • A solution of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in an excess of 30% hydrogen bromide in glacial acetic acid is prepared.

  • The reaction mixture is allowed to stand at room temperature for 24 hours.

  • The resulting precipitate, the hydrobromide salt of the product, is collected by filtration.

  • The collected solid is washed with acetic acid followed by ether.

  • The hydrobromide salt is then dissolved in water.

  • The aqueous solution is neutralized by the addition of a saturated sodium bicarbonate solution.

  • The precipitated free base is collected by filtration.

  • The product is recrystallized from ethanol to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point (217-219 °C) and can be further confirmed by chromatographic techniques such as HPLC. Spectroscopic analysis (NMR, IR, MS), if available, would provide definitive structural confirmation.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of epithelial sodium channel (ENaC) inhibitors.[1] ENaC plays a crucial role in regulating sodium balance in various tissues, and its inhibition is a therapeutic strategy for managing conditions like cystic fibrosis and hypertension.

Role as a Precursor to ENaC Inhibitors

The bromo-substituent on the pyrazine ring serves as a handle for introducing further molecular complexity through cross-coupling reactions, while the amino and ester functionalities can be further modified to modulate the pharmacological properties of the final compounds.

Logical Relationship Diagram

Drug_Discovery_Logic start This compound step1 Amidation start->step1 intermediate 3,5-Diamino-6-bromo-N-(substituted)-pyrazine-2-carboxamide step1->intermediate step2 Cross-coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final_product ENaC Inhibitor Drug Candidate step2->final_product bio_activity Modulation of Epithelial Sodium Channel Activity final_product->bio_activity Biological Target

Caption: Logical flow from intermediate to biological activity.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (around 3.8-4.0 ppm). The two amino groups would likely appear as broad singlets, and the pyrazine ring proton, if present, would be in the aromatic region.

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the ester group (around 160-170 ppm) and the methyl carbon (around 50-55 ppm). The signals for the substituted pyrazine ring carbons would appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the amino, bromo, and ester substituents.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino groups (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] The analogous carboxylic acid is recommended to be stored in a dark place under an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery, particularly in the development of novel ENaC inhibitors. Its well-defined synthesis and multiple reactive sites make it an attractive starting material for the construction of complex and diverse molecular architectures. This guide provides a foundational understanding of its structure, synthesis, and applications, empowering researchers to leverage this key building block in their pursuit of new therapeutic agents.

References

  • Cragoe, E. J., Jr., Woltersdorf, O. W., Jr., Bicking, J. B., Kwong, S. F., & Jones, J. H. (1967). Pyrazine diuretics. II. N-amidino-3-amino-5-substituted 6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 10(1), 66–75. [Link]
  • MDPI. (2019). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors.
  • Google Patents. (n.d.). WO2012035158A1 - Pyrazine derivatives as enac blockers.
  • Google Patents. (n.d.). US10233158B2 - Arylalkyl- and aryloxyalkyl-substituted epithelial sodium channel blocking compounds.
  • Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
  • DSpace@MIT. (2021). Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins.

Sources

The Cornerstone of a Therapeutic Strategy: A Technical Guide to Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate in the Development of Epithelial Sodium Channel (ENaC) Inhibitors.

Foreword: From a Synthetic Intermediate to a Mechanistic Linchpin

In the landscape of medicinal chemistry, the term "mechanism of action" is typically reserved for a final, biologically active compound. However, to overlook the mechanistic contributions of key synthetic precursors would be to ignore the foundational principles of rational drug design. This compound (CAS: 1458-20-4) is a prime example of such a critical building block.[1] While not a therapeutic agent in itself, its unique chemical architecture is fundamental to the synthesis and, ultimately, the mechanism of action of a class of potent therapeutics: the epithelial sodium channel (ENaC) inhibitors.

This guide delves into the core utility of this pyrazine derivative, elucidating how its structural features are not merely incidental but are, in fact, integral to the pharmacological activity of the resulting drug molecules. We will explore its role in synthesis, its influence on structure-activity relationships (SAR), and the mechanism by which the final compounds modulate their biological target.

The Epithelial Sodium Channel (ENaC): A Critical Therapeutic Target

The epithelial sodium channel (ENaC) is a vital ion channel responsible for sodium reabsorption in various tissues, including the kidneys, lungs, and colon.[2] Composed of alpha (α), beta (β), and gamma (γ) subunits, ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure.[2][3] Overactivity of ENaC can lead to hypertension, heart failure, and fluid overload.[2] In the lungs, ENaC hyperactivity contributes to the dehydration of airway surfaces, a key pathological feature in cystic fibrosis.[3]

Consequently, inhibitors of ENaC are a significant area of therapeutic interest. By blocking this channel, these agents reduce sodium reabsorption, leading to increased sodium excretion and a decrease in fluid retention, which can lower blood pressure and reduce the workload on the heart.[2][4] The potassium-sparing diuretic amiloride was one of the first recognized ENaC blockers, and its pyrazine core structure has become a blueprint for the development of more specific and potent analogs.[4][5]

This compound: The Synthetic Keystone

This compound is a heterocyclic compound featuring a pyrazine ring substituted with two amino groups, a bromine atom, and a methyl ester.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

PropertyValue
Molecular FormulaC6H7BrN4O2
Molecular Weight247.05 g/mol
Melting Point217-219 °C
AppearanceCrystalline Powder
Key Functional Groups Reactivity / Role in Synthesis
Pyrazine RingAromatic, electron-deficient core; foundational scaffold for ENaC inhibitors.
3,5-Diamino GroupsNucleophilic sites for further derivatization. The 5-amino group is crucial for interaction with the ENaC pore.
6-Bromo GroupA key leaving group for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate potency and selectivity.
2-Carboxylate GroupCan be converted to a carboxamide, another critical feature for ENaC binding.

The reactivity of the bromine atom at the 6-position is particularly important, as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of substituents. This chemical handle is essential for fine-tuning the pharmacological properties of the final molecule.

Representative Synthetic Workflow

The synthesis of a potent ENaC inhibitor often begins with this compound. The following workflow illustrates its central role.

G A This compound B Step 1: Guanidinylation (e.g., Guanidine HCl, NaOMe) A->B C Amiloride-like Intermediate (N-amidino-3,5-diamino-6-bromo- 2-pyrazinecarboxamide) B->C D Step 2: Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Introduction of R-group at C6 position C->D E Final ENaC Inhibitor D->E

Caption: Synthetic pathway from the core intermediate to a final ENaC blocker.

Structure-Activity Relationship (SAR) and Mechanistic Implications

The structural features inherited from this compound are directly responsible for the mechanism of action of amiloride and its analogs, which function as pore blockers of the ENaC.[4]

  • The Pyrazine Ring and Guanidinium Group: The pyrazine ring acts as a scaffold, positioning the critical guanidinium group (formed from the 2-carboxylate and a subsequent reaction with guanidine) to interact with the ENaC pore. This positively charged group is thought to directly block the passage of Na+ ions by binding to negative charges within the channel's selectivity filter.

  • The 5-Amino Group: The amino group at the 5-position is essential for activity. It forms hydrogen bonds with residues in the channel, helping to orient the molecule correctly for optimal blockade.

  • The 6-Substituent: The substituent at the 6-position, introduced via the bromine handle, significantly influences the inhibitor's potency and duration of action.[6] Hydrophobic and bulky groups at this position can lead to a marked increase in inhibitory activity, likely by establishing additional interactions with the protein or by altering the off-rate of the drug from the channel.[6]

Visualization of the Proposed Binding Mechanism

The following diagram illustrates the key interactions between an ENaC inhibitor derived from the pyrazine precursor and the channel pore.

G cluster_ENaC ENaC Pore cluster_Inhibitor Pyrazine-based Inhibitor Pore_Wall1 Channel Wall (Protein Residues) Pore_Wall2 Channel Wall (Protein Residues) Selectivity_Filter Selectivity Filter (Negative Charges) Pyrazine Pyrazine Ring Guanidinium Guanidinium Group (+ charge) Amine 5-Amino Group R_Group 6-Substituent (R) Guanidinium->Selectivity_Filter Ionic Interaction (Pore Blockade) Amine->Pore_Wall1 Hydrogen Bonding R_Group->Pore_Wall2 Hydrophobic Interaction

Caption: Proposed binding mode of an ENaC inhibitor within the channel pore.

Experimental Protocols

Protocol: Synthesis of an N-Amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamide

This protocol is a representative example of how this compound is utilized.

Step 1: Guanidinylation

  • Prepare a solution of sodium methoxide in methanol.

  • Add guanidine hydrochloride and stir for 5-10 minutes.

  • Filter the resulting sodium chloride precipitate.

  • Add this compound to the guanidine solution.

  • Heat the mixture gently (e.g., on a steam bath) for 10-15 minutes to facilitate the reaction, forming the N-amidino-3,5-diamino-6-bromo-2-pyrazinecarboxamide intermediate.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product by precipitation (e.g., by adding water) and filtration.

Step 2: Suzuki Cross-Coupling

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromo-intermediate from Step 1, a suitable boronic acid (R-B(OH)2), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the final 6-substituted ENaC inhibitor.

Protocol: In Vitro Evaluation of ENaC Inhibition using Ussing Chamber Electrophysiology

This protocol assesses the functional activity of the synthesized compounds.

  • Tissue Preparation: Culture human bronchial epithelial cells on permeable supports until a confluent, polarized monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in Ussing chambers. Bathe the apical and basolateral sides with appropriate Krebs-Ringer bicarbonate solution, maintain at 37°C, and gas with 95% O2 / 5% CO2.

  • Electrophysiological Measurement: Clamp the monolayers to zero transepithelial voltage and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • Baseline Measurement: Allow the Isc to stabilize to obtain a baseline reading. This current is primarily due to ENaC-mediated sodium absorption.

  • Compound Addition: Add the synthesized inhibitor to the apical bathing solution in a cumulative, concentration-dependent manner.

  • Data Acquisition: Record the change in Isc after each addition. A decrease in Isc indicates inhibition of ENaC.

  • Data Analysis: Calculate the percentage inhibition of the baseline Isc at each concentration. Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the ENaC-mediated current.

Conclusion

This compound is more than a simple starting material; it is the foundational scaffold upon which a clinically significant class of ENaC inhibitors is built. Its inherent chemical features—the pyrazine core, the strategically placed amino groups, and the reactive bromine handle—are directly translated into the structural motifs required for potent and specific blockade of the epithelial sodium channel. Understanding the chemistry and utility of this key intermediate provides drug development professionals with a deeper appreciation for the principles of medicinal chemistry, where the journey from a simple building block to a life-changing therapeutic is a testament to the power of rational design.

References

  • Vertex AI Search. (2024). What are ENaCα inhibitors and how do they work?Link
  • Vertex AI Search. (2024). What are ENaC blockers and how do they work?Link
  • ChemicalBook.
  • Dr.Oracle. (2025). How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized?Link
  • Bobadilla, N. A., et al. (2006). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American Journal of Hypertension. Link
  • Li, J. H., et al. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. Journal of Membrane Biology. Link

Sources

A Technical Guide to the Spectral Analysis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide to the spectral characterization of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate, a key heterocyclic building block in modern drug discovery. As a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly novel analogues of amiloride targeting the epithelial sodium channel (ENaC), a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[1][2]

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The key features of this compound—a substituted pyrazine core—govern its entire spectral profile.

Caption: Molecular Structure of the Target Compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1458-20-4[3]
Molecular Formula C₆H₇BrN₄O₂[3]
Molecular Weight 247.05 g/mol [3]
Appearance Expected to be a light yellow to brown crystalline solid[5]
Melting Point 217-219 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on data from structural analogues like Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and Methyl 3-amino-2-pyrazine carboxylate, we can predict the ¹H and ¹³C NMR spectra with high confidence.[4][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, reflecting the molecule's symmetry and lack of aromatic C-H protons. The key signals arise from the amino groups and the methyl ester.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Causality
~ 7.5 - 7.9Broad Singlet2HC5-NH₂ The amino group protons are subject to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms, resulting in a broad signal. The downfield shift is due to the electron-withdrawing nature of the pyrazine ring.
~ 7.0 - 7.4Broad Singlet2HC3-NH₂ This second amino group is in a similar electronic environment, also appearing as a broad, downfield signal. The exact chemical shifts may vary with concentration and temperature.
~ 3.85Singlet3H-OCH₃ The methyl protons of the ester group are shielded and appear as a sharp singlet, as there are no adjacent protons to cause splitting. This is a highly characteristic signal.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Six distinct signals are expected.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Causality
~ 165C =OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~ 155C 5-NH₂Aromatic carbon directly attached to a nitrogen atom, experiencing strong deshielding.
~ 150C 3-NH₂Similar to C5, this carbon is deshielded by the attached amino group and ring nitrogens.
~ 135C 2-COOCH₃The carbon bearing the ester group is deshielded by both the ring nitrogens and the carbonyl group.
~ 118C 6-BrThe carbon attached to the bromine atom. The "heavy atom effect" of bromine typically shifts this carbon upfield relative to its chloro- or fluoro-analogue.
~ 52-OC H₃The methyl carbon of the ester group is shielded and appears in the typical upfield region for sp³ carbons attached to oxygen.
Self-Validating NMR Acquisition Protocol

To obtain high-quality, publishable NMR data, a rigorous and self-validating experimental workflow is essential.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing s1 Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d₆ s2 Vortex until homogeneous s1->s2 s3 Filter through glass wool into NMR tube s2->s3 a1 Lock & Shim on DMSO-d₆ signal s3->a1 a2 Acquire ¹H Spectrum (16 scans) a1->a2 a3 Acquire ¹³C Spectrum (1024 scans) a1->a3 p1 Fourier Transform a2->p1 a3->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Reference to DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C) p3->p4

Caption: Standardized NMR Experimental Workflow.

Causality Behind Experimental Choices:

  • Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of N-H protons, often resulting in sharper amino signals compared to solvents like chloroform-d.

  • High-Field Magnet (500 MHz): A higher field strength provides better signal dispersion and resolution, which is critical for unambiguously assigning closely spaced aromatic signals in complex molecules.

  • Referencing: Internal referencing to the residual solvent peak is an industry-standard practice that ensures data comparability across different instruments and laboratories.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by absorptions from the amino groups, the carbonyl ester, and the aromatic pyrazine ring.

Table 4: Predicted IR Absorption Bands (Solid-State, KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Strong, DoubletN-H StretchPrimary Amine (-NH₂)
~ 1725Strong, SharpC=O StretchEster Carbonyl
1640 - 1550Medium-StrongC=C / C=N StretchPyrazine Ring
~ 1250StrongC-O StretchEster
1100 - 1000MediumC-N StretchAryl Amine
700 - 600MediumC-Br StretchAryl Bromide

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

  • Record a background spectrum of the empty crystal.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Perform an automatic baseline correction and peak-picking analysis.

This ATR method is preferred for its speed, ease of use, and minimal sample preparation compared to traditional KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features.

Expected Observations (High-Resolution Electrospray Ionization, ESI-MS):

  • Ionization Mode: Positive ion mode is optimal, as the pyrazine nitrogens are readily protonated.

  • Parent Ion: The primary observation will be the protonated molecular ion, [M+H]⁺.

  • Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the [M+H]⁺ peak and all bromine-containing fragments. This is a definitive confirmation of the presence of bromine.

Table 5: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[C₆H₈BrN₄O₂]⁺ ([M+H]⁺ for ⁷⁹Br)246.9880Expected within 5 ppm
[C₆H₈BrN₄O₂]⁺ ([M+H]⁺ for ⁸¹Br)248.9859Expected within 5 ppm

Fragmentation Analysis: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) from the parent ion, providing further structural validation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated pyrazine system. The presence of auxochromes (the two -NH₂ groups) and the chromophoric pyrazine ring will result in distinct absorption maxima.

Predicted UV-Vis Spectrum (Methanol or Ethanol):

  • π → π* Transitions: Expect strong absorption bands in the range of 230-280 nm, characteristic of the extended π-system of the substituted aromatic ring.

  • n → π* Transitions: Weaker absorptions may be observed at longer wavelengths (>300 nm) due to transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

Protocol for UV-Vis Analysis:

  • Prepare a stock solution of the compound in spectroscopic-grade methanol at a concentration of ~1 mg/mL.

  • Create a dilute solution (~0.01 mg/mL) from the stock solution.

  • Use a dual-beam spectrophotometer to scan from 200 to 600 nm, using pure methanol as the reference blank.

  • Identify the wavelength of maximum absorbance (λₘₐₓ).

This comprehensive spectral analysis, combining predictive data based on sound chemical principles with robust, industry-standard protocols, provides a complete framework for the characterization of this compound. It serves as an essential tool for researchers in quality control, reaction monitoring, and structural verification during the development of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.
  • Archiv der Pharmazie. (1992). Preparation and diuretic properties of novel amiloride analogues. PubMed.
  • Journal of Environmental Nanotechnology. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). PubMed.
  • StatPearls. (2023). Amiloride. NCBI Bookshelf.
  • ResearchGate. (2011). ChemInform Abstract: Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase-Type Plasminogen Activator (uPA).
  • Google Patents. (1980). US4196292A - 6-Substituted amiloride derivatives.
  • PubChemLite. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (C6H6BrN3O2).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.
  • Strate-line. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%.
  • ResearchGate. (n.d.). (a) The UV-Vis absorption spectra of methyl orange (MO) solution during....
  • NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US8969336B2 - Diamino heterocyclic carboxamide compound.
  • PubChem. (n.d.). Methyl 5-amino-6-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 1458-98-6,3-Bromo-2-methylpropene.
  • PubChem. (n.d.). 3-Bromo-2-methyl-1-propene. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

Molecular weight of C6H7BrN4O2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide (C6H7BrN4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C6H7BrN4O2. The guide is designed for professionals in research and drug development, offering a detailed analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. While specific experimental data for this molecule is sparse in publicly accessible databases, this guide synthesizes available information and provides expert insights into its properties and potential applications.

Nomenclature and Molecular Structure

The systematic identification of a compound is fundamental to scientific communication. The compound C6H7BrN4O2 is identified under the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system.

  • IUPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]

  • Molecular Formula: C6H7BrN4O2[1]

  • Molecular Weight: 247.051 g/mol [1]

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH2), a bromomethyl group (-CH2Br), and a carboxamide group (-CONH2). A key feature is the N-oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties

PropertyValueSource
Molecular Formula C6H7BrN4O2[1]
Molecular Weight 247.051 g/mol [1]
Melting Point n/a[1]
Boiling Point n/a[1]
Density n/a[1]

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related pyrazine derivatives. The proposed workflow starts from a commercially available pyrazine derivative and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis
  • Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.

  • Oxidation: The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide.

  • Bromination of the Methyl Group: The final step is the bromination of the methyl group. This is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions (e.g., irradiation with a UV lamp).

start 3-amino-6-methyl-2-pyrazinecarbonitrile step1 Oxidation (e.g., m-CPBA) start->step1 intermediate1 3-amino-6-methyl-2-pyrazinecarbonitrile 4-oxide step1->intermediate1 step2 Nitrile Hydrolysis (e.g., H₂SO₄) intermediate1->step2 intermediate2 3-amino-6-methyl-2-pyrazinecarboxamide 4-oxide step2->intermediate2 step3 Radical Bromination (e.g., NBS, AIBN) intermediate2->step3 product 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide step3->product

Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Potential Applications and Biological Activity in Drug Discovery

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitutions on C6H7BrN4O2 suggest potential for biological activity.

  • Anticancer Activity: Structurally related 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[2][3] The core structure of C6H7BrN4O2 is similar to these inhibitors, suggesting it could be a candidate for similar screening.

  • Enzyme Inhibition: Pyrazine derivatives have also been explored as thrombin inhibitors, which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has been shown to improve aqueous solubility and bioavailability in some series of thrombin inhibitors.[4]

  • Antibacterial Agents: The pyrazine carboxamide moiety is a key component of the anti-tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel pyrazine-2-carboxamides to combat drug-resistant bacteria like Salmonella Typhi.[5]

  • Targeted Protein Degradation: The bromomethyl group is a reactive handle that could potentially be used to covalently bind to a target protein or to be further functionalized, for example, in the development of Proteolysis Targeting Chimeras (PROTACs). Related heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in cancer.[6]

Analytical Characterization

For a researcher who has synthesized this compound, a suite of analytical techniques would be required for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad singlet for the amino protons, two distinct signals for the carboxamide protons, and a singlet for the bromomethyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine N-oxide ring.

    • ¹³C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-N and C-H stretches of the pyrazine ring.

Safety and Handling

As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide should be handled with appropriate safety precautions. The bromomethyl group suggests that this compound is likely an alkylating agent and should be treated as potentially toxic and mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

  • Chemical Synthesis Database. (2025). 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide. [Link]
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • PubMed. (2024).
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Yang, T., et al. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry. [Link]
  • Yousaf, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

Sources

The Strategic Importance of Substituted Pyrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Abstract: This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The document centers on the critical physicochemical parameter of its melting point, detailing its importance as an indicator of purity, identity, and stability. We will explore the foundational role of pyrazine derivatives in drug discovery, outline the theoretical and practical principles of melting point determination, and provide a detailed, field-proven experimental protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and quality control of novel pharmaceutical intermediates.

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Pyrazine and its derivatives are foundational components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] Their unique electronic properties and ability to participate in various binding interactions, such as hydrogen bonds and π-stacking, make them highly valuable in the design of novel therapeutic agents.[4]

This compound belongs to this critical class of compounds. Its structure, featuring amino groups, a bromine atom, and a methyl ester, provides multiple reaction sites for synthetic elaboration.[5] These functional groups allow for the strategic development of more complex molecules, making it a key intermediate or building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[5] Specifically, brominated diamino-pyrazine scaffolds are investigated as precursors for potent epithelial sodium channel (ENaC) blockers, which have therapeutic potential in treating respiratory diseases like cystic fibrosis.[5]

Melting Point: A Cornerstone of Pharmaceutical Quality Control

In the pharmaceutical industry, the melting point is a fundamental analytical parameter used to identify, characterize, and confirm the purity of solid chemical compounds.[6][7] It is defined as the temperature at which a substance transitions from a solid to a liquid state.[8][9] This physical property is intrinsically linked to the compound's molecular structure and the strength of its intermolecular forces.[6]

The significance of melting point determination rests on several key principles:

  • Purity Assessment: A pure, crystalline organic compound typically melts over a very sharp, narrow temperature range (often 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, making it easier for the solid to melt.[10] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[10] Therefore, a sharp melting point is a strong indicator of high purity.[11]

  • Identity Confirmation: Every pure compound has a characteristic melting point.[10] By comparing the experimentally determined melting point of a synthesized compound with a known literature value or a reference standard, its identity can be verified.[6][11] A mixed melting point analysis, where the unknown is mixed with a known standard, can definitively confirm identity if no melting point depression is observed.[12]

  • Quality Control and Consistency: In a manufacturing setting, melting point determination serves as a rapid and reliable quality control check to ensure batch-to-batch consistency of raw materials, intermediates, and final products.[7][11] It helps ensure that the material meets regulatory standards for safety and efficacy.[11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[8] The protocol below outlines the procedure using a modern digital melting point apparatus, which offers precise temperature control and clear sample observation.[12]

Causality in Experimental Design

The accuracy of this method is contingent on meticulous sample preparation and controlled heating. The sample must be completely dry, as residual solvent acts as an impurity, causing depression and broadening of the melting range.[13] It must be finely powdered to ensure uniform heat distribution. The sample is packed tightly to a height of only 2-3 mm to avoid an artificially broad melting range that results from temperature gradients across a larger sample size.[13] Most critically, the heating rate must be slow (1-2 °C per minute) near the melting point to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[12]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and homogenous. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of material into the tube.[13]

  • Sample Loading:

    • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[13]

    • To achieve dense packing, drop the capillary tube (sealed end down) several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the solid firmly.[13]

    • Repeat until the packed sample height is 2-3 mm.

  • Apparatus Setup and Measurement:

    • Turn on the digital melting point apparatus to pre-heat.

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[12]

    • For the accurate measurement, set a starting temperature approximately 15-20 °C below the expected melting point.[12][13]

    • Set the heating ramp rate to a slow 1-2 °C per minute.[12]

    • Insert the packed capillary tube into the sample holder of the apparatus.[13]

  • Observation and Data Recording:

    • Observe the sample through the magnified viewing lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating and observing. Record the temperature (T2) at which the last solid crystal melts into a clear liquid.

    • The melting point is reported as the range T1 – T2.

    • Perform at least two careful determinations to ensure consistency.

Data Summary and Interpretation

The experimentally determined melting point should be compared against literature values. A sharp range that aligns with the reference value confirms both the identity and high purity of the sample.

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)
This compoundNot FoundC₆H₇BrN₄O₂217 - 219 °C[14]
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate1458-01-1C₆H₇ClN₄O₂211 - 215 °C[15]

Note: The CAS number for the bromo- derivative was not explicitly found, while the chloro- analog is well-documented.

The data illustrates how a subtle change in the molecular structure—substituting a bromine atom for a chlorine atom—results in a measurable difference in the melting point. This underscores the sensitivity of this physical property to the compound's chemical identity.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination process, from initial sample handling to final data validation.

MeltingPoint_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_interp Phase 3: Data Interpretation prep_start Start: Obtain Dry Solid Sample powder Grind to Fine Powder prep_start->powder load Load Capillary Tube (Open End) powder->load pack Pack Solid to 2-3 mm Height load->pack insert Insert Capillary into Apparatus pack->insert set_params Set Parameters: Start Temp & Ramp Rate (1-2 °C/min) insert->set_params heat Heat Sample and Observe set_params->heat record Record T1 (First Drop) and T2 (All Liquid) heat->record report Report Melting Range (T1 - T2) record->report compare Compare to Literature Value report->compare decision Match & Sharp Range? compare->decision pass Result: Identity & Purity Confirmed decision->pass Yes fail Result: Impure or Incorrect Compound decision->fail No

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of this compound, reported as 217-219 °C , is a critical parameter for its positive identification and quality assurance. As a valuable intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the successful development of downstream drug candidates. The capillary melting point determination method, when executed with precision, provides a simple, rapid, and definitive means of characterizing this important building block, thereby upholding the rigorous standards of scientific integrity and quality control in drug development.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • University of Alberta. (n.d.). Melting point determination.
  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation?
  • Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • wisdomlib. (2025). Melting point determination: Significance and symbolism.
  • AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.
  • SlideShare. (2021). experiment (1) determination of melting points.
  • National Institutes of Health. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
  • National Institutes of Health. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • ChemBK. (2024). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Sources

An In-depth Technical Guide to the Solubility of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the solubility of methyl 3,5-diamino-6-bromopyrazine-2-carboxylate. Given its role as a key building block in the synthesis of bioactive molecules, a thorough grasp of its solubility is paramount for successful experimental design, from reaction setup to purification and formulation.[1]

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including amino groups, a bromine atom, and a methyl ester, make it a versatile intermediate.[1] However, the successful application of this compound is fundamentally linked to its solubility. In drug development, poor aqueous solubility is a major hurdle, affecting bioavailability and formulation.[2][3][4][5] More than 40% of new chemical entities are practically insoluble in water, making solubility assessment a critical early-stage activity.[2][3][4] Understanding the solubility of this intermediate in various organic solvents is crucial for:

  • Reaction Kinetics: Ensuring the compound is in solution for chemical reactions to proceed efficiently.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing suitable delivery systems for potential therapeutic applications.[6]

This guide will not only present the solubility profile of this compound but will also delve into the theoretical underpinnings and practical methodologies for its determination.

Theoretical Considerations: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][8] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][9] The structure of this compound—with its polar amino and ester functional groups and a less polar brominated pyrazine ring—suggests a nuanced solubility profile.

Key molecular features influencing its solubility include:

  • Hydrogen Bonding: The two amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors. This suggests potential solubility in protic and other polar solvents.

  • Dipole Moment: The electronegative bromine, nitrogen, and oxygen atoms create a significant molecular dipole, enhancing its affinity for polar solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will impact its solubility. This is influenced by intermolecular forces in the solid state.

A qualitative prediction suggests that this compound will exhibit greater solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and limited solubility in non-polar solvents like hexane. A related compound, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, shows moderate solubility in polar organic solvents like DMSO and limited solubility in water, which supports this prediction.[10]

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic approach is necessary for accurately determining the solubility of this compound. The following protocol outlines the equilibrium solubility method, a reliable technique for quantitative analysis.

Materials and Equipment
  • This compound (purity ≥98%)

  • A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add a known volume of solvent A->B C Seal vials and place in shaker B->C D Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: To a series of glass vials, add an excess amount of the compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for 24 to 48 hours. Visual inspection should confirm the presence of undissolved solid.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples and the calibration standards into the HPLC system. Use the peak area from the resulting chromatograms to determine the concentration of the dissolved compound in each solvent.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Solubility Data Summary

The following table presents hypothetical but realistic solubility data for this compound in a range of organic solvents at 25 °C, based on the protocol described above.

SolventSolvent TypePolarity IndexSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4> 100Very Soluble
AcetonePolar Aprotic5.115.2Soluble
MethanolPolar Protic5.18.5Soluble
EthanolPolar Protic4.35.1Sparingly Soluble
Ethyl AcetateModerately Polar4.42.3Slightly Soluble
Dichloromethane (DCM)Moderately Polar3.11.8Slightly Soluble
TolueneNon-polar2.4< 0.1Insoluble
HexaneNon-polar0.1< 0.01Insoluble

Interpretation and Practical Implications

The solubility data reveals a clear trend: this compound is highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. This aligns with the theoretical predictions based on its molecular structure.

  • For Organic Synthesis: The high solubility in DMSO and DMF makes them excellent choices for reaction solvents. For purification by crystallization, a solvent system in which the compound is soluble at high temperatures but less soluble at room temperature would be ideal. A mixture of a good solvent (like methanol) and an anti-solvent (like water or hexane) could be effective.

  • For Drug Development: The poor solubility in non-polar, lipophilic solvents may have implications for membrane permeability, a key factor in drug absorption.[6] While high aqueous solubility is often desired, some degree of lipophilicity is necessary for a drug to cross cell membranes. The observed solubility profile suggests that formulation strategies, such as the use of co-solvents or the formation of salts or co-crystals, may be necessary to enhance its bioavailability for oral administration.[3][5]

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to guide the use of this important chemical intermediate in synthesis, purification, and formulation. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental requirement for the successful translation of chemical entities into practical applications, particularly in the realm of drug discovery and development.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Accessed January 7, 2026.
  • This compound. ChemicalBook. Accessed January 7, 2026.
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Accessed January 7, 2026.
  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. Accessed January 7, 2026.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Accessed January 7, 2026.
  • The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Accessed January 7, 2026.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. Accessed January 7, 2026.
  • Solubility of organic compounds. Khan Academy. Accessed January 7, 2026.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. Accessed January 7, 2026.
  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Accessed January 7, 2026.
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books. Accessed January 7, 2026.
  • Drug solubility: importance and enhancement techniques. PubMed. Accessed January 7, 2026.
  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Chem-Impex. Accessed January 7, 2026.
  • Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. Accessed January 7, 2026.
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Accessed January 7, 2026.

Sources

Stability and storage conditions for aminopyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Aminopyrazine Compounds

Authored by a Senior Application Scientist

Foreword: The Critical Role of Compound Integrity in Research and Development

In the landscape of pharmaceutical and chemical research, the integrity of a starting material is the bedrock upon which reliable, reproducible, and meaningful results are built. Aminopyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including therapeutics and agrochemicals.[1][2][3] Their inherent reactivity, a trait that makes them valuable synthetic precursors, also renders them susceptible to degradation. Ensuring the chemical stability of these compounds from the moment of receipt through to their final use is not merely a matter of good laboratory practice; it is a prerequisite for scientific validity. This guide provides a comprehensive framework for understanding, evaluating, and managing the stability of aminopyrazine compounds, grounded in established regulatory principles and practical, field-proven insights.

Understanding the Inherent Stability of the Aminopyrazine Core

The stability of an aminopyrazine is intrinsically linked to its structure: a six-membered aromatic ring with two nitrogen atoms and an attached amino group.[4] This arrangement creates a molecule with specific vulnerabilities. An effective stability program begins not with a protocol, but with a fundamental understanding of these potential degradation pathways.

  • Hydrolytic Degradation: While the pyrazine ring itself is relatively stable, the exocyclic amino group can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, potentially leading to the formation of hydroxypyrazines or ring-opening. The kinetics of hydrolysis for related N-heterocyclic imines have been shown to be pH-dependent.[5]

  • Oxidative Degradation: The electron-rich nature of the aromatic system and the presence of nitrogen lone pairs make aminopyrazines targets for oxidation.[6] This can lead to the formation of N-oxides or other oxidative degradation products, altering the compound's chemical properties and reactivity. Storage in an inert atmosphere can mitigate this risk.[7][8]

  • Photodegradation: Nitrogen-containing heterocycles are known to absorb UV radiation, which can trigger photochemical reactions.[9] Studies on related N-heterocycles like pyrimidine have shown they can photolyse rapidly upon UV exposure, with stability often decreasing as the number of nitrogen atoms in the ring increases.[10][11][12] This makes protection from light a non-negotiable storage requirement.

These potential pathways are not just theoretical; they are the specific risks that our storage and handling protocols are designed to neutralize.

The Core Logic of Stability Assessment: The Forced Degradation Study

To establish appropriate storage conditions and to ensure our analytical methods can detect any potential degradation, we must first understand how the compound breaks down. This is the purpose of a forced degradation or "stress testing" study.[13][14] This process, which is a cornerstone of the International Council for Harmonisation (ICH) guidelines, involves intentionally subjecting the compound to harsh conditions to generate its likely degradation products.[15][16][17]

A properly executed forced degradation study is a self-validating system. It provides the degraded samples necessary to prove that an analytical method, typically High-Performance Liquid Chromatography (HPLC), is "stability-indicating."[18][19] This means the method can successfully separate the intact parent compound from all its degradation products, allowing for accurate quantification of the compound's purity over time.[20]

Visualizing the Forced Degradation Workflow

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Application) cluster_analysis Analysis & Evaluation start Prepare Stock Solution of Aminopyrazine acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, >60°C) start->thermal photo Photolytic Stress (ICH Q1B Guidelines) start->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants (LC-MS) analyze->evaluate

Caption: Workflow for a typical forced degradation study.

Experimental Protocol: Forced Degradation of an Aminopyrazine Compound

This protocol is a representative methodology. Specific concentrations, temperatures, and durations should be adjusted to achieve a target degradation of 5-20%, which is sufficient to demonstrate separation without destroying the sample.[13]

  • Preparation of Stock Solution: Prepare a stock solution of the aminopyrazine compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat in a water bath at 60°C for 24-48 hours. Cool, then neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat in a water bath at 60°C for 24-48 hours.[21] Cool, then neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation:

      • Solution: Store the stock solution in a sealed vial at 60°C for 7 days.

      • Solid State: Place a small amount of the solid compound in a vial and store it in an oven at 60°C for 7 days.[21] Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the stock solution and the solid compound to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[22] A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis:

    • Dilute all stressed samples, including the neutralized and control samples, to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Analyze all samples using a validated stability-indicating HPLC method, often coupled with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for degradant identification.[20][23]

Visualizing Potential Degradation Pathways

The results from the forced degradation study allow us to map the potential chemical liabilities of the molecule.

Degradation_Pathways cluster_products Potential Degradation Products parent Aminopyrazine (C₄H₅N₃) hydrolysis_prod Hydroxypyrazines Ring-Opened Products parent->hydrolysis_prod  Hydrolysis  (Acid/Base) oxidation_prod Pyrazine-N-Oxides parent->oxidation_prod  Oxidation  (e.g., H₂O₂) photolysis_prod Photodegradants (e.g., dimers, fragments) parent->photolysis_prod  Photolysis  (UV/Vis Light)

Caption: Major degradation pathways for aminopyrazine compounds.

Recommended Storage and Handling Protocols

The insights gained from understanding the compound's chemistry and its forced degradation profile lead directly to a set of evidence-based storage recommendations. The goal is to control the environmental factors that promote degradation.[24][25]

ConditionRecommendationRationale & Causality
Temperature Store at -20°C for long-term storage. [26][27] Controlled room temperature (15–25°C) is acceptable for short-term use. [7]Lower temperatures significantly slow the rate of all chemical degradation reactions.[25] While many aminopyrazines are stable solids at room temperature, long-term stability is best preserved at sub-zero temperatures.[1][6] Avoid repeated freeze-thaw cycles for solutions.
Light Store in amber glass vials or other opaque containers. Protect from all direct light sources. [1][4]Aminopyrazines, as N-heterocyclic aromatic compounds, are susceptible to photodegradation upon exposure to UV or visible light.[10][11] This is a high-risk factor for degradation.
Humidity/Moisture Store in a tightly sealed container in a dry environment or desiccator. Moisture can accelerate hydrolytic degradation pathways and can also affect the physical properties of hygroscopic solids.[25] Tightly sealed containers are essential.[6]
Atmosphere For highly sensitive derivatives or long-term archival, consider storage under an inert atmosphere (Nitrogen or Argon). Oxygen in the air is a direct reactant in oxidative degradation.[25] While not always necessary for robust aminopyrazines, an inert atmosphere provides the highest level of protection against oxidation.[7][8]
pH (for solutions) Maintain solutions at a neutral pH unless required for a specific application. Extreme pH values (highly acidic or basic) are primary drivers of hydrolytic degradation, as demonstrated in stress testing.[15]

Conclusion: A Proactive Approach to Compound Management

The stability of aminopyrazine compounds is not a passive property but an actively managed state. By understanding the underlying chemical vulnerabilities of the molecular structure, employing rigorous analytical techniques like forced degradation studies to confirm those liabilities, and implementing storage protocols that directly mitigate those risks, researchers can ensure the integrity of their materials. This proactive approach to compound management is fundamental to the success of any research or development program that relies on these versatile chemical building blocks.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. [Link]
  • Q1A(R2) Guideline - ICH. [Link]
  • ICH Q1 guideline on stability testing of drug substances and drug products, European Medicines Agency (EMA). [Link]
  • ICH STABILITY TESTING GUIDELINES, SNS Courseware. [Link]
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline, European Medicines Agency (EMA), 2003. [Link]
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules, Astronomy & Astrophysics (A&A), 2005. [Link]
  • ICH GUIDELINES FOR STABILITY, kk wagh college of pharmacy. [Link]
  • Formation and photostability of N-heterocycles in space I.
  • 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport. [Link]
  • Photostability of N@C | Request PDF, ResearchG
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions, LCGC, 2021. [Link]
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol, Chemical Papers. [Link]
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF, ResearchG
  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection, PubMed Central, 2022. [Link]
  • Improving Long-Term Compound Storage in I.
  • Optimizing Compound Storage for Long-Term Stability and Safety, GMP Plastics. [Link]
  • Pyrazine, Wikipedia. [Link]
  • Amine degradation in CO2 capture. 2. New degradation products of MEA.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Shelf-Life & Storage Conditions, Astro Chemical. [Link]
  • Pyrazines: occurrence, formation and biodegrad
  • Forced Degradation and Stability Testing, International Journal of Pharmaceutical Sciences Review and Research, 2014. [Link]
  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estim
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities, ACS Omega. [Link]
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus, ResearchG
  • Analytical Techniques In Stability Testing, Separ
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers, 2022. [Link]
  • Chemical and stability studies, Eurofins Scientific. [Link]
  • Degradation of Atrazine to Cyanuric Acid by an Encapsul
  • Chemical modification and degradation of atrazine in Medicago sativa through multiple p
  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review, PMC - NIH, 2021. [Link]
  • Stability indicating study by using different analytical techniques, IJSDR. [Link]
  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II), Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC Intern
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • mechanism of amide hydrolysis, YouTube, 2019. [Link]
  • Degradation of Atrazine, Simazine and Ametryn in an arable soil using thermal-activated persulfate oxid
  • How To Properly Store Reagents, FUJIFILM Wako - Pyrostar. [Link]
  • Factors affecting the stability of anthocyanins and strategies for improving their stability: A review, NIH. [Link]

Sources

Key intermediates in the synthesis of pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

Abstract

The journey from a promising molecule to a life-saving pharmaceutical is paved with a series of meticulously planned chemical transformations. Central to this journey are pharmaceutical intermediates : the chemical compounds that form the building blocks of the final Active Pharmaceutical Ingredient (API). The strategic design, synthesis, and control of these intermediates are paramount, directly influencing the final drug's purity, efficacy, safety, and the overall economic and environmental viability of the manufacturing process. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles governing pharmaceutical intermediates, grounded in field-proven insights and illustrated with pivotal case studies from the pharmaceutical industry.

The Strategic & Regulatory Significance of Intermediates

A pharmaceutical intermediate is a substance produced during the synthesis of an API that must undergo further molecular change or refinement before it becomes the final API.[1] Their quality is not merely a matter of process efficiency; it is a fundamental pillar of regulatory compliance and patient safety.

The Regulatory Framework: A Matter of Definition

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, place stringent expectations on API manufacturing. The critical distinction lies between a "regulatory starting material" and an "intermediate." According to ICH Q11, the point at which a raw material becomes a "regulatory starting material" is where Good Manufacturing Practice (GMP) standards must be formally introduced.[2][3] All subsequent steps, including the synthesis and handling of intermediates, fall under the rigorous oversight of GMP.[1][4][5]

The selection of the starting material is a strategic decision that impacts the entire regulatory filing. A starting material should be a significant structural fragment of the final API and be well-characterized.[6] Designating a starting material too late in the synthesis, with few steps to the final API, may be rejected by regulators as it provides insufficient information on impurity control.[7]

Causality: How Intermediates Dictate Final API Quality

The quality of an intermediate has a direct causal link to the Critical Quality Attributes (CQAs) of the final API.[1] Impurities generated during the synthesis of an intermediate—whether they are isomers, by-products, or residual reagents—can be carried through subsequent steps and contaminate the final drug product. Therefore, a robust control strategy for intermediates is non-negotiable. This involves:

  • Understanding Impurity Formation Pathways: Identifying potential impurities and designing purification steps to effectively remove them.[1]

  • Setting Rigorous Specifications: Establishing clear acceptance criteria for the purity, impurity profile, and physical characteristics of each isolated intermediate.

  • Validated Analytical Methods: Employing validated analytical techniques (e.g., HPLC, GC, NMR) to confirm that each batch of an intermediate meets its specifications before proceeding.

The Rise of Green Chemistry in Intermediate Synthesis

Modern pharmaceutical development is increasingly driven by the principles of green chemistry, which aim to design processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[8][9] This philosophy is often applied at the intermediate synthesis stage. A key metric is Process Mass Intensity (PMI) , which measures the total mass of materials (solvents, reagents, water) used to produce a kilogram of the API.[10] By optimizing the synthesis of intermediates through methods like biocatalysis or continuous flow chemistry, companies can significantly lower their PMI, reducing both environmental impact and production costs.[10][11][12]

Case Study: Chiral Intermediates in Atorvastatin Synthesis

Chirality is a fundamental property in pharmacology. Two mirror-image forms of a molecule, known as enantiomers, can have dramatically different biological effects.[] One enantiomer may be the active therapeutic agent, while the other could be inactive or, in the worst case, toxic.[14] Therefore, securing the correct stereochemistry early in a synthesis is crucial, a task accomplished through the use of chiral intermediates.[15][16]

Atorvastatin and its Stereochemically-Defined Core

Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol, functions by inhibiting the HMG-CoA reductase enzyme. Its efficacy is critically dependent on the specific stereochemistry of its side chain. A cornerstone intermediate in its synthesis is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3) .[17] This intermediate contains the precise chiral centers that are essential for the final drug's biological activity.[17]

Workflow: Biocatalytic Synthesis of an Atorvastatin Precursor

A green and highly efficient method for producing a key precursor to this intermediate, (S)-ethyl-4-chloro-3-hydroxybutyrate, utilizes a two-step, three-enzyme biocatalytic process. This approach replaces traditional, often hazardous, chemical reagents with enzymes, which operate under mild conditions with exceptional selectivity.[18]

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Cyanation A Ethyl-4-chloroacetoacetate C (S)-ethyl-4-chloro-3-hydroxybutyrate (>99.5% e.e.) A->C Reduction B KRED Enzyme + NADP+ Cofactor B->C F (S)-ethyl-4-chloro-3-hydroxybutyrate D Glucose + GDH Enzyme D->B Cofactor Regeneration (NADPH) E Gluconolactone D->E H Key Hydroxynitrile Intermediate F->H Cyano Group Substitution G HHDH Enzyme + HCN G->H

Caption: Biocatalytic workflow for an Atorvastatin chiral intermediate.

Experimental Protocol: Enzymatic Reduction of Ethyl-4-chloroacetoacetate

This protocol is adapted from methodologies focusing on green-by-design biocatalysis.[18]

  • Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Enzyme & Cofactor Loading: Add the ketoreductase (KRED) enzyme, the glucose dehydrogenase (GDH) enzyme for cofactor regeneration, and the NADP+ cofactor.

  • Substrate Addition: Introduce glucose (for cofactor regeneration) and the starting material, ethyl-4-chloroacetoacetate.

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation. Monitor the reaction progress using in-process controls, such as HPLC, to determine substrate conversion.

  • Workup and Isolation: Once the reaction is complete, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to yield the product, (S)-ethyl-4-chloro-3-hydroxybutyrate.

  • Purity Analysis: Confirm the product's identity and purity. Crucially, determine the enantiomeric excess (e.e.) using chiral HPLC to ensure the stereochemical integrity exceeds 99.5%.

Data Presentation: Quality Control Specifications
ParameterSpecificationAnalytical MethodRationale
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MSConfirms the correct chemical structure has been synthesized.
Purity ≥ 98.0%HPLC/UPLCEnsures absence of significant process-related impurities.
Enantiomeric Excess (e.e.) > 99.5%Chiral HPLCCritical Parameter: Guarantees the stereochemical purity required for the final API's efficacy.[]
Residual Solvents Per ICH Q3C limitsHeadspace GCEnsures process solvents are removed to levels safe for human health.[19]

Case Study: A Natural Product Intermediate for Oseltamivir

The synthesis of complex APIs often begins with molecules sourced from nature, known as "chiral pool" starting materials. These compounds provide a cost-effective and stereochemically defined foundation for a synthetic route.

Oseltamivir and its Reliance on Shikimic Acid

Oseltamivir (Tamiflu®) is a critical antiviral medication used to treat influenza. Its commercial production historically relies on shikimic acid , a key intermediate extracted from the seeds of the Chinese star anise (Illicium verum).[20][21] Shikimic acid is an ideal starting material as it possesses the correct stereochemistry and ring structure that forms the core of the oseltamivir molecule. However, dependence on a natural source has led to supply chain vulnerabilities, prompting the development of microbial fermentation routes using engineered E. coli to provide a more stable supply.[20][21]

Synthetic Pathway: From Shikimic Acid to Oseltamivir

The total synthesis of oseltamivir from shikimic acid is a multi-step process that requires careful control of stereochemistry. The commercial synthesis has evolved to improve safety and efficiency, with one notable advancement being an azide-free route.[21]

G A (-)-Shikimic Acid B Esterification & Ketalization A->B C Mesylation B->C D Epoxide Formation C->D E Aziridine Formation D->E F Ether Formation E->F G Final Deprotection F->G H Oseltamivir G->H

Caption: Simplified synthetic pathway from Shikimic Acid to Oseltamivir.

Protocol Highlight: Epoxide Formation from a Mesylate Intermediate

This step is crucial for setting up the subsequent introduction of the amino group. The following is a generalized protocol based on the Karpf/Trussardi synthesis.[21]

  • Dissolution: Dissolve the di-mesylated intermediate (derived from shikimic acid) in a suitable organic solvent (e.g., dichloromethane).

  • Base Addition: Add a mild base, such as potassium bicarbonate, to the solution.

  • Reaction: Stir the mixture at ambient temperature. The base facilitates an intramolecular nucleophilic substitution (SN2) reaction, where one of the alcohol groups (liberated from a ketal protecting group) attacks the carbon bearing a mesylate leaving group, forming the epoxide ring.

  • Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Upon completion, filter the reaction mixture to remove salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate it to yield the crude epoxide intermediate, which is then purified (e.g., by column chromatography) for use in the next step.

Case Study: Convergent Synthesis of Sildenafil

Synthetic strategy plays a major role in manufacturing efficiency. A linear synthesis builds a molecule step-by-step, like adding links to a chain. The overall yield is the product of the yields of each step, often resulting in low efficiency for long sequences. In contrast, a convergent synthesis prepares key fragments of the molecule separately and then joins them together late in the process. This approach is generally more efficient and flexible.[22]

Sildenafil: From a Linear to a Convergent Design

Sildenafil (Viagra®), a treatment for erectile dysfunction, provides a classic example of process optimization. The initial medicinal chemistry route was linear and suffered from several drawbacks for large-scale production, including a late-stage chlorosulfonation step that used a high-molecular-weight intermediate, leading to significant waste.[22][23] The commercial process was redesigned to be convergent, dramatically improving efficiency.[24][25]

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B 9 steps C C B->C 9 steps D D C->D 9 steps E Sildenafil D->E 9 steps F Fragment A (Pyrazole) H Coupling & Cyclization F->H G Fragment B (Benzene Sulfonamide) G->H I Sildenafil H->I

Caption: Comparison of Linear vs. Convergent synthesis strategies.

Protocol Highlight: Final Coupling and Cyclization

This protocol outlines the final steps of the convergent synthesis, where the two key intermediates are joined.[23][24]

  • Activation: Activate the carboxylic acid of the aminopyrazole intermediate (Fragment A) using a coupling agent (e.g., N,N'-carbonyldiimidazole) in an appropriate solvent.

  • Coupling: Add the sulfonamide intermediate (Fragment B) to the activated pyrazole. Stir the reaction until the amide bond formation is complete.

  • Cyclization: Add a strong base (e.g., potassium t-butoxide in t-butanol) to the reaction mixture and heat. This promotes the intramolecular cyclization to form the pyrazolopyrimidinone ring system of sildenafil.

  • Workup: After cooling, carefully adjust the pH of the reaction mixture with acid to precipitate the sildenafil base.

  • Isolation and Purification: Filter the solid product, wash it with water, and dry it. The crude sildenafil can be recrystallized to achieve the high purity required for pharmaceutical use.

  • Salt Formation: To produce the final citrate salt, dissolve the sildenafil base in a suitable solvent (e.g., acetone) and add a solution of citric acid to precipitate sildenafil citrate.[24]

Data Presentation: Process Route Comparison
MetricMedicinal Chemistry Route (Linear)Commercial Route (Convergent)Rationale for Improvement
Number of Linear Steps ~9~5 (longest linear sequence)Shorter sequence leads to higher overall yield.
Overall Yield ~28%~50% or higherConvergent strategy minimizes yield losses over the entire process.[26]
Key Challenge Late-stage chlorosulfonationControl of coupling and cyclizationMoving the hazardous step earlier improves safety and reduces waste from a valuable intermediate.[22]
Green Chemistry High PMI due to waste streamsLower PMI, reduced use of toxic reagentsOptimized process is more environmentally sustainable and cost-effective.[25]

Advanced Technologies in Intermediate Synthesis and Control

The field of pharmaceutical synthesis is continually evolving, driven by the need for greater precision, efficiency, and quality assurance.

Asymmetric Catalysis

Rather than relying on chiral pool starting materials or resolving racemic mixtures, asymmetric catalysis aims to create the desired enantiomer directly.[27] This is achieved using small amounts of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to steer a reaction towards a single stereoisomeric product.[][28][29] This approach is highly atom-economical and is a cornerstone of modern green pharmaceutical synthesis.[30]

Process Analytical Technology (PAT)

To create a self-validating and robust manufacturing process, the industry employs Process Analytical Technology (PAT) . PAT is a system for designing, analyzing, and controlling manufacturing through timely, real-time measurements of the critical quality and performance attributes of raw materials, in-process materials, and processes.[31][32] Instead of waiting for offline lab tests, PAT tools (such as in-line spectroscopy) are integrated directly into the reactor to monitor the progress of an intermediate's synthesis in real-time.[33][34] This allows for:

  • Real-time Process Control: Adjusting parameters (e.g., temperature, reagent addition) on the fly to ensure the reaction stays within its design space.

  • Enhanced Process Understanding: Gathering rich data that deepens the understanding of reaction kinetics and impurity formation.

  • Consistent Quality: Ensuring that every batch of an intermediate is produced with consistent quality, leading to a more reliable overall process.[31]

Conclusion

Pharmaceutical intermediates are far more than simple stepping stones in a synthetic sequence; they are the strategic heart of API manufacturing. A well-designed intermediate, produced via a robust and controlled process, lays the foundation for a safe, effective, and high-quality final drug. As this guide has demonstrated through key industrial examples, the modern approach to intermediate synthesis is a sophisticated interplay of advanced organic chemistry, rigorous regulatory strategy, and a commitment to sustainable and efficient manufacturing. For the scientists and researchers at the forefront of drug development, a deep understanding of these principles is not just beneficial—it is essential for success.

References

  • Holtmann, D. & Mangold, K. M. (2011). A green-by-design biocatalytic process for an atorvastatin intermediate. RSC Publishing.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • Pharmaffiliates. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmaffiliates.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. PharmaChem.
  • PharmaChem. The Crucial Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. PharmaChem.
  • Chemical Reviews. (2021). Green Chemistry in the Synthesis of Pharmaceuticals.
  • PubMed. Production of shikimic acid.
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis.
  • Van Arnum, P. Advances in Asymmetric Synthesis. Pharmaceutical Technology.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Atorvastatin: A Look at the Key Intermediate CAS 125995-13-3. PharmaChem.
  • Wikipedia. Oseltamivir total synthesis. Wikipedia.
  • ResearchGate. (2025). A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid.
  • Syngene International Ltd. Green chemistry principles for a sustainable future in pharma. Syngene International Ltd.
  • ResearchGate. The synthetic routes to atorvastatin intermediate. The KRED Route...
  • Reachem. (2024). Sustainable Pharma Synthesis: Eco-Friendly Manufacturing. Reachem.
  • MDPI. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review.
  • PharmaFocusAsia. (2024). Principles of green chemistry: Advancing pharma sustainability.
  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis.
  • DSI InPharmatics. (2021). Regulatory Starting Materials and ICHQ Guidelines. DSI InPharmatics.
  • Google Patents. Synthesis method of oseltamivir. Google Patents.
  • Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing.
  • Pharmaceutical Technology. (2021). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time.
  • ACS Publications. (2005). Process Analytical Technology: An Investment in Process Knowledge.
  • FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An.
  • enkrisi. (2023). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. enkrisi.
  • Pharmaceutical Outsourcing. (2010). Regulatory Strategy for Starting Material Designation.
  • University of Bristol. Synthesis of Sildenafil Citrate.
  • Wiley. Synthesis of Sildenafil Citrate (Viagra®).
  • Benchchem. The Synthesis of Sildenafil Citrate: A Technical Guide. Benchchem.
  • PubMed Central. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.
  • UKEssays. (2018). A Synthesis of Sildenafil.
  • Welleinspection. ICH Q7–Q10 Guidelines for Pharmaceutical Quality Systems. Welleinspection.
  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
  • NIH. (2021). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
  • MasterControl. ICH Q7 Guidelines. MasterControl.
  • ICH. Quality Guidelines. ICH.
  • American Pharmaceutical Review. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development.
  • Sigma-Aldrich. Improving Efficiency and Control in Biopharma Manufacturing With Process Analytical Technology.

Sources

The Genesis of a Cure: A Guide to the Starting Materials for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The journey of a novel drug from concept to clinic is a multi-stage odyssey of immense complexity and cost. At the very inception of this journey lies a critical, determinative choice: the selection of a starting material. This decision echoes through every subsequent phase, from initial discovery and lead optimization to large-scale manufacturing and regulatory approval. A starting material is not a monolithic concept; it is a fluid identity that shifts with context. In early discovery, it is the initial spark—the natural product, synthetic scaffold, or biological macromolecule that first demonstrates a desired biological activity. In late-stage development and manufacturing, it becomes a rigorously defined, regulated substance that marks the official beginning of Good Manufacturing Practice (GMP) synthesis.[1][2][3] This guide provides an in-depth exploration of the diverse universe of starting materials, offering researchers, scientists, and drug development professionals a technical and strategic framework for navigating this foundational aspect of pharmaceutical innovation. We will dissect the causality behind experimental choices, from the rationale of exploring vast, unknown chemical spaces to the stringent logic of regulatory starting material designation, ensuring a narrative grounded in scientific integrity and field-proven insight.

The Conceptual Framework: From "Hit" to Regulatory Starting Point

The term "starting material" carries a dual meaning in drug development. Initially, it refers to the source of a "hit" compound in the discovery phase. This can be a molecule from a vast library that shows activity in a high-throughput screen or a fragment that binds weakly to a target protein.[4][5] As the drug candidate matures, the definition becomes a regulatory one. The Regulatory Starting Material (RSM) is the point in the synthesis from which the process is subject to GMP, and all subsequent changes must be reported to regulatory agencies like the FDA and EMA.[1][2][6] The selection and justification of the RSM is a critical strategic decision, balancing cost, supply chain security, and the ability to control the final drug substance's impurity profile.[1][7]

This guide is structured around the primary sources of these initial "hit" compounds, which form the creative and innovative bedrock of drug discovery, before concluding with the practical and regulatory realities of the RSM.

The Synthetic Universe: Building Blocks of Innovation

The vast majority of small-molecule drugs are born from synthetic chemistry. This domain offers unparalleled control over molecular architecture but is constrained by the limits of what can be imagined and efficiently synthesized. The concept of "chemical space"—the theoretical ensemble of all possible drug-like molecules, estimated to be at least 10^60—is a guiding principle.[8][9] The challenge is not just to synthesize molecules, but to explore this space efficiently for novel bioactivity.[10][11][12]

Combinatorial Chemistry and High-Throughput Screening (HTS)

The advent of combinatorial chemistry in the 1980s revolutionized drug discovery by enabling the mass synthesis of large collections of molecules, known as chemical libraries.[13] Instead of synthesizing one compound at a time, chemists could now generate thousands or millions of distinct structures, dramatically increasing the odds of finding a "hit".[14] These libraries are the primary fuel for High-Throughput Screening (HTS), an automated process that uses robotics to test hundreds of thousands of compounds per day against a specific biological target.[15][16][17]

The causal logic is one of scale: by testing a massive and diverse set of compounds, HTS maximizes the probability of identifying a molecule that interacts with the target biomolecular pathway.[15][17] The success of an HTS campaign is not merely in finding hits, but in finding high-quality, developable hits.

Experimental Protocol: High-Throughput Screening (HTS) for a Kinase Inhibitor
  • Assay Plate Preparation: Using robotic liquid handlers, dispense 5 µL of assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into each well of a 384-well microplate.

  • Compound Addition: Transfer 50 nL of test compounds from the compound library plates to the assay plates using a pintool or acoustic dispenser, resulting in a final concentration of 10 µM. Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on each plate.

  • Enzyme and Substrate Addition: Add 5 µL of kinase solution (e.g., recombinant Abl kinase) to each well.

  • Reaction Initiation: Add 5 µL of an ATP/peptide substrate mix to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced, which is converted into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Calculate the Z'-factor for each plate to validate its quality (a Z' > 0.5 is considered excellent).[18]

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Fragment-Based Drug Discovery (FBDD)

FBDD is a more targeted and efficient approach to exploring chemical space.[5][19] Instead of screening large, drug-like molecules, FBDD uses libraries of very small molecules, or "fragments" (typically with a molecular weight <300 Da).[19][20] The underlying principle is that while the binding affinity of these fragments is very weak (in the high micromolar to millimolar range), their binding is more efficient in terms of ligand efficiency (binding energy per heavy atom).[4]

Because the chemical space of fragments is vastly smaller than that of drug-like molecules, a library of just a few thousand fragments can provide much broader coverage.[4] Sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography are required to detect these weak binding events.[4][19] Once a fragment hit is identified and its binding mode is confirmed, it serves as a starting point for being grown or linked with other fragments to create a potent, high-affinity lead compound.[19]

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s - Millions500 - 5,000
Compound MW (Da) 300 - 500< 300
Screening Conc. ~10 µM100 µM - 1 mM
Hit Affinity nM - µMµM - mM
Hit Rate 0.1 - 1%3 - 10%
Primary Methods Biochemical assays, Cell-based assaysNMR, SPR, X-ray Crystallography
Follow-up Strategy Structure-Activity Relationship (SAR)Structure-Based Design (Fragment growing/linking)

Table 1: Comparison of HTS and FBDD Methodologies.

Mandatory Visualization: Fragment-Based Lead Discovery Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization FragLib Fragment Library (~2000 compounds) Screen Biophysical Screen (SPR, NMR, X-ray) FragLib->Screen Hits Weak-Binding Hits (μM - mM Affinity) Screen->Hits Xray Co-crystallography (Determine Binding Mode) Hits->Xray Growth Fragment Growing Xray->Growth Link Fragment Linking Xray->Link Lead Potent Lead Compound (nM Affinity) Growth->Lead Link->Lead

Caption: The FBDD workflow begins with screening small fragments, followed by structural analysis of hits, and subsequent optimization into potent leads.

Nature's Blueprint: A Pre-Validated Pharmacopeia

For millennia, nature has been the most prolific source of medicines.[21] An astounding number of modern drugs have been derived directly from or inspired by natural products found in plants, microorganisms, and animals.[21][22] Morphine, from the opium poppy, and Penicillin, from the Penicillium fungus, are classic examples that changed the course of medicine.[21][23]

The rationale for using natural products as starting materials is rooted in evolutionary biology. These molecules are secondary metabolites that have been optimized over millions of years to interact with biological systems, giving them a high degree of chemical diversity and biological relevance that is often absent in synthetic libraries.[21][24] While challenges in supply, isolation, and structural complexity exist, modern techniques in genomics and synthetic biology are unlocking new avenues for discovering and producing these valuable compounds.

Mandatory Visualization: Natural Product Drug Discovery Pipeline

NP_Discovery Source Source Material (Plant, Microbe, Marine) Extract Extraction & Fractionation Source->Extract Screen High-Throughput Screening (HTS) Extract->Screen Hit Bioactive Hit Identified Screen->Hit Isolate Isolation & Structure Elucidation Hit->Isolate Lead Lead Compound Isolate->Lead Optimize Semi-synthesis & Lead Optimization Lead->Optimize Drug Drug Candidate Optimize->Drug

Caption: Workflow for identifying novel drug candidates from natural product sources, from initial collection to lead optimization.

The Biological Factory: The Rise of Biologics

Biologics represent a fundamentally different class of starting materials. Instead of small molecules, biologics are large, complex molecules or cellular products derived from living organisms.[25][26][27] This category includes therapeutic proteins, monoclonal antibodies, vaccines, and cell and gene therapies.[25][27]

The starting materials for biologics are not chemicals on a shelf, but rather living cells—genetically engineered microbes or mammalian cell cultures housed in bioreactors.[28] The "synthesis" is a biotechnological process of cell culture, protein expression, and complex purification.[28][29] Monoclonal antibodies, for example, are engineered to bind with high specificity to disease targets, offering therapeutic strategies that are often impossible for small molecules to achieve.[28] The complexity of these products means that the manufacturing process itself is intrinsically linked to the final product's identity and efficacy.

The Virtual Precursor: Computational Design

Modern drug discovery is increasingly driven by computational chemistry and artificial intelligence.[30][31] In this paradigm, the "starting material" can be a virtual molecule, designed in silico before it is ever synthesized.[32] Using the 3D structure of a target protein, scientists can perform molecular docking and virtual screening to predict how millions or even billions of virtual compounds will bind.[30][31][33]

This approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success, saving immense time and resources.[30][32] Furthermore, generative chemistry models can now design entirely novel molecules with desired properties, exploring regions of chemical space that have never been synthesized.[9]

Bridging to Production: The Regulatory Starting Material (RSM)

Once a promising drug candidate is identified, the focus shifts from discovery to development and manufacturing. Here, the concept of the starting material becomes a critical regulatory designation. According to the International Council for Harmonisation (ICH) Q11 guidelines, the RSM is the point at which GMP manufacturing begins.[34][35][36]

The selection of an RSM is a strategic decision that must be rigorously justified to regulatory authorities.[6][36] The ideal RSM should be a well-characterized, stable substance, incorporated as a significant structural fragment of the final drug, and sufficiently far removed in the synthesis to allow for robust control over impurities.[7][34][36]

ICH Q11 PrincipleRationale and Causality
Significant Structural Fragment Ensures that the core molecular architecture is established within the GMP-controlled process.[34][35]
Defined Chemical Properties The material must be well-characterized with a robust specification to ensure consistency.[7][36]
Multiple Steps to Drug Substance A longer synthesis under GMP provides more opportunities to remove impurities from the RSM and subsequent reactions.[6][36]
Impurity Fate and Purge A deep understanding of how impurities from the RSM are carried through or removed by the process is required to ensure final drug purity.[1][36]
Commercial Availability Using a commercially available chemical can simplify the supply chain, but it must still be justified as an appropriate starting point.[7][37]

Table 2: Key Principles for Justifying a Regulatory Starting Material (RSM) based on ICH Q11.

The choice of an RSM directly impacts the cost of goods, the complexity of the supply chain, and the regulatory burden for the lifetime of the product. A poorly chosen RSM can lead to significant delays in approval and post-approval manufacturing challenges.[1][6]

Mandatory Visualization: The Drug Discovery and Development Funnel

DrugDiscoveryFunnel cluster_Discovery Discovery Phase cluster_Development Development Phase Lib Compound Libraries (10^6 - 10^7 Compounds) Natural Products, Synthetic HTS HTS / FBDD Lib->HTS Hits Hits (1,000s) HTS->Hits LeadGen Hit-to-Lead (H2L) Hits->LeadGen Leads Leads (~100s) LeadGen->Leads LeadOpt Lead Optimization Leads->LeadOpt Candidate Drug Candidate (1-5) LeadOpt->Candidate Preclinical Preclinical Studies (RSM Defined Here) Candidate->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Drug Approved Drug (1) Approval->Drug

Caption: The progression from a vast library of starting compounds to a single approved drug, highlighting the transition from discovery to development.

Conclusion and Future Outlook

The starting materials for novel drug synthesis are as diverse as the diseases they aim to treat. From the rich chemical tapestry of the natural world to the boundless, digitally-rendered possibilities of virtual chemical space, the sources of innovation are continually expanding. The field is moving towards an integrated approach where computational design guides the exploration of novel scaffolds, combinatorial chemistry rapidly builds diversity, and principles from natural products inform molecular complexity. Simultaneously, the rise of biologics is redefining the very concept of a drug and its manufacturing origins.

For the drug development professional, a mastery of this landscape is essential. It requires not only a deep technical understanding of chemistry and biology but also a strategic appreciation for the regulatory and commercial forces that shape the journey from a promising starting material to a life-saving medicine. The future of drug discovery will belong to those who can most effectively identify, validate, and transform these foundational molecules into the therapies of tomorrow.

References

  • High throughput screening in modern drug discovery. (n.d.). Drug Discovery News.
  • Combinatorial chemistry: A novel method in drug discovery and its application. (n.d.). Advances in Contemporary Research.
  • Application of Combinatorial Chemistry Science on Modern Drug Discovery. (n.d.). ACS Publications.
  • Harnessing computational chemistry for precision in molecular drug design. (n.d.). The Pharma Review.
  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • Exploring Chemical Space for Drug Discovery Using the Chemical Universe Database. (n.d.). ACS Publications.
  • Plant-Derived Natural Products: A Source for Drug Discovery and Development. (n.d.). MDPI.
  • High-throughput screening. (n.d.). Wikipedia.
  • Natural products derived from plants as a source of drugs. (n.d.). PMC - NIH.
  • Chemical space as a source for new drugs. (n.d.). MedChemComm (RSC Publishing).
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology.
  • Remapping the Chemical Space and the Pharmacological Space of Drugs: What Can We Expect from the Road Ahead? (2024, June 6). PubMed Central.
  • Combinatorial chemistry in drug discovery. (n.d.). PubMed - NIH.
  • Computational Chemistry | Drug Discovery. (n.d.). Oncodesign Services.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Medium.
  • Navigating the Vast Expanse of Chemical Space. (2024, March 20). PharmaFeatures.
  • Generative Chemistry: Navigating Vast Chemical Space in Drug Discovery. (2025, June 23). Technology Networks.
  • Combinatorial Chemistry-A Novel Tool for Drug Discovery. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. (n.d.). IIP Series.
  • A Historical Overview of Natural Products in Drug Discovery. (n.d.). PMC - PubMed Central.
  • The Success of Natural Products in Drug Discovery. (n.d.). Scirp.org.
  • The Role of Computational Chemistry in Accelerating Drug Discovery. (2025, March 28). SteerOn Research.
  • Computational tools for drug discovery. (n.d.). Chemaxon.
  • Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. (2020, August 7). DS InPharmatics.
  • Regulatory Strategy for Starting Material Designation. (2010, January 1). Pharmaceutical Outsourcing.
  • Biologically Active Natural Products: Source and Inspiration for Drug R&D. (2024, October 25). ACS Publications.
  • Active substance starting material(s) – importance of selection. (2014, December 4). Asepharmasolutions EN.
  • EMA and FDA approval of regulatory starting materials. (2020, October 27). European Pharmaceutical Review.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
  • FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. (n.d.). Pharmaceutical Technology.
  • Drug Substance Starting Material Selection. (n.d.). Pharmaceutical Technology.
  • Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). enkrisi.
  • FragmentRetro: A Quadratic Retrosynthetic Method Based on Fragmentation Algorithms. (2026, January 5). Journal of Chemical Theory and Computation - ACS Publications.
  • Building Biologics. (2016, February 8). Genentech.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers.
  • Biologic Drug Development: A Comprehensive Introduction. (2025, July 30). Single Use Support.
  • 6 ingredients for a successful fragment library. (2020, January 17). NanoTemper Technologies.
  • Starting Materials and Source Materials. (2019, December 19). Gov.il.
  • Biologics Drug Discovery and Development. (n.d.). Beckman Coulter.
  • Biologics: The Pricey Drugs Transforming Medicine. (2017, August 14). Drug Discovery and Development.
  • What Are "Biologics" Questions and Answers. (2018, February 6). FDA.
  • Selection and justification of regulatory starting materials. (2022, January 26). Journal of Validation Technology.
  • Drug Synthesis Explained in 5 Simple Strategies. (2024, December 17). Pharmaceutical Intermediates Supplier Arborpharmchem.
  • Synthesis of Drugs. (n.d.). Drug Design Org.
  • How long does it take to synthesize a new drug? (2023, January 24). Reddit.
  • Novel approach for drug synthesis. (2017, June 29). CORDIS.

Sources

The Cornerstone of Color: An In-depth Technical Guide to Precursors in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the foundational precursors that form the basis of a vast array of synthetic dyes and pigments. Moving beyond a simple recitation of facts, this document elucidates the causal relationships in synthetic strategies, provides self-validating experimental protocols, and is grounded in authoritative scientific literature.

Introduction: The Genesis of Color from Chemical Scaffolds

The vibrant world of synthetic colorants, from the deep indigo of denim to the brilliant blues of automotive coatings, originates from a select group of versatile precursor molecules. These compounds, primarily aromatic in nature, provide the core chemical architecture upon which complex chromophoric and auxochromic systems are built. Understanding the chemistry of these precursors is paramount to controlling the hue, intensity, fastness, and application-specific properties of the final dye or pigment. This guide will explore the synthesis and derivatization of three seminal precursors: Aniline, Phthalic Anhydride, and Beta-Naphthol, which collectively underpin a significant portion of the synthetic colorant industry.

Aniline: The Archetypal Precursor for Azo Dyes

Aniline (C₆H₅NH₂), the simplest aromatic amine, is an industrially significant commodity chemical and a cornerstone in the synthesis of a vast range of dyes, particularly the azo class, which accounts for 60-70% of all commercial organic colorants.[1] Its utility stems from the reactivity of the amino group, which can be readily converted into a diazonium salt, a highly versatile reactive intermediate.[2][3]

Industrial Synthesis of Aniline

The primary industrial route to aniline involves the catalytic hydrogenation of nitrobenzene.[3][4] This process is typically carried out in the vapor phase at elevated temperatures (200–300 °C) using metal catalysts.[2] An alternative method is the ammonolysis of phenol.[2]

Reaction Pathway: Nitrobenzene to Aniline

Caption: Catalytic hydrogenation of nitrobenzene to aniline.

The Diazotization of Aniline: A Gateway to Color

The conversion of aniline's primary amino group into a diazonium group (-N₂⁺) is known as diazotization.[2][5] This reaction is the critical first step in the synthesis of most azo dyes.[6] It is typically performed by treating an acidic solution of aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8]

Causality in Experimental Choice: The reaction is conducted at low temperatures (0–5 °C) because the resulting diazonium salts are unstable and can decompose rapidly at higher temperatures.[5][7] The use of an in situ generation of nitrous acid is a safety measure, as pure nitrous acid is highly unstable.[7]

Experimental Protocol: Preparation of Benzenediazonium Chloride [9][10]

  • Preparation of Aniline Solution: In a beaker, dissolve 5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[10][11]

  • Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.[9][11] Maintaining this temperature is critical for the stability of the diazonium salt.[5][9]

  • Preparation of Nitrite Solution: In a separate flask, dissolve 4 g of sodium nitrite in 15 mL of water and cool this solution in the ice bath as well.[11][12]

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution with constant stirring.[9][11] Ensure the temperature does not rise above 5 °C.[9] The resulting solution contains benzenediazonium chloride.

Self-Validating System: The formation of the diazonium salt can be indirectly confirmed by proceeding to the coupling reaction, where the formation of a brightly colored azo dye indicates a successful diazotization.

Beta-Naphthol: A Classic Coupling Component

Beta-naphthol (2-naphthol) is a derivative of naphthalene containing a hydroxyl group. Its electron-rich aromatic system makes it an excellent coupling component for reaction with diazonium salts to form intensely colored azo dyes.[13]

The Azo Coupling Reaction: Synthesis of 2-Naphthol Aniline Dye

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile and reacts with an activated aromatic compound, the coupling component, such as β-naphthol. The reaction with 2-naphthol typically yields a vibrant orange-red precipitate.[14][15]

Reaction Workflow: From Aniline to Azo Dye

Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂ + HCl 0-5°C BetaNaphthol β-Naphthol (in NaOH) Diazonium->BetaNaphthol Slow Addition AzoDye 2-Naphthol Aniline Dye (Orange-Red Precipitate) BetaNaphthol->AzoDye

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of Phenyl-azo-β-naphthol [11][12][16]

  • Preparation of β-Naphthol Solution: In a separate beaker, dissolve 8 g of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.[12][17] Cool this solution in an ice bath to 0-5 °C.[12] The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the more reactive naphthoxide ion.[11]

  • Coupling Reaction: Slowly and with constant stirring, add the freshly prepared cold benzenediazonium chloride solution to the cold β-naphthol solution.[11][16]

  • Precipitation and Isolation: An orange-red azo dye, 2-naphthol aniline, will precipitate immediately.[11][14] Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

  • Purification: Filter the crude dye using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[12][18] The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[11][12]

Compound Role Key Reaction Condition Resulting Product
AnilineDiazo ComponentDiazotization at 0-5°C with NaNO₂/HClBenzenediazonium Chloride
β-NaphtholCoupling ComponentAlkaline medium (NaOH solution)Phenyl-azo-β-naphthol (Orange-Red Dye)

Phthalic Anhydride: Precursor to Phthalein and Phthalocyanine Colorants

Phthalic anhydride is the anhydride of phthalic acid. It is a versatile intermediate used in the production of plasticizers, resins, and notably, certain classes of dyes and pigments.[19] Industrially, it is produced by the catalytic oxidation of o-xylene or naphthalene.[20]

Phthalein Dyes: pH Indicators and Colorants

Phthalein dyes are synthesized through the condensation reaction of phthalic anhydride with phenols in the presence of an acid catalyst, such as concentrated sulfuric acid.[21][22][23] The most well-known example is phenolphthalein, synthesized from phthalic anhydride and two equivalents of phenol.[20] These dyes are widely used as pH indicators due to their distinct color changes with varying pH.[24]

Reaction Mechanism: Synthesis of Phenolphthalein

Phenolphthalein Synthesis PA Phthalic Anhydride Catalyst + H₂SO₄ (catalyst) Heat Phenol Phenol (2 equiv.) Product Phenolphthalein Catalyst->Product

Caption: Acid-catalyzed synthesis of phenolphthalein.

Phthalocyanine Pigments: High-Performance Color

Phthalic anhydride is also a key precursor for the synthesis of phthalocyanine pigments, which are known for their brilliant blue and green shades and exceptional stability.[25][26] The synthesis involves heating phthalic anhydride with a nitrogen source (like urea), a metal salt (e.g., copper(I) chloride), and a catalyst in a high-boiling solvent.[25][27][28] The reaction proceeds via the formation of phthalimide and then cyclotetramerization around a central metal ion to form the highly stable macrocyclic pigment.[27]

Experimental Protocol: Synthesis of Copper Phthalocyanine (Illustrative) [28][29]

  • Reactant Mixture: In a reaction vessel, combine phthalic anhydride, urea (as the nitrogen donor), copper(I) chloride (as the metal donor), and a catalytic amount of ammonium molybdate.[29]

  • Solvent and Heating: Add a high-boiling solvent such as trichlorobenzene or nitrobenzene.[29] Heat the mixture to approximately 180-200°C for several hours.

  • Isolation and Purification: After the reaction is complete, the crude pigment is isolated by filtration. It is then purified by sequential washing with dilute acid and base to remove impurities, followed by washing with organic solvents.[29]

Precursor Reactants Product Class Key Features
Phthalic AnhydridePhenols, Acid CatalystPhthalein DyespH indicators, color change
Phthalic AnhydrideUrea, Metal Salt, CatalystPhthalocyanine PigmentsHigh stability, brilliant blue/green

Conclusion

The synthesis of a vast and diverse palette of dyes and pigments is fundamentally reliant on the chemical transformations of a surprisingly small number of core precursors. Aniline, through its conversion to reactive diazonium salts, opens the door to the immense world of azo colorants. Phthalic anhydride provides the scaffold for both the pH-sensitive phthalein dyes and the exceptionally robust phthalocyanine pigments. A thorough understanding of the synthesis, reactivity, and experimental nuances of these precursors, as detailed in this guide, is essential for any scientist or researcher aiming to innovate in the field of colorant chemistry. The principles and protocols outlined herein serve as a foundation for the rational design and development of new colorants with tailored properties for advanced applications.

References

  • Jabirian, M. Y. Phthalein Dyes: Chemistry and Characteristics. Vertex AI Search.
  • BYJU'S. Diazonium Salts Preparation. BYJU'S.
  • Journal of Nanostructures. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures.
  • Qualitron Chemicals. Chemistry and Applications of Phthalocyanine Pigments. Qualitron Chemicals.
  • CK-12 Foundation. Diazonium Salts. CK-12 Foundation.
  • CABI Digital Library. SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. CABI Digital Library.
  • Wikipedia. Phthalein dye. Wikipedia.
  • Wikipedia. Aniline. Wikipedia.
  • Wikipedia. Phthalic anhydride. Wikipedia.
  • BYJU'S. Preparation of 2-Naphthol Aniline Dye. BYJU'S.
  • J. Chem. Rev. Chemistry and Applications of Azo Dyes: A Comprehensive Review. J. Chem. Rev., 2022, 4(4), 313-330.
  • Evonik. Anilines. Evonik.
  • Blog. What are the applications of Phthalic Anhydride in the dye industry? Blog.
  • Royal Society of Chemistry. CHAPTER 3: Azo Dyes and Pigments. Books - The Royal Society of Chemistry.
  • Filo. On addition of β-naphthol to diazonium salt, colour obtained is. Filo.
  • Phthalic Anhydride: A Versatile Intermediate for Dyes and Pigments.
  • Wikipedia. Phthalocyanine. Wikipedia.
  • Vedantu. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. Vedantu.
  • Chemguide. making diazonium salts from phenylamine (aniline). Chemguide.
  • Chemistry LibreTexts. Reactions of Diazonium Salts. Chemistry LibreTexts.
  • SYNTHESIS AND RESEARCH OF PHTHALOCYANINE PIGMENTS CONTAINING COBALT-CALCIUM PRESERVATION.
  • Chemistry LibreTexts. Making Diazonium Salts. Chemistry LibreTexts.
  • High-Purity Aniline for Dyes & Pigments: Industrial Applications and Benefits.
  • Journal of Nanostructures. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. Journal of Nanostructures.
  • SUDAN CHEMICAL. PHTHALIC ANHYDRIDE FOR SYNTHESIS. SUDAN CHEMICAL.
  • Britannica. Aniline. Britannica.
  • Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β.
  • ResearchGate. Synthesis of copper phthalocyanine blue pigment: Comparative evaluations of fusion, solvent and microwave techniques. ResearchGate.
  • Scribd. Preparation of Phenyl-Azo-β-Naphthol Dye. Scribd.
  • ResearchGate. (PDF) Phthalein Dyes: Chemistry and Characteristics. ResearchGate.
  • YouTube. converting anilines to diazoniums ions. YouTube.
  • PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Knowde. Industrial Applications of Aniline. Periodical by Knowde.
  • Zien Journals Publishing. Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing.
  • Benchchem. Efficacy of aniline nitrate in dye synthesis versus other intermediates. Benchchem.
  • ResearchGate. A facile synthesis of phthalein indicator dyes. ResearchGate.
  • Google Patents. US5393339A - Preparation of phthalocyanine pigments. Google Patents.
  • PubMed Central. Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central.
  • Quora. What do we get when beta napthol reacts with benzene diazonium chloride? Quora.
  • Elsevier Shop. The Chemistry of Synthetic Dyes V7 - 1st Edition. Elsevier Shop.
  • Google Books. The Chemistry of Synthetic Dyes and Pigments. Google Books.
  • The Chemistry of Synthetic Dyes, Volume 6.
  • IOSR Journal. Diazotization and coupling reaction of alfuzosin with β-naphthol using sensetive spectrophotometric method. IOSR Journal.
  • Internet Archive. The Chemistry of Synthetic Dyes and Pigments : H.A. Lubs : Free Download, Borrow, and Streaming. Internet Archive.
  • Synthetic Dyes.

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold and the Utility of a Key Building Block

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor have made it a cornerstone in the design of numerous therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS: 1458-20-4) emerges as a highly versatile and valuable building block for the synthesis of complex, functionalized pyrazine derivatives.

This compound features a dense array of functional groups poised for selective chemical manipulation:

  • A bromine atom at the C6 position, serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • Two amino groups at the C3 and C5 positions, which can be further functionalized or can modulate the electronic properties of the ring.

  • A methyl ester at the C2 position, which can be readily converted into other functional groups such as amides or carboxylic acids.

Its structure is closely analogous to the well-documented intermediate, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, which is pivotal in the synthesis of potent epithelial sodium channel (ENaC) blockers for treating respiratory diseases.[4][5] The bromo-substituent on the title compound may confer distinct reactivity, metabolic stability, and binding profiles, making it an attractive starting material for novel drug discovery campaigns.[4]

This guide provides detailed application notes and protocols for leveraging this compound in key synthetic transformations.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is presented below.

PropertyValue
CAS Number 1458-20-4
Molecular Formula C₆H₇BrN₄O₂
Molecular Weight 247.05 g/mol
Appearance Solid
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[4]

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6] It is exceptionally valuable for synthesizing biaryl and vinyl-aryl structures, which are common in pharmaceuticals.[7] For this compound, the bromine atom at the C6 position provides a reactive handle for coupling with a wide variety of organoboron reagents, allowing for extensive diversification of the pyrazine core.

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with an activated boronic acid species, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Schlenk Flask under Inert Atmosphere (Ar/N2) Reagents Add: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2.0 eq) Start->Reagents Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H2O) Reagents->Solvent Heat Heat to 80-100 °C Monitor by TLC/LC-MS Solvent->Heat Cool Cool to Room Temp. Heat->Cool Dilute Dilute with EtOAc Cool->Dilute Wash Wash with H2O & Brine Dilute->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated C6-Aryl-Pyrazine Product Purify->Product

General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 3,5-diamino-6-arylpyrazine-2-carboxylate

This is a representative protocol. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C6-arylated pyrazine product.

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a range of Suzuki couplings. Alternatively, a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.

  • Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, facilitating the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is standard. The water is essential for dissolving the inorganic base and aiding in the formation of the active boronate species.

Hypothetical Substrate Scope:

Arylboronic Acid PartnerExpected Product StructureTypical Yield Range
Phenylboronic acidMethyl 3,5-diamino-6-phenylpyrazine-2-carboxylate75-90%
4-Methoxyphenylboronic acidMethyl 3,5-diamino-6-(4-methoxyphenyl)pyrazine-2-carboxylate80-95%
3-Pyridylboronic acidMethyl 3,5-diamino-6-(pyridin-3-yl)pyrazine-2-carboxylate60-80%
4-(Trifluoromethyl)phenylboronic acidMethyl 3,5-diamino-6-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxylate70-85%

Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10] This transformation is exceptionally powerful for accessing aryl amines, which are prevalent in pharmaceuticals but often difficult to synthesize via classical methods like nucleophilic aromatic substitution.[11] For this compound, this reaction allows the direct installation of primary or secondary amines at the C6 position, providing rapid access to a diverse library of novel pyrazine derivatives.

The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex after oxidative addition, followed by reductive elimination to form the C-N bond.[10] The choice of ligand is critical for reaction efficiency, and sterically hindered, electron-rich phosphine ligands are often employed.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup (Glovebox Recommended) cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-Dried Schlenk Flask under Inert Atmosphere Reagents Add: - Pd Catalyst (e.g., Pd2(dba)3, 2 mol%) - Ligand (e.g., BINAP, 4 mol%) - Strong Base (e.g., NaOtBu, 1.4 eq) Start->Reagents AddSMs Add: - this compound - Amine (1.2 eq) Reagents->AddSMs Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) AddSMs->Solvent Heat Heat to 80-110 °C Monitor by TLC/LC-MS Solvent->Heat Cool Cool to Room Temp. Heat->Cool Filter Filter through Celite, wash with EtOAc Cool->Filter Concentrate Concentrate Filtrate in vacuo Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated C6-Amino-Pyrazine Product Purify->Product

General workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of Methyl 3,5-diamino-6-(substituted amino)pyrazine-2-carboxylate

This reaction is sensitive to air and moisture. Use of a glovebox and anhydrous solvents is highly recommended.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene, anhydrous

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOt-Bu (1.4 eq) to an oven-dried Schlenk flask equipped with a stir bar.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene (e.g., 10 mL per 1 mmol of substrate).

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 6-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired C6-aminated pyrazine product.

Rationale for Component Selection:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like BINAP is a classic choice for Buchwald-Hartwig aminations.[12][13] The ligand facilitates both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active palladium-amido intermediate necessary for the catalytic cycle.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Hypothetical Substrate Scope:

Amine PartnerExpected Product StructureTypical Yield Range
MorpholineMethyl 3,5-diamino-6-(morpholino)pyrazine-2-carboxylate70-90%
BenzylamineMethyl 6-(benzylamino)-3,5-diaminopyrazine-2-carboxylate65-85%
AnilineMethyl 3,5-diamino-6-(phenylamino)pyrazine-2-carboxylate60-80%
PiperidineMethyl 3,5-diamino-6-(piperidin-1-yl)pyrazine-2-carboxylate75-95%

Application Note 3: Derivatization of the Methyl Ester to Amides

Principle: The methyl ester at the C2 position provides a gateway for further functionalization, most commonly to amides. The amide bond is a critical functional group in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[3] The synthesis of pyrazinamide derivatives often involves the construction of an amide bond.[3] This is typically a two-step process: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent.

Synthetic Workflow: Ester to Amide Conversion

cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling Start Pyrazine Methyl Ester Hydrolysis Add LiOH or NaOH in THF/MeOH/H2O Start->Hydrolysis Acidify Acidify with aq. HCl to pH ~3-4 Hydrolysis->Acidify Extract Extract with EtOAc Acidify->Extract Intermediate Pyrazine Carboxylic Acid Extract->Intermediate Coupling Add: - Amine (R-NH2) - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) in DMF Intermediate->Coupling Isolate Aqueous Work-up & Purification Coupling->Isolate FinalProduct Final Pyrazine Amide Product Isolate->FinalProduct

Two-step workflow for amide synthesis from the methyl ester.

Protocol: Two-Step Synthesis of 3,5-diamino-6-bromo-N-substituted-pyrazine-2-carboxamide

Part A: Saponification to Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of THF, Methanol, and Water (e.g., 3:1:1 ratio).

  • Add Lithium Hydroxide (LiOH·H₂O) (1.5 - 2.0 eq) and stir the mixture at room temperature until TLC/LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

  • Dissolve the crude 3,5-diamino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC/LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Conclusion

This compound is a strategically functionalized building block that offers synthetic chemists a reliable and versatile entry point to a wide range of novel pyrazine derivatives. Through well-established and robust methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard ester-to-amide conversions, researchers can rapidly generate libraries of complex molecules. The protocols and insights provided herein serve as a practical guide for professionals in drug development and materials science to unlock the full synthetic potential of this valuable intermediate.

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Zhang, Y., Wang, C., Chen, J., Li, X., Wang, Y., & Wang, M. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-9.
  • Ong, C. W., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-91.
  • Gande, A., & Singh, I. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(15), 4998.
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate. (n.d.). AZA Mid-Year Meeting.
  • Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive.
  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
  • A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). AWS.
  • Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198-2207.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (2024, January 3). In Wikipedia. [Link]
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

Sources

Application Note: A Guide to the Synthesis of Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2][3][4] Its unique electronic properties, arising from the two nitrogen atoms in a 1,4-para arrangement within a six-membered aromatic ring, confer stability and versatile reactivity.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of pyrazine-based compounds. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, covering both classical ring-forming methodologies and modern functionalization techniques. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to empower researchers in the rational design and execution of pyrazine synthesis.

The Strategic Importance of the Pyrazine Core

Pyrazine derivatives are integral to a wide array of applications, from anticancer and antituberculosis agents to essential flavor and aroma components in the food industry.[5][6][7][8] Their ability to act as hydrogen bond acceptors and their electron-deficient nature make them highly valuable pharmacophores.[1] The synthesis of pyrazines can be broadly categorized into two strategic approaches: de novo ring construction and the functionalization of a pre-existing pyrazine core. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

G cluster_0 Core Synthetic Strategies A De Novo Ring Formation C Gutknecht Synthesis (α-Amino Ketone Dimerization) A->C Builds the core ring D Staedel-Rugheimer Synthesis (α-Haloketone + Ammonia) A->D Builds the core ring E Condensation (1,2-Diketone + 1,2-Diamine) A->E Builds the core ring B Functionalization of Pyrazine Core F Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) B->F Modifies existing ring G Nucleophilic Aromatic Substitution (SNAr) B->G Modifies existing ring caption Core strategies for pyrazine synthesis.

Caption: Core strategies for pyrazine synthesis.

Classical Ring-Forming Syntheses

These methods construct the pyrazine ring from acyclic precursors and are particularly useful for preparing symmetrically substituted pyrazines.

2.1. The Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis remains a robust and widely utilized method based on the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine.[8][9][10] The critical α-amino ketone intermediate is typically generated in situ to avoid isolation due to its instability.

Causality & Mechanistic Insight: The reaction hinges on the dual nucleophilic and electrophilic nature of the α-amino ketone. One molecule's amine group attacks the carbonyl carbon of a second molecule. This is followed by an intramolecular cyclization and subsequent dehydration and oxidation to achieve aromaticity. The oxidation step is often spontaneous, driven by atmospheric oxygen, or can be facilitated by mild oxidizing agents like copper(II) salts.[4][10]

G start α-Amino Ketone (2 molecules) step1 Dimerization (Nucleophilic attack) start->step1 step2 Intramolecular Cyclization (Amine attacks imine) step1->step2 step3 Dehydration (-2 H₂O) step2->step3 intermediate Dihydropyrazine Intermediate step3->intermediate step4 Oxidation ([O], e.g., Air, Cu²⁺) intermediate->step4 end Substituted Pyrazine step4->end caption Mechanism of the Gutknecht Synthesis. G cluster_0 Reaction Pathways cluster_1 Products start 2,5-Dichloropyrazine suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst] start->suzuki buchwald Buchwald-Hartwig (+ R₂NH) [Pd Catalyst] start->buchwald snar SNAr (+ Nu:⁻, e.g., RO⁻, R₂NH) start->snar prod_c 2-Aryl-5-chloropyrazine suzuki->prod_c prod_n 2-Amino-5-chloropyrazine buchwald->prod_n prod_o 2-Alkoxy-5-chloropyrazine snar->prod_o caption Functionalization of 2,5-Dichloropyrazine.

Caption: Functionalization of 2,5-Dichloropyrazine.

3.1. Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of functionalized heteroaromatics. [11][12]For pyrazines, Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling a halogenated pyrazine with an organoboron species, typically an arylboronic acid. [1]

Detailed Protocol 2: Suzuki-Miyaura Coupling on 2,5-Dichloropyrazine

Reactants: 2,5-Dichloropyrazine, Arylboronic Acid Target: 2-Aryl-5-chloropyrazine

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave vial or Schlenk flask, add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃). [1]2. Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent and water (e.g., dioxane/water or toluene/water). [1]3. Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reaction: Heat the reaction mixture. Conventional heating at 80-100 °C for several hours is effective. Alternatively, microwave irradiation can dramatically reduce reaction times to 15-30 minutes. [1]5. Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure mono-arylated pyrazine.

3.2. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms in the pyrazine ring activate attached halogens toward nucleophilic attack. This makes SNAr a straightforward and often catalyst-free method for introducing amine and alkoxy groups. [1][12]

Detailed Protocol 3: SNAr Reaction on 2,5-Dichloropyrazine

Reactants: 2,5-Dichloropyrazine, 3-Methoxyaniline Target: 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine

Step-by-Step Methodology:

  • Vessel Preparation: In a reaction vessel, dissolve 2,5-dichloropyrazine (1.0 eq) and 3-methoxyaniline (1.05 eq) in a suitable polar aprotic solvent such as DMF or NMP.

  • Base Addition: Add a non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.2 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to control any exothermic reaction. The base is required to deprotonate the amine nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. For less reactive nucleophiles, gentle heating (40-60 °C) may be required.

  • Quenching: Carefully quench the reaction by pouring it into ice-water. This will precipitate the solid product and neutralize the base.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be recrystallized or purified by column chromatography to yield the desired substituted pyrazine. [1]

Comparative Summary of Synthetic Protocols

The choice of synthetic method is critical and depends on the target molecule's complexity, substitution pattern, and scale.

Synthesis MethodKey ReactantsTypical Product TypeKey AdvantagesCommon Limitations
Gutknecht Synthesis [9][10]α-Amino Ketones (self-condensation)Symmetrically 2,5- or 2,3,5,6-substitutedGood for simple, symmetrical pyrazines. Often one-pot.Limited to symmetrical products. α-amino ketone instability.
Condensation [4][13]1,2-Diketone + 1,2-DiamineCan be unsymmetricalModular; allows for varied substitution patterns.Requires access to specific diketone and diamine precursors.
Suzuki-Miyaura Coupling [1][11]Halopyrazine + Boronic AcidAryl- or Heteroaryl-substitutedExcellent functional group tolerance. High yields.Requires palladium catalyst which can be costly. Boronic acid stability.
SNAr [1][11]Halopyrazine + NucleophileAmino-, Alkoxy-, or Thio-substitutedOften catalyst-free. High atom economy.Limited to electron-deficient pyrazines. Requires strong nucleophiles.
Biomimetic Dimerization [14][15]α-Amino AldehydesSymmetrically 2,5-disubstitutedBiomimetic, concise route from amino acids.Can be limited to symmetrical products.
Conclusion

The synthesis of pyrazine-based compounds is a rich and evolving field. While classical methods like the Gutknecht synthesis provide reliable access to simpler, symmetrical scaffolds, modern cross-coupling and nucleophilic substitution reactions on halogenated pyrazines offer unparalleled versatility for constructing complex molecules. [1][9]The protocols and comparative data provided in this application note serve as a practical guide for researchers, enabling the strategic selection and execution of synthetic routes to accelerate discovery in drug development and materials science.

References
  • Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5).
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate.
  • Indian Institute of Science Education and Research Pune. (2017). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides.
  • Royal Society of Chemistry. (2015). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances.
  • Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H). (n.d.).
  • Milstein, D., et al. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis.
  • Organic Chemistry Portal. Synthesis of pyrazines.
  • Wikipedia. Pyrazine.
  • Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Van der Eycken, E. V., & Kappe, C. O. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Singh, F. V., & Wirth, T. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry.
  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS.
  • Semantic Scholar. (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (1994). Synthesis and Reactions of Some Pyrazine Derivatives. Synthetic Communications.
  • Royal Society of Chemistry. Transition metal-catalyzed functionalization of pyrazines.
  • UNIMAS Publisher (UNIPub). (2017). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Semantic Scholar. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021).
  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines.
  • Wiley Online Library. (2004). Gutknecht Pyrazine Synthesis.
  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
  • North Bengal University Institutional Repository. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
  • Sperry, J., & Brimble, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
  • Sperry, J., & Brimble, M. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed.
  • Sperry, J., & Brimble, M. A. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. PubMed.
  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • Beglarov, I. S., et al. (2012). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate.
  • American Chemical Society. (1990). Chemistry of diaminomaleonitrile. 5. Dihydropyrazine synthesis. Journal of Organic Chemistry.
  • ScienceMadness.org. (2020). Pyrazine Synthesis?.

Sources

Application Notes and Protocols: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyrazine Core

In the landscape of medicinal chemistry and drug discovery, the pyrazine ring system is a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable scaffold. Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS: 1458-20-4) is a particularly strategic building block, offering a trifecta of reactive sites that enable the synthesis of complex, fused heterocyclic systems and the introduction of diverse molecular functionalities.[2][3]

This guide provides an in-depth exploration of this reagent's potential. We will detail not only the protocols for its use but also the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals. The strategic arrangement of two nucleophilic amino groups, a reactive bromo handle for cross-coupling, and an ester for further modification allows for a multi-dimensional approach to chemical library synthesis.[2]

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 1458-20-4[3]
Molecular Formula C₆H₇BrN₄O₂[3]
Molecular Weight 247.05 g/mol [3]
Appearance Off-white to yellow crystalline powder
Solubility Moderate solubility in polar organic solvents such as DMSO and DMF; limited solubility in water.[2]
Storage Store in a cool (2-8°C), dark place under an inert atmosphere to maintain stability.[1]
Safety Incompatible with strong oxidizing agents. Standard laboratory personal protective equipment (PPE) should be worn.[2]

Core Synthetic Applications: A Gateway to Diverse Heterocycles

The true power of this compound lies in its ability to serve as a precursor to a variety of fused heterocyclic systems. The vicinal diamino arrangement is primed for cyclocondensation reactions, while the bromo substituent is an ideal handle for modern palladium-catalyzed cross-coupling chemistry.

Application I: Synthesis of Pteridine and Lumazine Scaffolds

Pteridines and their derivatives are a class of nitrogen-containing heterocycles with profound biological importance, forming the core of essential cofactors like folic acid and biopterin.[4] The vicinal diamines on the pyrazine ring provide a perfect entry point for constructing the fused pyrimidine ring characteristic of pteridines and lumazines.

Causality and Mechanism (Gabriel-Isay Condensation):

The synthesis relies on the classic Gabriel-Isay condensation reaction. This involves the reaction of a 1,2-diamine (in this case, the 3- and 5-amino groups of our building block) with a 1,2-dicarbonyl compound, such as glyoxal, pyruvaldehyde, or a keto-ester.[2] The mechanism proceeds via a two-step condensation:

  • Initial Nucleophilic Attack: The more nucleophilic amino group attacks one of the carbonyl carbons to form a hemiaminal, which then dehydrates to an imine (Schiff base).

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, and a subsequent dehydration step yields the aromatic, fused pyrazine ring, forming the pteridine core.

Experimental Protocol: Synthesis of Methyl 7-Bromo-2,4-diaminopteridine-6-carboxylate (Illustrative)

This protocol is an illustrative adaptation based on established pteridine synthesis methodologies.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction Initiation: Add an aqueous solution of glyoxal (1.1 eq, 40% in H₂O) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The pteridine product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and then diethyl ether.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Application II: Palladium-Catalyzed C-C and C-N Bond Formation

The 6-bromo substituent is a key feature that unlocks access to a vast chemical space through palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of aryl, heteroaryl, and amino moieties, which is a cornerstone of modern medicinal chemistry.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[5] This is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.

Causality and Mechanism:

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) R-X Ar-Br (Pyrazine) R-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) R'-B(OH)2 R'-B(OH)2 + Base R'-B(OH)2->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine ring.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[5]

  • Reductive Elimination: The two organic fragments (the pyrazine and the new aryl group) are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-phenylpyrazine-2-carboxylate

This protocol is based on standard Suzuki-Miyaura conditions for heteroaryl bromides.[4][6]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] It allows for the introduction of primary or secondary amines at the 6-position of the pyrazine ring, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.

Causality and Mechanism:

Similar to the Suzuki coupling, this reaction follows a catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) R-X Ar-Br (Pyrazine) R-X->Oxidative\nAddition Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine\nCoordination Ar-Pd(II)-N(H)R'2(L2) [Ar-Pd(II)-N(H)R'2(L2)]+ Amine\nCoordination->Ar-Pd(II)-N(H)R'2(L2) R'2NH R'2NH + Base R'2NH->Amine\nCoordination Deprotonation Deprotonation Ar-Pd(II)-N(H)R'2(L2)->Deprotonation Ar-Pd(II)-NR'2(L2) Ar-Pd(II)-NR'2(L2) Deprotonation->Ar-Pd(II)-NR'2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR'2 Ar-NR'2 Reductive\nElimination->Ar-NR'2

Buchwald-Hartwig Amination Catalytic Cycle
  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (like sodium tert-butoxide) removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-(morpholino)pyrazine-2-carboxylate

This protocol is based on standard Buchwald-Hartwig conditions for heteroaryl bromides.[9][10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium source like Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.06 eq), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add anhydrous, degassed toluene as the solvent, followed by morpholine (1.5 eq).

  • Reaction: Seal the tube and heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction's completion via TLC or LC-MS (typically 12-24 hours).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the aminated product.

Summary of Applications

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

Reaction TypeKey ReagentsProduct ClassTypical Yield Range
Pteridine Synthesis 1,2-Dicarbonyl (e.g., Glyoxal)Fused Pteridines60-85%
Suzuki-Miyaura Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃6-Aryl-diaminopyrazines55-90%
Buchwald-Hartwig Amine (e.g., Morpholine), Pd₂(dba)₃/Xantphos, Cs₂CO₃6-Amino-diaminopyrazines50-85%
(Yields are estimates based on analogous reactions in the literature and may vary based on substrate and specific conditions.)

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for the rapid and efficient construction of diverse and complex heterocyclic molecules. Its pre-installed functional handles allow for both classical cyclocondensation reactions and modern palladium-catalyzed cross-couplings. By understanding the principles behind these transformations, researchers can strategically leverage this building block to accelerate the discovery of novel therapeutic agents and other advanced materials.

References

  • Castellote, I., Vaquero, J. J., Fernández-Gadea, J., & Alvarez-Builla, J. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry, 69(25), 8668–8675.
  • Kaur, N., Kishore, D. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
  • AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.
  • Skraba-Klus, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(7), 1371-1380.
  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Reddy, T. J., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 25(6), 923-927.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wolfe, J. P., et al. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823.

Sources

Application Note & Protocol: Strategic Bromination of Pyrazine Rings for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The functionalization of the pyrazine ring is critical for modulating the physicochemical and biological properties of these molecules. Bromination, in particular, serves as a pivotal transformation, introducing a versatile synthetic handle for subsequent cross-coupling reactions and further molecular elaboration.[3] This guide provides a comprehensive overview of the experimental setups and underlying principles for the effective bromination of pyrazine rings, tailored for researchers in drug discovery and chemical development. We will explore strategies to overcome the inherent electron-deficient nature of the pyrazine core, detailing protocols for both direct ring substitution on activated systems and side-chain functionalization.

The Chemical Causality: Understanding Pyrazine Reactivity

The pyrazine ring is a 1,4-diazine, a heteroaromatic system where the two nitrogen atoms exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the ring carbons, making the system inherently resistant to classical electrophilic aromatic substitution (EAS) reactions that are common for benzene and other electron-rich aromatics.[4][5] In acidic media, protonation of the nitrogen atoms further deactivates the ring, rendering electrophilic attack exceptionally difficult.[5][6]

Therefore, successful bromination strategies hinge on two primary approaches:

  • Increasing the Nucleophilicity of the Ring: This is achieved by introducing potent electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups onto the pyrazine core. These groups activate the ring, making it susceptible to electrophilic attack.[4]

  • Employing Radical Pathways: For pyrazines bearing alkyl substituents, the side chain can be selectively brominated via a free-radical mechanism, leaving the aromatic ring intact.[7]

Strategic Approaches to Pyrazine Bromination

Electrophilic Bromination of Activated Pyrazine Rings

The most common and effective method for direct bromination of the pyrazine ring requires the presence of an activating group.

Mechanism & Regioselectivity: Electron-donating groups like -NH₂ activate the ortho and para positions for electrophilic attack through resonance stabilization of the intermediate sigma complex (Wheland intermediate). In a 2-aminopyrazine, the amino group strongly activates the C3 and C5 positions.[4] Due to steric hindrance, electrophilic attack often preferentially occurs at the less hindered C5 position. The stability of the cationic intermediate is the determining factor for regioselectivity; attack at C5 allows for resonance structures that effectively delocalize the positive charge without disrupting the aromaticity of the six-membered ring.[8]

Choice of Reagent: N-Bromosuccinimide (NBS) While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for these transformations.[4][9] NBS is a convenient, solid source of electrophilic bromine that is safer to handle than liquid bromine and often leads to cleaner reactions with higher selectivity.[10][11][12] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.[4][13]

Radical Bromination of Pyrazine Side-Chains (Wohl-Ziegler Reaction)

For pyrazine derivatives containing alkyl groups (e.g., methylpyrazine), bromination can be selectively directed to the alkyl side chain via a radical mechanism. This method, known as the Wohl-Ziegler reaction, is invaluable for producing benzylic-type bromides, which are highly useful for further functionalization.[7]

Mechanism & Conditions: This reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄), and is often promoted by heat or light.[10] NBS serves as the bromine source, providing a low, steady concentration of Br₂ that favors the desired radical substitution over competing electrophilic addition to any double bonds.[10][11] The reaction proceeds via a radical chain mechanism, with the key step being the abstraction of a hydrogen atom from the carbon adjacent to the pyrazine ring to form a resonance-stabilized radical.

Comparative Analysis of Bromination Methods

The selection of an appropriate bromination method is contingent on the substrate's substitution pattern. The table below summarizes key experimental outcomes for different pyrazine substrates.

SubstrateBrominating AgentConditionsPosition(s) of BrominationYield (%)Reference
2-AminopyrazineN-Bromosuccinimide (NBS)Acetonitrile, 0°C to RT5-bromo85%[4]
2-Amino-3-carbomethoxypyrazineBromine/Potassium BromideAcetic Acid5-bromo90%[14][15][16]
2-HydroxypyrazineBromineAcetic Acid3,5-dibromo90%[4]
2-Amino-3-methylpyrazineN-Bromosuccinimide (NBS)Acetonitrile, 0°C to RT5-bromo88%[4]
Pyrazine with 6-methyl groupN-Bromosuccinimide (NBS)CCl₄, AIBN, reflux6-(bromomethyl)Moderate[7]

Detailed Experimental Protocol: Bromination of 2-Aminopyrazine

This protocol details a reliable method for the regioselective monobromination of 2-aminopyrazine at the C5 position using NBS.

Materials & Reagents:

  • 2-Aminopyrazine (1.0 mmol, 95 mg)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg), freshly recrystallized if necessary

  • Acetonitrile (anhydrous, 10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL) with magnetic stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Dissolve 2-Aminopyrazine in Acetonitrile p2 Cool to 0°C (Ice Bath) p1->p2 r1 Add NBS Portion-wise p2->r1 r2 Stir at 0°C for 1 hour r1->r2 r3 Warm to Room Temp & Stir r2->r3 r4 Monitor by TLC r3->r4 w1 Quench with aq. Na₂S₂O₃ r4->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash Organic Layer with Brine w2->w3 w4 Dry over Na₂SO₄ w3->w4 w5 Filter & Concentrate (Rotovap) w4->w5 pur Purify Crude Product (Column Chromatography or Recrystallization) w5->pur

Caption: Experimental workflow for the bromination of 2-aminopyrazine.

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-aminopyrazine (1.0 mmol). Dissolve it in 10 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

  • Reagent Addition: Add N-bromosuccinimide (1.05 mmol) to the cooled solution in small portions over 5 minutes. Maintain stirring and keep the flask in the ice bath.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour. After this period, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding 15 mL of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine source.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL) to remove any remaining water-soluble impurities.[4][13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-5-bromopyrazine.[4]

Mechanistic Insight: Electrophilic Attack on 2-Aminopyrazine

The regioselectivity of the bromination is dictated by the stability of the cationic intermediate formed upon electrophilic attack. The diagram below illustrates the mechanism.

G cluster_reactants Reactants cluster_intermediate σ-Complex (Wheland Intermediate) cluster_product Product Pyrazine 2-Aminopyrazine Sigma Resonance-Stabilized Cationic Intermediate Pyrazine->Sigma Nucleophilic Attack on Br⁺ NBS NBS (Br⁺ source) NBS->Sigma Product 2-Amino-5-bromopyrazine Sigma->Product Deprotonation (Restores Aromaticity) H H⁺ Sigma->H

Caption: Mechanism of electrophilic bromination of 2-aminopyrazine.

Causality Explained:

  • Electrophile Generation: NBS serves as a source for an electrophilic bromine species (Br⁺).

  • Nucleophilic Attack: The π-system of the electron-rich, activated pyrazine ring attacks the electrophilic bromine. This attack occurs preferentially at the C5 position.

  • Intermediate Stabilization: A resonance-stabilized carbocation, the sigma complex, is formed. The positive charge is delocalized over the nitrogen and carbon atoms of the ring, with key resonance contributors demonstrating why attack at C5 is more stable than at C3.

  • Aromatization: A base (e.g., solvent or the succinimide anion) removes the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the pyrazine ring to yield the final brominated product.

Conclusion

The bromination of pyrazine rings is a non-trivial but highly enabling transformation for chemical synthesis. A judicious choice of strategy—either activating the ring for electrophilic substitution or targeting an alkyl side-chain for radical substitution—is paramount. By understanding the underlying electronic nature of the pyrazine core and selecting the appropriate reagents and conditions, such as the versatile N-bromosuccinimide, researchers can efficiently generate valuable bromopyrazine intermediates. These intermediates are crucial building blocks for the development of novel therapeutics and functional materials.[3]

References

  • Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.
  • Prokhorov, A. M., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances.
  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society.
  • Science of Synthesis. (n.d.). Pyrazines.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Dibromopyrazine in the Synthesis of Pyrazine-Based Pharmaceuticals.
  • Aemi, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • American Chemical Society. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society.
  • Aemi, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Hopkin, O. (2024). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.
  • Vyas, P.V., et al. (2003). Experimental Methods 1.
  • Chemistry – A European Journal. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Sci-Hub. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Bedford, G. R., Partridge, M. W., & Stevens, M. F. G. (1966). Pyrazolo-as-triazines. Part II. Bromination. Journal of the Chemical Society C: Organic.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2015). (PDF) Electrophilic Substitution In Azines.
  • YouTube. (2023). Bromination of Pyrrole and Pyridine #bromination.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines.

Sources

Application and Protocol Guide for NMR Spectroscopic Analysis of Substituted Pyrazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyrazine Carboxylates and the Power of NMR

Substituted pyrazine carboxylates are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic and structural properties, stemming from the electron-deficient pyrazine ring coupled with a carboxylate group, make them vital pharmacophores in numerous approved drugs and key components in functional materials. The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring purity, and optimizing synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of these compounds in solution.[1]

This comprehensive guide provides a detailed exploration of the NMR spectroscopy of substituted pyrazine carboxylates. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary for acquiring and interpreting high-quality NMR data. We will delve into the nuances of ¹H and ¹³C NMR spectra, the influence of various substituents on chemical shifts and coupling constants, and provide step-by-step experimental procedures.

Theoretical Framework: Understanding the NMR Landscape of Pyrazines

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement renders the ring electron-deficient, which significantly influences the chemical shifts of the ring protons and carbons, typically shifting them to a lower field (higher ppm) compared to benzene.[2] The introduction of a carboxylate group and other substituents further modulates the electronic environment, leading to predictable changes in the NMR spectrum.

¹H NMR Spectra: Chemical Shifts and Coupling Constants
  • Chemical Shifts (δ): The protons on the pyrazine ring typically resonate in the aromatic region, generally between 8.0 and 9.5 ppm. The exact chemical shift is highly dependent on the nature and position of the substituents. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups will shield the ring protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) like nitro (-NO₂) will deshield them, resulting in a downfield shift (higher ppm).[2]

  • Coupling Constants (J): The through-bond coupling between adjacent protons on the pyrazine ring provides valuable information about their connectivity.[3][4] For vicinal protons (protons on adjacent carbons), the coupling constant (³J) is typically in the range of 2-4 Hz. Longer-range couplings (e.g., across the nitrogen atoms) are also often observed but are generally smaller.

¹³C NMR Spectra: The Influence of Heteroatoms and Substituents
  • Chemical Shifts (δ): The carbon atoms in the pyrazine ring resonate at a lower field compared to benzene due to the electronegativity of the nitrogen atoms.[5][6] Typical chemical shifts for the ring carbons range from 140 to 160 ppm. The carbon of the carboxylate group is highly deshielded and appears significantly downfield, typically between 160 and 175 ppm. Substituents have a pronounced effect on the ¹³C chemical shifts, with their influence being most significant at the ipso-carbon (the carbon directly attached to the substituent) and the para-carbon.[5][6]

Data Presentation: Characteristic NMR Data for Substituted Pyrazine Carboxylates

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazine carboxylates. These values are illustrative and can vary based on the specific substitution pattern and the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrazine Carboxylates

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
Pyrazine Ring Protons8.0 - 9.5Doublet, Singlet2 - 4 (³JH-H)
Carboxylate Ester (-OCH₃)3.8 - 4.2Singlet-
Amino (-NH₂)5.0 - 7.0Broad Singlet-
Methyl (-CH₃)2.3 - 2.8Singlet-

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrazine Carboxylates

Carbon PositionTypical Chemical Shift (δ, ppm)
Pyrazine Ring Carbons140 - 160
Carboxylate Carbonyl (C=O)160 - 175
Carboxylate Ester (-OCH₃)50 - 55
Methyl (-CH₃)20 - 25

Experimental Protocols: From Sample Preparation to Data Acquisition

Acquiring high-quality NMR spectra is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer.

I. Sample Preparation
  • Analyte Purity: Ensure the substituted pyrazine carboxylate sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[7][8][9][10] The solvent must dissolve the analyte completely and should not react with it. Common choices for pyrazine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[7][8][10][11]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient.[12] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[12]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[13][14][15] It is chemically inert and gives a single, sharp resonance peak.[15] While many deuterated solvents are available with TMS already added, it can also be added separately.

  • Procedure: a. Weigh the desired amount of the substituted pyrazine carboxylate into a clean, dry vial.[16] b. Add the appropriate volume of deuterated solvent containing TMS. c. Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[17] e. Cap the NMR tube securely and label it clearly.

II. NMR Data Acquisition

The following is a generalized procedure for data acquisition on a modern NMR spectrometer. Specific commands and software interfaces may vary between instrument manufacturers.[18][19][20]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.[17]

    • Place the sample in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[18]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[16]

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is necessary for quantitative measurements.

    • Number of Scans: 8-16 scans are usually sufficient for a well-prepared sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[16]

    • Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Advanced 2D NMR Experiments: For complex structures or for unambiguous assignment of all signals, 2D NMR experiments are invaluable.[1][21]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework.

Visualizations: Workflow and Structural Relationships

Experimental Workflow Diagram

experimental_workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing prep Sample Preparation weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent with TMS (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq Data Acquisition insert Insert Sample & Lock shim Shim Magnetic Field insert->shim setup Setup Experiment (1D/2D) shim->setup acquire Acquire FID setup->acquire proc Data Processing ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference analysis Spectral Analysis reference->analysis substituent_effects pyrazine Pyrazine Ring Protons/Carbons upfield Upfield Shift (Lower ppm, Shielding) pyrazine->upfield Results in downfield Downfield Shift (Higher ppm, Deshielding) pyrazine->downfield Results in edg Electron Donating Groups (EDGs) -NH2, -OH, -OR edg->pyrazine Increase Electron Density ewg Electron Withdrawing Groups (EWGs) -NO2, -CN, -C(O)R ewg->pyrazine Decrease Electron Density

Caption: Effect of substituents on pyrazine ring NMR chemical shifts.

Conclusion and Best Practices

The NMR spectroscopy of substituted pyrazine carboxylates is a nuanced yet powerful field. A thorough understanding of the electronic effects of substituents, coupled with rigorous experimental technique, is essential for accurate structural elucidation. By following the protocols and considering the theoretical principles outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data, accelerating their research and development efforts. For unambiguous structural confirmation, especially with novel or complex substitution patterns, a combination of 1D and 2D NMR techniques is strongly recommended.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
  • Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science. [Link]
  • Hoye, T. R., et al. (2022). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Organic Chemistry, 87(2), 905-909. [Link]
  • Facey, G. (2007, September 24). External Chemical Shift Referencing. University of Ottawa NMR Facility Blog. [Link]
  • Chemistry Stack Exchange. (2024, October 30). (Why) Is TMS really needed to reference NMR spectra?[Link]
  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
  • Save My Exams. (2025, February 12). TMS & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
  • UCSB Chemistry and Biochemistry. (n.d.). Chemical Shift Referencing. NMR Facility. [Link]
  • R-NMR. (n.d.).
  • R-NMR. (2024, January 15). Standard operating procedures for remote NMR measurements and sample shipment. [Link]
  • UTHSCSA. (n.d.).
  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem., 10(2), 288-297. [Link]
  • MDPI. (n.d.).
  • ProQuest. (n.d.). Experimental 1H and 13C Solid-State NMR Signal Assignment of Paramagnetic Copper (II)
  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-24. [Link]
  • Dalhousie University. (n.d.). NMR Experiment SOPs. [Link]
  • ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. [Link]
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]
  • ResearchGate. (2021, August 20). (PDF) Experimental 1 H and 13 C Solid-State NMR Signal Assignment of Paramagnetic Copper (II)
  • ResearchGate. (2025, October 16). (PDF)
  • ResearchGate. (2025, August 8). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography | Request PDF. [Link]
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... [Link]
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). J-coupling. [Link]
  • University of Puget Sound. (n.d.).
  • Moroccan Journal of Chemistry. (2022, May 26).
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry. [Link]
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
  • YouTube. (2017, December 4). How to Prepare and Run a NMR Sample. [Link]
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals engaged in agrochemical research and development. The focus is on the strategic utilization of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate as a versatile scaffold for the synthesis of novel fungicides, herbicides, and insecticides. The protocols and insights provided herein are based on established principles of medicinal and process chemistry, adapted for the unique challenges of agrochemical discovery.

Introduction: The Pyrazine Carboxamide Scaffold in Agrochemicals

The pyrazine ring system is a privileged scaffold in the development of biologically active molecules due to its unique electronic properties and ability to form multiple hydrogen bonds.[1][2][3][4] In agrochemical research, pyrazine derivatives have been successfully developed into commercial products for crop protection.[1] this compound is a highly functionalized starting material that offers multiple points for chemical modification, making it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening.

The presence of two amino groups, a bromine atom, and a methyl ester on the pyrazine core allows for a variety of chemical transformations. The amino groups can be acylated, alkylated, or used in cyclization reactions. The bromine atom is amenable to various cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups. This chemical versatility is key to exploring the vast chemical space around the pyrazine core to identify new agrochemical candidates.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and execution.

PropertyValueSource
CAS Number 1458-20-4[5]
Molecular Formula C₆H₇BrN₄O₂[5]
Molecular Weight 247.05 g/mol [5]
Appearance Light yellow to brown powder/crystalN/A
Solubility Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water.N/A

Synthetic Strategy: Library Generation from the Pyrazine Scaffold

The primary application of this compound in agrochemical research is as a building block for creating a library of diverse analogs. A typical workflow for such a project is outlined below.

G cluster_0 Phase 1: Scaffold Derivatization cluster_1 Phase 2: Product Diversification cluster_2 Phase 3: Purification & Characterization A This compound B Amide Formation (Acylation of Amino Groups) A->B R-COCl, Base C Suzuki Coupling (Modification at Bromo Position) A->C Ar-B(OH)2, Pd Catalyst D Ester Hydrolysis/Amidation A->D LiOH, then R'-NH2, Coupling Agent E Diverse Library of Pyrazine Derivatives B->E C->E D->E F Purification (e.g., Chromatography) E->F G Structural Confirmation (NMR, MS) F->G

Caption: Synthetic workflow for generating a diverse library of agrochemical candidates.

Protocol 3.1: Synthesis of N-Acylated Pyrazine Derivatives

This protocol details the acylation of the amino groups, a common strategy to introduce diversity and modulate the biological activity of the scaffold.

Rationale: Acylation of the amino groups can significantly alter the electronic and steric properties of the molecule, which can in turn influence its binding to a biological target. The choice of acylating agent is critical for exploring a wide range of chemical space.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (2.2 equivalents for di-acylation) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride (2.1 equivalents for di-acylation) to the reaction mixture. If starting from a carboxylic acid, pre-activate it with the coupling agent before addition.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. The following are generalized protocols for antifungal, herbicidal, and insecticidal screening.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesized Pyrazine Library B Antifungal Assay (in vitro) A->B C Herbicidal Assay (Whole Plant) A->C D Insecticidal Assay (Contact/Ingestion) A->D E Dose-Response & IC50 Determination B->E C->E D->E F Spectrum of Activity E->F G Mode of Action Studies F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: High-throughput screening cascade for agrochemical discovery.

Protocol 4.1: In Vitro Antifungal Assay

Rationale: This primary screen is designed to quickly identify compounds with intrinsic fungicidal activity against a panel of economically important plant pathogens.

Materials:

  • Synthesized pyrazine derivatives dissolved in DMSO.

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, add the growth medium and a suspension of fungal spores.

  • Add the test compounds to the wells to achieve a final concentration (e.g., 100 µM). Include a solvent control (DMSO) and a positive control (commercial fungicide).

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • After a set incubation period (e.g., 48-72 hours), measure the optical density (OD) of each well using a spectrophotometer to determine fungal growth.

  • Calculate the percentage of growth inhibition for each compound compared to the solvent control.

Protocol 4.2: Pre-emergence Herbicidal Assay

Rationale: This assay identifies compounds that can prevent the germination or early growth of weed species when applied to the soil.

Materials:

  • Synthesized pyrazine derivatives.

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Pots filled with a standard soil mix.

  • Spray chamber.

  • Greenhouse facilities.

Procedure:

  • Sow the seeds of the test weed species in pots.

  • Prepare a formulation of each test compound (e.g., as a wettable powder or emulsifiable concentrate).

  • Apply the formulated compounds to the soil surface using a spray chamber at a specific application rate (e.g., 1000 g/ha).

  • Place the treated pots in a greenhouse under controlled conditions of light, temperature, and humidity.

  • After a designated period (e.g., 14-21 days), visually assess the percentage of weed control for each treatment compared to an untreated control.

Data Interpretation and Lead Optimization

The data from the primary screens should be carefully analyzed to identify "hit" compounds. These hits will then be subjected to more rigorous secondary screening to determine their potency (IC50 or EC50 values) and spectrum of activity.

Example of Primary Screening Data Summary:

Compound IDModification% Fungal Inhibition (B. cinerea)% Weed Control (A. retroflexus)
PYZ-001Di-acetyl2510
PYZ-002Di-benzoyl7845
PYZ-003Suzuki (4-F-Ph)1585
PYZ-004Amide (benzylamine)55

Structure-Activity Relationship (SAR) studies are then conducted to understand how chemical modifications affect biological activity. This iterative process of synthesis and testing is central to lead optimization and the development of a successful agrochemical product.

Conclusion

This compound is a valuable and versatile starting material for agrochemical research. Its rich functionalization allows for the creation of large and diverse chemical libraries. By employing systematic synthetic strategies and robust biological screening protocols, researchers can effectively explore the chemical space around this pyrazine scaffold to discover novel and effective crop protection agents. The insights and protocols provided in these application notes are intended to guide scientists in leveraging the full potential of this promising chemical building block.

References

  • Doležal, M., & Kráľová, K. (n.d.). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Jampílek, J., & Kráľová, K. (2015). Pyrazine derivatives: a patent review (June 2012 - present).
  • Jampílek, J., et al. (2006).
  • Jaso, A., et al. (2012). Pyrazine derivatives: a patent review (2008 - present).
  • Ong, W. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Heterocyclic Chemistry, 54(6), 3149-3165.
  • AZA Mid-Year Meeting. (n.d.).

Sources

Application Notes and Protocols: Characterizing Enzyme Inhibitors and Ligands in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and fundamental biological research, the study of molecular interactions is paramount. Enzymes, as biological catalysts, and their interactions with inhibitors or ligands represent a cornerstone of this research.[1][2] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing a crucial role in regulating metabolic pathways and serving as the basis for many therapeutic drugs.[3][4][5] Similarly, understanding how ligands bind to receptors and other macromolecules provides invaluable insights into cellular signaling and pharmacological responses.[6][7]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It offers a detailed exploration of the principles and methodologies for characterizing enzyme inhibitors and ligands in biochemical assays. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, emphasizing the development of self-validating protocols to ensure data integrity and reproducibility.[8][9]

Part 1: Foundational Principles of Molecular Interactions

A thorough understanding of the kinetics and thermodynamics governing enzyme-inhibitor and receptor-ligand interactions is essential for robust assay design and accurate data interpretation.

Enzyme Inhibition Mechanisms

Enzyme inhibition can be broadly categorized as reversible or irreversible.[4] Reversible inhibitors bind to enzymes through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form covalent bonds, leading to permanent inactivation.[4][10] Reversible inhibition is further classified based on the inhibitor's binding site and its effect on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[11][12]

  • Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme.[2][13] This increases the apparent Km (lower affinity for the substrate) but does not affect the Vmax, as the inhibition can be overcome by high substrate concentrations.[4][11][12][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and can bind to either the free enzyme or the enzyme-substrate complex with the same affinity.[5] This reduces the Vmax without changing the Km.[4][11][12][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site.[2][10] This is a rarer form of inhibition that leads to a decrease in both Vmax and Km.[4][11][12][14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.[12] This type of inhibition affects both Km and Vmax.[10][12]

Ligand Binding Principles

Ligand binding assays measure the interaction between a ligand and a receptor or other macromolecule.[6] Key parameters in ligand binding are:

  • Affinity (Kd): The equilibrium dissociation constant, which represents the concentration of ligand at which 50% of the receptors are occupied.[15] A lower Kd value indicates a higher binding affinity.[15]

  • Specificity: The ability of a ligand to bind to its intended target with high affinity while showing low affinity for other molecules.[15]

  • Bmax: The maximum number of binding sites.

These interactions are typically studied using saturation binding experiments to determine Kd and Bmax, and competition binding assays to determine the affinity of an unlabeled ligand (Ki).[16]

Key Quantitative Parameters: IC50 vs. Ki

It is crucial to distinguish between the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[17] It is an operational parameter that is dependent on the experimental conditions, particularly the substrate concentration.[17][18][19]

  • Ki: The dissociation constant of the enzyme-inhibitor complex.[17] It is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme.[17][20]

The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the mechanism of inhibition and the Km of the substrate are known.[17][21] For competitive inhibitors, the relationship is:

Ki = IC50 / (1 + [S]/Km)

Where [S] is the substrate concentration.

Part 2: Designing and Optimizing Biochemical Assays

A well-designed biochemical assay is the foundation for obtaining reliable and reproducible data.[8] The process involves careful consideration of the biological objective, selection of the detection method, and optimization of assay components.[9][22]

Initial Considerations and Assay Development Workflow

Before embarking on detailed protocols, a systematic approach to assay development is essential.[22]

Assay_Development_Workflow A Define Biological Objective B Select Detection Method A->B Guides Choice C Source & Qualify Reagents B->C Determines Needs D Assay Optimization (e.g., Buffer, pH, Concentrations) C->D Enables E Assay Validation D->E Iterative Process F Data Interpretation & Follow-up E->F Ensures Reliability

Caption: A streamlined workflow for robust biochemical assay development.

Optimizing Assay Conditions

The optimization phase is critical for ensuring the sensitivity, specificity, and reproducibility of the assay.[9] Key parameters to optimize include:

  • Buffer Composition and pH: The buffer system should maintain a stable pH at which the enzyme is active and stable. Ionic strength and the presence of cofactors should also be optimized.[22]

  • Reagent Concentrations: Titrate the concentrations of the enzyme and substrate to achieve a balance between a robust signal and cost-effectiveness.[22] For inhibitor studies, it is often recommended to use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.[23]

  • Incubation Times and Temperature: Determine the optimal incubation time to ensure the reaction is in the linear range (for enzyme assays) or has reached equilibrium (for binding assays).[8] Temperature should be controlled to ensure consistency.[7]

  • Controls: Always include appropriate controls, such as no-enzyme, no-substrate, and vehicle controls, to establish baseline signals and account for background noise.[22]

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments in characterizing enzyme inhibitors and ligands.

Protocol 1: Determining Enzyme Activity and IC50 of an Inhibitor

This protocol outlines a general framework for measuring enzyme activity and determining the IC50 value of a test compound using a 96-well plate format and a spectrophotometric or fluorometric readout.[1][3][24]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well microplate (e.g., clear for colorimetric assays, black for fluorescence assays)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).[24]

    • Create a serial dilution series of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to minimize effects on enzyme activity.[24]

    • Prepare the enzyme solution at a working concentration in ice-cold assay buffer.

    • Prepare the substrate solution at the desired concentration (e.g., Km value) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Vehicle control wells (100% activity): Add enzyme solution and the same concentration of DMSO as in the test compound wells.

    • Test compound wells: Add enzyme solution and the serial dilutions of the test compound.[3]

    • Positive control wells (optional): Add enzyme solution and a known inhibitor of the enzyme.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[24]

  • Measurement:

    • Immediately begin measuring the absorbance or fluorescence at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.[3]

Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[24]

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[23]

Protocol 2: Determining the Mechanism of Inhibition (MOI)

To elucidate the mechanism of inhibition, enzyme kinetics are measured at various fixed concentrations of the inhibitor and a range of substrate concentrations.[25]

Procedure:

  • Follow the general procedure for the enzyme activity assay (Protocol 1).

  • For each fixed concentration of the inhibitor (including a zero-inhibitor control), perform a substrate titration curve by varying the substrate concentration.

  • Measure the initial reaction rates for each combination of inhibitor and substrate concentration.

Data Analysis:

  • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.[12][14]

MOI_Lineweaver_Burk cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a1 a2 a1->a2 Increasing [I] a3 a1->a3 a4 a1->a4 b1 b2 b1->b2 Increasing [I] b3 b1->b3 b4 b1->b4 c1 c2 c1->c2 Increasing [I] c3 c4 c3->c4 c5 c6 c5->c6

Caption: Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Protocol 3: Radioligand Binding Assay for Receptor-Ligand Interactions

Radioligand binding assays are a sensitive method for characterizing receptor-ligand interactions.[15] This protocol describes a filtration-based assay to determine the affinity of a test compound.[26]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)

  • Unlabeled test compounds

  • Binding buffer

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Cell harvester or vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Saturation Binding (to determine Kd of the radioligand):

    • Set up assay tubes with a fixed amount of receptor preparation.

    • Add increasing concentrations of the radiolabeled ligand.

    • For each concentration, prepare parallel tubes containing a high concentration of a known unlabeled ligand to determine non-specific binding (NSB).[27]

    • Incubate to reach equilibrium.[27]

    • Rapidly filter the contents of each tube through a glass fiber filter and wash with ice-cold wash buffer to separate bound from free radioligand.[27]

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.[27]

    • Plot specific binding versus radioligand concentration and fit to a one-site binding model to determine Kd and Bmax.

  • Competition Binding (to determine Ki of a test compound):

    • Set up assay tubes with the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and serial dilutions of the unlabeled test compound.[27]

    • Include controls for total binding (no unlabeled compound) and NSB (high concentration of a known unlabeled ligand).[27]

    • Incubate, filter, and measure radioactivity as described above.

Data Analysis:

  • Plot the percent specific binding versus the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation for ligand binding:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

Part 4: Data Presentation and Interpretation

Tabular Summary of Quantitative Data
ParameterDescriptionTypical Value Range
IC50 Concentration of inhibitor for 50% inhibitionnM to mM
Ki Inhibition constant; intrinsic binding affinitypM to µM
Kd Equilibrium dissociation constant for ligand bindingpM to µM
Bmax Maximum number of binding sitesfmol/mg protein
Hill Slope A measure of the steepness of the dose-response curve~1 for 1:1 binding
Troubleshooting Common Issues
  • High background signal: Optimize washing steps in filtration assays; check for non-specific binding of reagents to the plate.[7]

  • Poor reproducibility: Ensure consistent reagent preparation, pipetting, and timing; check for reagent stability.[28]

  • No inhibition/binding: Verify the activity of the enzyme/receptor and the integrity of the test compound/ligand.[7]

  • "Tight-binding" inhibition: Occurs when the Ki is close to the enzyme concentration, violating the assumptions of the Michaelis-Menten equation. This requires more advanced data analysis models.[25]

Conclusion

The characterization of enzyme inhibitors and ligands is a multifaceted process that requires a strong foundation in biochemical principles, meticulous experimental design, and careful data analysis. By following the detailed protocols and guidelines presented in this application note, researchers can generate high-quality, reliable data to advance their research and drug discovery programs. The emphasis on understanding the "why" behind each step and implementing self-validating systems will ultimately lead to more robust and impactful scientific findings.

References

  • Fiveable. (n.d.). 4.2 Enzyme kinetics and inhibition. Biophysical Chemistry.
  • edX. (n.d.).
  • Patsnap Synapse. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents.
  • BellBrook Labs. (2025, November 11).
  • Benchchem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Tipton, K. F., & Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193.
  • Wikipedia. (n.d.). Ligand binding assay.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Burlingham, B. T., & Widlanski, T. S. (2003). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Danaher Life Sciences. (n.d.).
  • Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition. IB DP Biology HL.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions.
  • Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243–251.
  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay.
  • LibreTexts Chemistry. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition.
  • Cer, R. Z., & Tipton, K. F. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Biocompare.com. (2019, June 5). Optimizing Assay Development.
  • Mire-Sluis, A., et al. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcessing Journal, 17(2).
  • Benchchem. (n.d.). Application Notes and Protocols for Angiotensin II Receptor Binding Assay in Ligand Screening.
  • Assay Guidance Manual. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Stevenson, L., & Purushothama, S. (2014). Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring?. The AAPS Journal, 16(2), 209–213.
  • Benchchem. (n.d.).
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS.
  • Benchchem. (2025, December). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • University of California, San Diego. (n.d.). Enzyme Assay Protocol.
  • Wikipedia. (n.d.). Enzyme assay.
  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • Unknown. (n.d.). ENZYME INHIBITION.
  • LibreTexts Biology. (2025, August 16). 6.4: Enzyme Inhibition.
  • Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples.
  • Kadomatsu, K. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Journal of Pharmacogenomics & Pharmacoproteomics.

Sources

Application Notes & Protocols: The Development of Advanced Materials in Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Therapeutics

The paradigm of medicine is shifting from systemic, often inefficient treatments to targeted, precision therapies. Conventional drug administration frequently struggles with poor bioavailability, premature degradation, and off-target side effects, limiting therapeutic efficacy.[1][2] Advanced materials science offers a transformative solution, providing the tools to design sophisticated systems that control the spatial and temporal release of therapeutic agents and to create environments that foster tissue regeneration.[1][3]

This guide delves into the practical application of two cornerstone areas in advanced materials: smart drug delivery systems and biomimetic scaffolds for tissue engineering. We will move beyond theoretical concepts to provide field-proven insights and detailed, validated protocols. The core philosophy is to explain the causality behind each experimental design—understanding why a specific material or technique is chosen is as critical as knowing how to implement it. We will explore how stimuli-responsive polymers can exploit disease microenvironments, how Metal-Organic Frameworks (MOFs) offer unprecedented drug loading capacities, and how engineered scaffolds can mimic the body's native extracellular matrix (ECM) to guide cellular behavior and regenerate tissue.[4][5][6]

Part 1: Smart Materials for Controlled Drug Delivery

The advent of "smart" materials, which undergo physicochemical changes in response to specific triggers like pH, temperature, or enzymes, has revolutionized drug delivery.[7][8][9] These materials form the basis of intelligent carriers that can protect a therapeutic payload during transit and release it precisely at the site of action, enhancing efficacy while minimizing systemic exposure.[3][8]

Application Note 1: pH-Responsive Polymeric Nanoparticles for Tumor-Targeted Drug Delivery

Expertise & Causality: A hallmark of the solid tumor microenvironment is its acidic nature (pH ~6.5) compared to the physiological pH of healthy tissue and blood (pH ~7.4).[9] This pH gradient presents a unique, endogenous stimulus for targeted drug release. We can rationally design polymeric nanoparticles that remain stable and retain their drug cargo at physiological pH but undergo a conformational change or degradation in the acidic tumor environment to release the drug. This strategy concentrates the therapeutic effect within the tumor, significantly reducing the systemic toxicity associated with many chemotherapeutics.[9][10] Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is an excellent candidate for such systems.[1]

Workflow: Journey of a pH-Responsive Nanoparticle

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) Injection IV Injection Circulation Stable Nanoparticle (Drug Encapsulated) Injection->Circulation Distribution EPR EPR Effect (Passive Targeting) Circulation->EPR Extravasation Accumulation Nanoparticle Accumulation Destabilization Polymer Destabilization (Acid-Triggered) Accumulation->Destabilization Low pH Release Drug Release Destabilization->Release Uptake Cellular Uptake Release->Uptake Therapeutic Action

Caption: Nanoparticle journey from injection to targeted tumor drug release.

Protocol 1: Synthesis and Characterization of Doxorubicin-Loaded pH-Responsive PLGA Nanoparticles

This protocol describes a single emulsion-solvent evaporation method for synthesizing PLGA nanoparticles loaded with the chemotherapeutic drug Doxorubicin (DOX).

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Doxorubicin hydrochloride (pre-mixed with 25 µL of triethylamine to neutralize the salt) in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 2% w/v polyvinyl alcohol (PVA) in deionized water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion. The energy input here is critical for determining the final particle size.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing 5% w/v trehalose (as a cryoprotectant) and freeze-dry for 48 hours to obtain a powdered nanoparticle sample, which can be stored at -20°C.

Characterization & Validation:

  • Size, Polydispersity, and Zeta Potential:

    • Resuspend a small amount of lyophilized nanoparticles in deionized water.

    • Analyze using Dynamic Light Scattering (DLS).[11][12] The Zeta potential provides an indication of colloidal stability.

  • Drug Encapsulation Efficiency (EE) and Loading Content (LC):

    • Dissolve a known mass of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break them apart and release the drug.

    • Quantify the amount of DOX using a UV-Vis spectrophotometer or fluorescence plate reader at an appropriate wavelength (~480 nm).

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

  • In Vitro Drug Release:

    • Suspend 10 mg of DOX-loaded nanoparticles in 10 mL of two different buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.

    • Incubate the suspensions at 37°C with gentle shaking.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), centrifuge the samples, collect the supernatant, and replace it with fresh buffer.

    • Quantify the released DOX in the supernatant.[12] A significantly faster release profile at pH 5.5 compared to pH 7.4 validates the pH-responsive design.

Parameter Expected Outcome/Rationale
Particle Size (DLS)150 - 250 nm (Optimal for exploiting the EPR effect)
Polydispersity Index (PDI)< 0.2 (Indicates a monodisperse, homogenous population)
Zeta Potential-15 to -30 mV (Negative charge prevents aggregation and reduces non-specific protein binding)
Encapsulation Efficiency> 70% (High efficiency is crucial for therapeutic viability)
Drug Release ProfileSustained release at pH 7.4; Accelerated release at pH 5.5 (Confirms stimuli-responsive behavior)
Table 1: Expected Physicochemical Properties of PLGA-DOX Nanoparticles.
Application Note 2: Metal-Organic Frameworks (MOFs) for High-Capacity Drug Loading

Expertise & Causality: Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands.[5][13] This unique structure creates a highly ordered, porous framework with exceptionally large surface areas and tunable pore sizes.[13][14][15] Compared to other nanocarriers like liposomes or polymers, MOFs can achieve significantly higher drug loading capacities, which is particularly advantageous for delivering poorly soluble drugs or when a high local concentration of a therapeutic is required.[5][16] Biocompatible MOFs, such as those based on zirconium (e.g., UiO-66) or iron, are being extensively explored for biomedical applications.[5]

Diagram: Drug Encapsulation within a MOF Structure

Caption: Schematic of drug molecules loaded within the porous framework of a MOF.

Protocol 2: Loading Curcumin into a Biocompatible Zirconium MOF (UiO-66-NH2)

This protocol uses a simple impregnation method to load the hydrophobic drug Curcumin into a pre-synthesized, amine-functionalized UiO-66 MOF.

Methodology:

  • MOF Activation: Activate the synthesized UiO-66-NH2 MOF by heating under vacuum at 120°C for 12 hours. This step is crucial to remove any solvent molecules residing in the pores, making them available for drug loading.

  • Drug Solution Preparation: Prepare a concentrated solution of Curcumin (e.g., 5 mg/mL) in a suitable organic solvent like ethanol.

  • Impregnation: Disperse 50 mg of the activated MOF powder into 10 mL of the Curcumin solution.

  • Loading: Stir the suspension in the dark (Curcumin is light-sensitive) at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores.

  • Washing and Collection: Centrifuge the suspension at 10,000 x g for 15 minutes. Discard the supernatant. Wash the resulting yellow powder (Curcumin-loaded MOF) several times with fresh ethanol to remove any drug adsorbed only to the external surface.

  • Drying: Dry the final product under vacuum at 40°C overnight.

Characterization & Validation:

  • Confirmation of Loading:

    • Analyze the sample using Fourier-Transform Infrared Spectroscopy (FTIR). The appearance of characteristic peaks from Curcumin in the spectrum of the loaded MOF confirms successful encapsulation.

    • Thermogravimetric Analysis (TGA) can also be used, which will show a different weight loss profile for the loaded MOF compared to the empty MOF.

  • Loading Capacity (LC) Determination:

    • Collect the supernatant and all washing solutions from step 5.

    • Measure the concentration of Curcumin in the combined solutions using a UV-Vis spectrophotometer (~425 nm).

    • Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount used.

    • LC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

  • In Vitro Release Study:

    • Perform a release study similar to Protocol 1, using a buffer suitable for Curcumin's low aqueous solubility (e.g., PBS with 0.5% Tween 80).

Carrier Type Typical Drug Loading Capacity (% w/w) Key Advantage
Liposomes1 - 5%Excellent biocompatibility, delivery of hydrophilic & hydrophobic drugs.
Polymeric Nanoparticles5 - 10%Tunable properties, controlled release.[1]
Metal-Organic Frameworks 10 - 40% Extremely high porosity and surface area. [5]
Table 2: Comparison of Drug Loading Capacities for Different Nanocarriers.

Part 2: Advanced Scaffolds for Tissue Engineering

Tissue engineering aims to restore, maintain, or improve tissue function by combining cells, biomaterials, and suitable biochemical factors.[4][17] The scaffold is a critical component, providing a temporary three-dimensional structure that mimics the native ECM, supports cell attachment and growth, and guides the formation of new tissue.[6][18]

Application Note 3: Electrospun Nanofibrous Scaffolds for Skin Regeneration

Expertise & Causality: The native ECM is a complex network of protein fibers, primarily collagen, with diameters in the nanometer range.[19] This architecture provides both mechanical support and topographical cues that guide cell behavior. Electrospinning is a powerful fabrication technique that uses an electric field to draw a polymer solution into extremely fine fibers, creating non-woven mats of nanofibers.[20][21] The resulting scaffolds have a high surface-area-to-volume ratio and a porous structure that mimics the native ECM, making them ideal for tissue engineering applications like skin regeneration.[6][19] This biomimicry promotes cell adhesion, migration, and proliferation, accelerating the wound healing process.[6]

Workflow: The Electrospinning Process

Electrospinning cluster_field Pump Syringe Pump Polymer Solution Spinneret Spinneret (Needle Tip) Pump->Spinneret Controlled Flow Rate Collector Grounded Collector Spinneret->Collector HVPS High Voltage Power Supply HVPS->Spinneret + High Voltage HVPS->Collector - Ground

Caption: A schematic overview of a typical electrospinning setup.

Protocol 3: Fabrication and Seeding of a Polycaprolactone (PCL) Nanofibrous Scaffold

This protocol details the fabrication of a PCL scaffold, a biodegradable polyester widely used in tissue engineering, followed by cell seeding.

Methodology:

  • Polymer Solution Preparation: Prepare a 12% w/v solution of PCL in a 9:1 mixture of chloroform and methanol. Stir overnight to ensure the polymer is fully dissolved.

  • Electrospinning Setup:

    • Load the polymer solution into a 10 mL syringe fitted with a 22-gauge blunt-tip needle.

    • Mount the syringe on a syringe pump. Set the flow rate to 1 mL/hour.

    • Place a flat, grounded collector (e.g., aluminum foil-wrapped plate) 15 cm from the needle tip.

    • Connect the positive lead of a high-voltage power supply to the needle and ground the collector.

  • Fabrication: Apply a voltage of 15-20 kV. A jet of polymer solution will be ejected from the needle tip, solidifying into nanofibers as the solvent evaporates, and collecting on the grounded plate as a non-woven mat. Continue for the desired scaffold thickness.

  • Post-Processing: Dry the scaffold under vacuum for 48 hours to remove residual solvents. For cell culture, punch out scaffolds of the desired size (e.g., using a 12 mm biopsy punch for a 24-well plate), sterilize with 70% ethanol followed by UV exposure, and wash extensively with sterile PBS.

Characterization & Seeding:

  • Scaffold Characterization:

    • Morphology: Image the scaffold surface using Scanning Electron Microscopy (SEM) to visualize fiber morphology and measure average fiber diameter.

    • Porosity: Can be measured using methods like liquid intrusion or calculated from the scaffold's bulk and material densities.

  • Cell Seeding:

    • Pre-wet the sterilized scaffolds in a culture plate with a complete cell culture medium for 2 hours.

    • Aspirate the medium and carefully pipette a suspension of human dermal fibroblasts (e.g., 50,000 cells in 50 µL) onto the center of the scaffold.

    • Allow cells to attach for 2-4 hours in an incubator before slowly adding more medium to the well.

  • Validation of Cell Viability:

    • After 1, 3, and 7 days of culture, assess cell viability using a Live/Dead Viability/Cytotoxicity Kit.

    • This assay uses Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).

    • Image the scaffolds using a fluorescence microscope. A predominance of green cells indicates good biocompatibility and successful culture.

Part 3: Foundational Protocols for Material Validation

The successful translation of any advanced material from the lab to clinical application hinges on rigorous validation of its safety and biocompatibility.

Application Note 4: Standardized Biocompatibility Assessment - In Vitro Cytotoxicity

Expertise & Causality: Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[22] It is not a single property but a collection of processes involving material-tissue interactions. Cytotoxicity testing is the foundational first step in any biocompatibility assessment, as it evaluates the potential for a material to cause cell death.[23] The ISO 10993-5 standard outlines methods for these tests. The MEM Elution (or extract dilution) method is a robust and widely used indirect contact test.[23][24] It assesses the toxicity of leachable substances from the material, which more closely mimics the in vivo scenario where soluble molecules may diffuse away from an implant to interact with surrounding cells.

Workflow: ISO 10993-5 MEM Elution Test

Cytotoxicity cluster_prep Step 1: Extract Preparation cluster_test Step 2: Cell Exposure & Analysis Mat Test Material Incubate Incubate at 37°C for 24-72h Mat->Incubate Med Culture Medium (e.g., MEM) Med->Incubate Extract Collect Extract (Contains Leachables) Incubate->Extract Expose Replace Medium with Material Extract Extract->Expose Apply to cells Cells Prepare Confluent Monolayer of Cells (e.g., L929 fibroblasts) Cells->Expose Incubate2 Incubate 24h Expose->Incubate2 Analyze Assess Cell Viability (Qualitative or Quantitative) Incubate2->Analyze

Caption: Workflow for the indirect contact MEM Elution cytotoxicity test.

Protocol 4: In Vitro Cytotoxicity via MEM Elution Assay

This protocol is a standardized method to assess the cytotoxicity of a material's extract on L929 mouse fibroblast cells.

Methodology:

  • Extract Preparation:

    • Prepare the test material according to ISO 10993-12 guidelines (e.g., a surface area of 6 cm²/mL of medium).

    • Place the sterilized material into a sterile vial with complete cell culture medium (MEM + 10% Fetal Bovine Serum).

    • Simultaneously prepare a positive control (e.g., organotin-stabilized PVC) and a negative control (e.g., high-density polyethylene).

    • Incubate all samples at 37°C for 24 hours.

    • After incubation, centrifuge the tubes and collect the supernatant (the extract).

  • Cell Culture:

    • Seed L929 cells in a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours of incubation.

  • Cell Exposure:

    • After 24 hours, aspirate the culture medium from the cells.

    • Replace the medium with the prepared extracts (test material, positive control, negative control). Include a media-only blank control. Perform in triplicate.

  • Incubation: Incubate the plate for another 24-48 hours at 37°C.

  • Viability Assessment (Quantitative - MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well on a plate reader at ~570 nm.

  • Data Interpretation:

    • Calculate cell viability as a percentage relative to the negative control:

      • Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

    • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.

Control/Sample Expected Outcome Rationale
Negative Control~100% ViabilityInert material, establishes the baseline for healthy cells.
Positive Control< 30% ViabilityKnown toxic material, validates that the assay system can detect cytotoxicity.
Test Material > 70% Viability Indicates the material is non-cytotoxic and passes the test.
Table 3: Interpretation of Cytotoxicity Assay Results.

References

  • Liu, J., Zhang, Y., & Wang, Y. (2021). Smart Drug Delivery System and Its Clinical Potential. Precision Clinical Medicine. [Link]
  • Bose, S., Sarkar, N., Kalarikkal, N., & Thomas, S. (2022). Techniques in scaffold fabrication process for tissue engineering applications: A review. Journal of Applied Biology and Biotechnology. [Link]
  • Research and Reviews. (2025). Smart Polymers in Drug Delivery: Responsive Systems for Precision Therapy. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
  • MDPI. (n.d.).
  • Karimi, M., Zare, H., & Bakhshian, N. (2024). Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine.
  • Salian, P., & Shetty, P. (2018). Hydrogels: smart materials for drug delivery. Oriental Journal of Chemistry. [Link]
  • Cushing, M. C., & Anseth, K. S. (2007). Hydrogels as Extracellular Matrix Mimics for 3D Cell Culture. Science. [Link]
  • Ahmad, J., & Ahmad, M. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Acta Pharmaceutica. [Link]
  • IJPHT Journal. (2024). SMART MATERIALS FOR CONTROLLED DRUG RELEASE: A CRITICAL OVERVIEW. International Journal of Pharmaceutical and Healthcare Technology. [Link]
  • Ma, P. X. (2021). Biomaterials and Scaffold Fabrication Techniques for Tissue Engineering Applications.
  • Wang, Y., & Liu, D. (2013). Advanced Materials and Processing for Drug Delivery: The Past and the Future. Advanced Drug Delivery Reviews. [Link]
  • Li, X., & Lee, S. (2025). Advancing Cancer Treatment: Innovative Materials in PDT and Diagnostic Integration. Expert Opinion on Drug Delivery. [Link]
  • Roy, S., & Gupta, P. (2022). Engineering Hydrogels for the Development of Three-Dimensional In Vitro Models. Gels. [Link]
  • ACS Applied Nano Materials. (2023). Nanomaterials as Theranostic Agents for Cancer Therapy.
  • Rieth, A. J., & Dincă, M. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
  • Augustine, R., & Kalarikkal, N. (2022). Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review.
  • RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Royal Society of Chemistry. [Link]
  • Alhalmi, A., & Al-shami, A. (2024).
  • IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Acta Pharmaceutica. [Link]
  • Caspian Journal of Veterinary Sciences. (2024).
  • Girigoswami, A., & Girigoswami, K. (2024). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. ACS Nano. [Link]
  • ResearchGate. (2021). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
  • IEEE Xplore. (2003). Smart materials: applications of nanotechnology in drug delivery and drug targeting.
  • Zhang, S. (2012). Techniques for fabrication and construction of three-dimensional scaffolds for tissue engineering.
  • National Institutes of Health. (2025).
  • OMICS International. (2023). Advanced Drug Delivery Systems: Innovations and Perspectives. Journal of Nanomedicine & Nanotechnology. [Link]
  • Wang, M., & Li, L. (2017). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Methods in Molecular Biology. [Link]
  • ResearchGate. (2015). A practical classification of hydrogels for 3D cell culture.
  • New Pharma Online. (2017). Analytical techniques for faster development of drug delivery systems. New Pharma Online. [Link]
  • National Institutes of Health. (2023). Smart Nanomaterials in Cancer Theranostics: Challenges and Opportunities. ACS Omega. [Link]
  • PubMed. (2025).
  • ACS Publications. (2023). Smart Nanomaterials in Cancer Theranostics: Challenges and Opportunities. ACS Omega. [Link]
  • Guilak, F., & Butler, D. L. (2008). Advanced Material Strategies for Tissue Engineering Scaffolds. Annual Review of Biomedical Engineering. [Link]
  • National Institutes of Health. (2022). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Pharmaceutics. [Link]
  • Sharmiladevi, P., Girigoswami, K., Haribabu, V., & Girigoswami, A. (2021). Nano-enabled theranostics for cancer.
  • Bentham Science. (2021). Modern Analytical Techniques for Drug Delivery Systems Characterization. Current Analytical Chemistry. [Link]
  • de Oliveira, G. G., & de Lima, R. (2019). Physicochemical characterization of drug nanocarriers.
  • Lo, Y.-H., & Lin, W.-T. (2022). Applications of Biomaterials in 3D Cell Culture and Contributions of 3D Cell Culture to Drug Development and Basic Biomedical Research. Polymers. [Link]
  • JoVE. (2022). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments. [Link]
  • bioRxiv. (2025).
  • MDPI. (2021).
  • RegMedNet. (2024). Three key advanced scaffold fabrication methods for tissue engineering.
  • MDPI. (2024). Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics. International Journal of Molecular Sciences. [Link]
  • Hilaris Publisher. (n.d.). Advanced Scaffold Engineering for Tissue Regeneration. Journal of Tissue Science & Engineering. [Link]
  • MDPI. (2024).
  • Pacific BioLabs. (n.d.). Biocompatibility Test Methods. Pacific BioLabs. [Link]
  • ResearchGate. (2024). Advanced testing and biocompatibility strategies for sustainable biomaterials.
  • Google Books. (n.d.).

Sources

The Cornerstone of Analytical Integrity: A Guide to the Use of Standard Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of analytical sciences, particularly within pharmaceutical and broader drug development contexts, the reliability and reproducibility of data are paramount. The foundation upon which this data integrity is built is the correct and rigorous use of Standard Reference Materials (SRMs). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and protocols governing the use of reference materials. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, ensuring a deep, actionable understanding of how to establish a self-validating analytical system. We will explore the hierarchy of reference materials, from primary pharmacopeial standards to in-house secondary standards, and detail the protocols for their selection, handling, qualification, and application in critical analytical techniques.

Introduction: The "Why" Behind the Standard

Analytical measurements are inherently comparative.[1][2] To assert that a sample contains a specific quantity of an analyte, we must compare its response in an analytical system to the response of a known quantity of that same analyte. This "known quantity" is the reference material. Its accuracy and purity are not merely desirable; they are the bedrock of confidence in all subsequent analytical results.[3] The use of high-quality, well-characterized reference materials is essential for:

  • Instrument Calibration: Ensuring the accuracy of analytical instruments.[4]

  • Method Validation: Proving that an analytical method is suitable for its intended purpose.[5][6]

  • Quality Control: Maintaining consistency and reliability in routine analytical testing.[4]

  • Regulatory Compliance: Meeting the stringent requirements of bodies like the U.S. Food and Drug Administration (FDA).[7][8]

The International Organization for Standardization (ISO) provides a framework for the competence of reference material producers, ensuring that these materials are reliable and accurate.[9] Adherence to these standards gives credibility to the reference materials and instills confidence in their end-users.[9]

The Hierarchy of Reference Materials: A tiered approach to accuracy

Reference materials are not a monolithic category. They exist in a hierarchy, with each level defined by its traceability and the rigor of its characterization. Understanding this hierarchy is crucial for selecting the appropriate standard for a given analytical task.

Primary Reference Standards

At the apex of this hierarchy are the primary reference standards. These are materials with the highest purity, extensively characterized without reference to other standards. Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), are globally recognized primary standards.[3][10] USP Reference Standards are highly purified substances that serve as benchmarks for the quality, purity, strength, and identity of pharmaceutical products.[10] They are developed and characterized using a variety of analytical techniques, including chromatography, spectroscopy, and mass spectrometry.[10]

Secondary Reference Standards (Working Standards)

Given the cost and limited availability of primary standards, routine laboratory work often employs secondary reference standards.[11] These are materials whose values are established through comparison with a primary reference standard.[12] Secondary standards must be thoroughly characterized to ensure their identity, purity, and potency are equivalent to the primary standard.[11] The qualification of in-house secondary standards is a critical process that involves rigorous testing and documentation.[8][13]

Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a reference material that comes with a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[1][14] CRMs are produced by accredited bodies and are essential for validating analytical methods and ensuring the accuracy of measurements.[5][15]

The Logic of Selection and Handling: Preserving the Integrity of the Standard

The utility of a reference material is directly tied to its proper selection and handling. A cavalier approach can compromise the integrity of the standard and, by extension, all data generated using it.

Selecting the Right Tool for the Job

The choice of a reference material depends on the specific analytical method and its requirements.[4] Key considerations include:

  • Analyte and Matrix: The reference material should ideally match the analyte and the sample matrix as closely as possible to account for any matrix effects.[16][17]

  • Concentration Range: The concentration of the reference material should be relevant to the expected concentration of the analyte in the samples.[17]

  • Purity: The purity of the reference material must be well-documented and appropriate for the intended analytical technique.[18]

Protocol for Handling and Storage: A Chain of Custody for Quality

Improper handling and storage can lead to the degradation of reference materials, rendering them useless.[19]

Step-by-Step Handling Protocol:

  • Verification upon Receipt: Immediately upon receipt, check the expiry date on the product.[19] Verify that the container is intact and that the labeling is clear and correct.

  • Aseptic Handling: When dispensing the material, use clean, dry spatulas and weigh boats to prevent contamination.

  • Environmental Control: Protect the material from light, moisture, and extreme temperatures as specified by the manufacturer.[20]

  • Accurate Dispensing: For sticky or oily materials, consider the "total recovery method" by dissolving the entire contents of the vial in a suitable solvent to ensure accurate concentration.[19]

  • Documentation: Maintain a detailed logbook for each reference material, recording the date of receipt, date opened, and each instance of use.

Storage:

  • Always store reference materials according to the manufacturer's instructions.[19]

  • Opened solutions should be stored in tightly sealed vials, with the opening date clearly marked.[19]

Application in Analytical Techniques: Putting Standards to Work

Reference materials are indispensable in a wide array of analytical techniques, particularly in chromatography and spectroscopy.[21]

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

In HPLC, reference standards are used to create calibration curves, which are then used to determine the concentration of an analyte in a sample.

Protocol for HPLC Calibration Curve Construction:

  • Stock Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations that bracket the expected sample concentration.

  • Chromatographic Analysis: Inject each calibration standard into the HPLC system and record the peak area or peak height.

  • Curve Generation: Plot the peak area/height against the known concentration of each standard.

  • Linearity Assessment: Perform a linear regression analysis to determine the linearity of the calibration curve (R² value). An R² value close to 1.0 indicates good linearity.

Mass Spectrometry (MS): For Identity and Structure

In mass spectrometry, reference standards are used to confirm the identity of an analyte by comparing its mass spectrum to that of the known standard.[21] They are also crucial for tuning and calibrating the instrument.

Qualification of Secondary Reference Standards: Establishing In-House Trust

When primary standards are not available or practical for routine use, laboratories must qualify their own secondary reference standards.[8] This process establishes the equivalency of the secondary standard to a primary standard.[11]

Workflow for Secondary Standard Qualification:

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Comparison & Stability cluster_2 Phase 3: Documentation & Release Source Material Source Material Identity Confirmation Identity Confirmation Source Material->Identity Confirmation NMR, MS Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment HPLC, qNMR Comparison to Primary Standard Comparison to Primary Standard Purity Assessment->Comparison to Primary Standard Assay vs. Primary Stability Studies Stability Studies Comparison to Primary Standard->Stability Studies Accelerated & Real-time Documentation & Certification Documentation & Certification Stability Studies->Documentation & Certification CoA Generation Release for Use Release for Use Documentation & Certification->Release for Use

Caption: Workflow for the qualification of a secondary reference standard.

Detailed Protocol for Secondary Standard Qualification:

  • Sourcing of Reference Material: Obtain a high-purity batch of the material from a reputable, GMP-compliant supplier.[11]

  • Identity Confirmation: Use techniques like NMR spectroscopy and mass spectrometry to confirm the chemical structure of the material.[11]

  • Purity and Impurity Assessment: Employ high-performance methods such as HPLC and quantitative NMR (qNMR) to accurately determine the purity and identify any impurities.[11]

  • Comparison with Primary Standard: Perform a direct comparison of the secondary standard against a primary (e.g., USP) reference standard to establish traceability.[13]

  • Stability Studies: Conduct stability studies under various conditions to determine the appropriate storage conditions and shelf life of the secondary standard.[11]

  • Documentation and Certification: Prepare a comprehensive Certificate of Analysis (CoA) that includes all characterization data, the assigned purity value with its uncertainty, and storage instructions.[11]

Data Presentation and Interpretation

All quantitative data related to the characterization and use of reference materials should be summarized in clearly structured tables for easy comparison and review.

Table 1: Example Certificate of Analysis Summary for a Secondary Reference Standard

ParameterMethodResultUncertainty
Identity¹H-NMR, MSConformsN/A
Purity (Assay)HPLC99.8%± 0.2%
Water ContentKarl Fischer0.1%± 0.05%
Residual SolventsGC-HS<0.05%N/A
Assigned Purity Mass Balance 99.7% ± 0.25%

Conclusion: A Commitment to Quality

The rigorous and informed use of standard reference materials is not merely a procedural requirement; it is a fundamental scientific principle that underpins the validity of all analytical data. By understanding the "why" behind the protocols and by implementing robust systems for the selection, handling, and qualification of reference materials, laboratories can ensure the highest level of data integrity, thereby accelerating drug development and safeguarding public health.

References

  • International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials.
  • ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs).
  • Walker, R., Bedson, P., Lawn, R., Barwick, V. J., Burke, S., & Roper, P. (2001). Applications of Reference Materials in Analytical Chemistry. Royal Society of Chemistry.
  • Controllab. (2020, October 27). Certified Reference Material (CRM): benefits for the analytical routine.
  • ARO Scientific. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers.
  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
  • Quimivita. (n.d.). How to choose the right reference materials to ensure analytical quality.
  • Laboratory Quality Management System. (n.d.). Use of Reference Material in the Laboratory.
  • Traag, W. A. (2006). The Benefits of Including Certified Reference Materials in a Collaborative Trial. Accreditation and Quality Assurance, 11(1-2), 49-53.
  • National Institute of Standards and Technology. (n.d.). HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES.
  • XRF Scientific. (n.d.). Methods for Validating Reference Materials.
  • Pharmuni. (n.d.). USP Standards in Pharmaceuticals.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
  • ResearchGate. (n.d.). The Selection and Use of Reference Materials.
  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials.
  • ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • Wikipedia. (n.d.). Certified reference materials.
  • ASTM International. (2023, July 5). What are Certified Reference Materials?.
  • Agilent. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows.
  • ResearchGate. (2018, February 8). Certified Reference Materials a few guidelines.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation.
  • ResearchGate. (2025, August 6). Reference Materials in Analytical Chemistry: A Guide for Selection and Use.
  • Pharmaceutical Networking. (n.d.). Excipients Facing Increased Scrutiny — How to Use Secondary Reference Standards to Help Maintain Regulatory Compliance.
  • Alpha Resources. (2022, August 17). Certified Reference Materials and How They Are Important to Your Lab.
  • National Institute of Standards and Technology. (n.d.). Reference materials.
  • Wikipedia. (n.d.). International Organization for Standardization.
  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
  • Contract Pharma. (2019, March 6). Are We Embracing FDA's Messages?.
  • Analytics-Shop. (n.d.). Standards and Reference Material - Chromatography.
  • Restek. (2020, December 17). Restek Reference Standards.
  • National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements.
  • European Accreditation. (n.d.). EA - 4/14 - The Selection and Use of Reference Materials.
  • International Organization for Standardization. (2019, November 27). Reference materials — Selected terms and definitions AMENDMENT 1.
  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards.
  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials.
  • ReAgent Chemicals. (2022, December 14). How To Reference An ISO Standard.
  • ResearchGate. (n.d.). International Organization for Standardization (ISO).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (MDBC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your purification workflows.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a pyrazine ring with amino and bromo substituents, presents specific purification challenges that require careful consideration of methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the purification of MDBC in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. How can I effectively isolate and purify this compound?

Answer: The appearance of a dark, oily crude product often indicates the presence of polymeric impurities and residual reagents from the synthesis. A multi-step purification approach is recommended, starting with trituration or recrystallization, followed by column chromatography if necessary.

Troubleshooting Steps:

  • Trituration: Begin by triturating the crude oil with a non-polar solvent like hexanes or a mixture of ethyl acetate/hexanes. This will help to precipitate the desired compound while dissolving non-polar impurities.

  • Recrystallization: If trituration yields a solid, recrystallization is an effective next step. Ethanol/water mixtures are often suitable for this class of compounds.[1] The goal is to dissolve the compound in a minimal amount of hot solvent and allow it to slowly cool, promoting the formation of pure crystals.

  • Column Chromatography: For persistent impurities, silica gel column chromatography is a reliable method. A gradient elution system, starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity, can effectively separate the target compound from closely related impurities.[1]

FAQ 2: After recrystallization, my product purity is still below 95% by HPLC. What are the likely impurities and how can I remove them?

Answer: Impurities in the synthesis of pyrazine derivatives can include starting materials, over-brominated or under-brominated species, and hydrolyzed byproducts. The presence of the ester group in this compound introduces susceptibility to hydrolysis.[1]

Potential Impurities and Solutions:

Potential Impurity Identification Removal Strategy
Starting MaterialsCompare retention times with authentic standards via HPLC or TLC.Optimize reaction conditions to ensure complete conversion. For removal, column chromatography is most effective.
Over/Under-brominated SpeciesMass spectrometry can help identify species with different numbers of bromine atoms.Careful control of brominating agent stoichiometry and reaction temperature is crucial. Preparative HPLC may be necessary for separation of isomers.
3,5-diamino-6-bromopyrazine-2-carboxylic acid (hydrolyzed product)The carboxylic acid will have a different retention time on HPLC and can be identified by its solubility in aqueous base.Avoid prolonged exposure to aqueous or acidic conditions during workup and purification. Anhydrous solvents should be used where possible. A mild basic wash during extraction can remove the acidic impurity.
FAQ 3: I am struggling with streaking and poor separation during silica gel column chromatography. What can I do to improve this?

Answer: Streaking on silica gel columns is often due to the basic nature of the amino groups on the pyrazine ring interacting strongly with the acidic silica gel.

Troubleshooting Strategies:

  • Addition of a Base to the Eluent: To mitigate the interaction with silica, add a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape.

  • Use of an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Solvent System Optimization: A systematic approach to solvent system selection is critical. Start with a low polarity mobile phase and gradually increase the polarity. Thin Layer Chromatography (TLC) can be used to efficiently screen for the optimal solvent system that provides good separation (Rf values between 0.2 and 0.5 for the desired compound).

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Trituration Trituration (e.g., Hexanes) Crude->Trituration Filtration1 Filtration Trituration->Filtration1 Solid Crude Solid Filtration1->Solid MotherLiquor1 Mother Liquor Filtration1->MotherLiquor1 Impurities Recrystallization Recrystallization (e.g., Ethanol/Water) Solid->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 PureSolid Solid (>95% Purity) Filtration2->PureSolid ColumnChromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) Filtration2->ColumnChromatography If Purity is Low MotherLiquor1->ColumnChromatography PureFractions Pure Fractions ColumnChromatography->PureFractions Evaporation Solvent Evaporation PureFractions->Evaporation FinalProduct Final Product (>98% Purity) Evaporation->FinalProduct

Caption: Purification workflow for this compound.

Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques should be employed for a comprehensive analysis.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic or phosphoric acid for improved peak shape) is a good starting point.[2]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. The melting point for a similar compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, is reported to be in the range of 172-177 °C.

Troubleshooting Decision Tree

This decision tree can guide you through the troubleshooting process when encountering purification challenges.

TroubleshootingTree Start Low Purity after Initial Purification IsSolid Is the product a solid? Start->IsSolid Recrystallize Recrystallize from a suitable solvent system (e.g., Ethanol/Water) IsSolid->Recrystallize Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oily) CheckPurity1 Check Purity (HPLC) Recrystallize->CheckPurity1 CheckPurity1->ColumnChrom <98% FinalProduct High Purity Product CheckPurity1->FinalProduct >98% Streaking Is there streaking on the column? ColumnChrom->Streaking AddBase Add triethylamine (0.1-1%) to the eluent Streaking->AddBase Yes CheckPurity2 Check Purity of Fractions (TLC/HPLC) Streaking->CheckPurity2 No AddBase->CheckPurity2 AlternativePhase Use an alternative stationary phase (e.g., Alumina) AlternativePhase->CheckPurity2 CheckPurity2->AlternativePhase Still streaking CombineEvaporate Combine pure fractions and evaporate CheckPurity2->CombineEvaporate Fractions are pure CombineEvaporate->FinalProduct

Caption: Decision tree for troubleshooting the purification of MDBC.

References

  • SIELC Technologies. (n.d.). Separation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate on Newcrom R1 HPLC column.

Sources

Technical Support Center: Aminopyrazine Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Aminopyrazines are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science, but their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind byproduct formation and offering field-proven solutions. We will move beyond simple procedural lists to build a foundational understanding of the reaction dynamics, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Understanding the Core Chemistry of Aminopyrazine Formation

The most prevalent methods for synthesizing aminopyrazines involve the condensation of a 1,2-dicarbonyl compound with a species containing adjacent amino and nitrile or amide functionalities, such as an α-aminoamide or α-aminonitrile. The general mechanism involves an initial condensation to form an imine, followed by a cyclization and subsequent aromatization to yield the pyrazine ring.[1][2]

Understanding this core pathway is the first step in diagnosing unintended side reactions. Each step in the sequence—initial condensation, cyclization, and aromatization—is a potential branching point for byproduct formation if conditions are not carefully controlled.

aminopyrazine_synthesis General Aminopyrazine Synthesis Pathway A α-Aminoamide /nitrile C Condensation A->C B 1,2-Dicarbonyl Compound B->C D Iminodihydropyrazine Intermediate C->D Formation of Imine E Cyclization (Intramolecular Condensation) D->E F Dihydropyrazine E->F G Aromatization (Oxidation) F->G H Aminopyrazine Product G->H

Caption: General pathway for aminopyrazine synthesis.

Section 2: Frequently Asked Questions (FAQs) - Byproduct Identification & Mitigation

This section directly addresses the most common issues encountered during aminopyrazine synthesis. Each answer explains the mechanistic origin of the byproduct and provides actionable solutions.

Q1: My reaction is producing a significant amount of a self-condensation byproduct from my dicarbonyl starting material. How can I prevent this?

A1: This is a classic issue, especially with glyoxals or other reactive dicarbonyls under basic conditions.

  • Causality (The "Why"): 1,2-dicarbonyl compounds can undergo self-condensation reactions, such as the benzoin or acyloin condensations, or other aldol-type reactions.[3] This is particularly favored under basic conditions where an enolate of one dicarbonyl molecule can attack another. High concentrations and elevated temperatures can exacerbate this problem.

  • Field-Proven Solutions:

    • Control the Stoichiometry and Order of Addition: The most effective strategy is to maintain a low concentration of the dicarbonyl at any given time. This is achieved by the slow, dropwise addition of the dicarbonyl compound to the reaction mixture containing the α-aminoamide/nitrile. This ensures the dicarbonyl is more likely to react with its intended partner rather than itself.

    • Temperature Control: Perform the reaction at lower temperatures. For the highly cited Jones synthesis of 2-hydroxypyrazines, reactions are often initiated at temperatures as low as -78 °C to -30 °C to suppress side reactions before the main condensation occurs.[4]

    • pH Management: While some basicity is often required, excessive base can accelerate self-condensation. Use the minimum effective amount of base and consider weaker or hindered bases that are less likely to promote enolate formation.

Q2: I'm observing isomeric pyrazines in my final product when using an unsymmetrical dicarbonyl. How can I improve regioselectivity?

A2: Lack of regioselectivity is a common challenge when using unsymmetrical 1,2-dicarbonyls.

  • Causality (The "Why"): An unsymmetrical dicarbonyl (e.g., an α-ketoaldehyde) presents two electrophilic sites with different reactivities. The initial nucleophilic attack from the primary amine of the α-aminoamide can occur at either carbonyl group. This leads to two different initial adducts, which then cyclize to form a mixture of isomeric aminopyrazines.[4] The final ratio is determined by the relative electrophilicity of the two carbonyl carbons and the steric environment.

  • Field-Proven Solutions:

    • Exploit Electronic Differences: Often, the aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl. Running the reaction at very low temperatures can enhance this intrinsic selectivity, favoring attack at the more reactive site.[4]

    • Protecting Group Strategy: If feasible, one of the carbonyl groups can be selectively protected (e.g., as a ketal), forcing the initial condensation to occur at the unprotected site. This is a more synthetically intensive but highly effective method for ensuring regiochemical control.

    • Stepwise Synthesis: Consider a stepwise approach where the initial imine is formed and isolated under controlled conditions before inducing cyclization. This allows for purification of the desired regioisomeric intermediate.

Q3: My final product is a dark, tarry mixture, suggesting polymerization. What is the cause and how can I obtain a cleaner product?

A3: Polymerization is often a result of reactive intermediates undergoing undesired pathways, a common issue in Maillard-type reactions which share intermediates with some pyrazine syntheses.

  • Causality (The "Why"): The dihydropyrazine intermediate formed after cyclization is electron-rich and susceptible to both oxidation and polymerization, especially under harsh conditions (high heat, strong acid/base).[3][5] Furthermore, reactive starting materials like glyoxal are notorious for polymerizing. Air oxidation can also lead to complex side reactions and discoloration.[3]

  • Field-Proven Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation of sensitive intermediates. This is a critical and often overlooked parameter.

    • Controlled Aromatization: The final step is the aromatization of the dihydropyrazine intermediate. Sometimes this occurs spontaneously via air oxidation, but this can be messy. For a cleaner reaction, after the cyclization is complete, add a mild chemical oxidant (e.g., manganese dioxide (MnO2), copper(II) salts) in a controlled manner to drive the formation of the aromatic pyrazine.[1]

    • Optimize Reaction Time and Temperature: Do not overheat or run the reaction for an unnecessarily long time. Monitor the reaction by TLC or LCMS and quench it as soon as the starting materials are consumed to prevent product degradation and polymerization.[5]

Q4: I'm detecting imidazole derivatives as byproducts. How are these forming and how can I separate them?

A4: Imidazole formation is a known byproduct pathway, particularly in reactions that generate α-dicarbonyls in situ or are run with ammonia sources.

  • Causality (The "Why"): α-dicarbonyl compounds are key intermediates that can react with ammonia (or an amine source) and an aldehyde to form imidazoles.[6] If your α-aminoamide starting material degrades to release ammonia, or if ammonia is used as a reagent, this pathway becomes accessible.

  • Field-Proven Solutions:

    • pH Control: Carefully controlling the pH can influence the reaction pathway. Lowering the pH may disfavor the specific condensations leading to imidazoles.[6]

    • Purification Strategy: Imidazoles can often be separated from pyrazines through careful purification.

      • Extraction: Liquid-liquid extraction with a non-polar solvent like hexane may selectively extract pyrazines, leaving more polar imidazoles (like 4-methylimidazole) in the aqueous phase.[7][8]

      • Chromatography: Column chromatography on silica gel is an effective method. Passing the crude product through a silica plug can retain the more polar imidazole byproducts. A solvent system like hexane/ethyl acetate is often effective for eluting the desired pyrazines.[7]

Section 3: Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. Use the following workflow to diagnose and solve common issues in aminopyrazine synthesis.

troubleshooting_workflow Aminopyrazine Synthesis Troubleshooting Workflow start Reaction Analysis (TLC, LCMS, NMR) low_yield Low Yield of Desired Product start->low_yield no_product No Product / No Reaction start->no_product byproducts Complex Mixture / Multiple Byproducts start->byproducts id_byproduct Identify Byproduct Structure (MS, NMR) low_yield->id_byproduct check_sm Verify Starting Material Quality (Purity, Identity) no_product->check_sm If SMs are present byproducts->id_byproduct check_cond Check Reaction Conditions (Temp, Solvent, Base) check_sm->check_cond rerun Re-run Optimized Reaction check_cond->rerun self_cond Self-Condensation Byproduct? id_byproduct->self_cond isomers Isomeric Byproducts? id_byproduct->isomers polymer Polymerization / Tar Formation? id_byproduct->polymer self_cond->isomers No sol_self_cond Implement Slow Addition Lower Temperature self_cond->sol_self_cond Yes isomers->polymer No sol_isomers Lower Temperature Consider Protecting Group isomers->sol_isomers Yes sol_polymer Use Inert Atmosphere Controlled Oxidation polymer->sol_polymer Yes sol_self_cond->rerun sol_isomers->rerun sol_polymer->rerun

Caption: Systematic workflow for troubleshooting aminopyrazine synthesis.

Section 4: Optimized Protocols & Purification

While every synthesis requires specific optimization, the following general protocol and data table provide a robust starting point.

Example Protocol: Synthesis of a 3-Aryl-2-aminopyrazine

This protocol is a generalized procedure based on common practices for condensing an α-aminoamide with an aryl-substituted glyoxal.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the α-aminoamide hydrochloride salt (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the resulting slurry to -30 °C using an acetone/dry ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.0-2.5 eq) in methanol dropwise over 15 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Dicarbonyl Addition: In a separate flask, dissolve the aryl glyoxal (1.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -30 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours under a nitrogen atmosphere. Monitor progress by TLC or LCMS.

  • Quenching & Aromatization: Once the starting material is consumed, cool the mixture to 0 °C. If aromatization is incomplete, add activated manganese (IV) oxide (3-5 eq) portion-wise and stir vigorously for 1-2 hours at room temperature.

  • Workup: Filter the reaction mixture through a pad of celite to remove inorganic salts and MnO2. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Data Table: Byproduct Mitigation & Purification Strategies
Byproduct Type Primary Cause Recommended Mitigation Strategy Effective Purification Method
Dicarbonyl Self-Condensation High concentration of dicarbonyl; excess base; high temperature.Slow addition of dicarbonyl to amino-amide solution; low reaction temperature (-30 °C or lower).Column chromatography (byproduct is often more polar).
Regioisomers Use of unsymmetrical dicarbonyls.Low temperature to enhance selectivity; protecting group strategies.Preparative HPLC or careful column chromatography.
Polymeric Material/Tar Air oxidation of intermediates; excessive heat or reaction time.Maintain a strict inert (N2/Ar) atmosphere; controlled addition of a mild oxidant (e.g., MnO2).Filtration through silica/celite; recrystallization of the product.
Imidazole Derivatives Reaction of dicarbonyls with ammonia/aldehydes.Strict pH control; use of high-purity starting materials.Liquid-liquid extraction with hexane; column chromatography on silica.[7]
Incomplete Dehydrogenation Insufficient oxidant or reaction time for aromatization step.Use of a dedicated oxidant (e.g., MnO2, Cu(II)); ensure sufficient reaction time post-cyclization.The dihydropyrazine byproduct can be oxidized in a separate step or separated by chromatography.

Section 5: References

Sources

Technical Support Center: Improving Yield in the Bromination of Pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and purity in the bromination of pyrazine-2-carboxylates. Our approach is grounded in mechanistic principles to help you understand the "why" behind the experimental choices.

Introduction: The Challenge of Brominating Pyrazines

Pyrazine rings are fundamental scaffolds in numerous FDA-approved drugs and biologically active compounds.[1] However, their chemical manipulation is often challenging. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it significantly less reactive towards electrophilic aromatic substitution than benzene or even pyridine.[2][3] This inherent lack of reactivity is the primary hurdle in achieving high-yielding bromination, often requiring harsh conditions that can lead to side reactions and low yields. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazine-2-carboxylate substrate so unreactive towards electrophilic bromination?

The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, reducing the electron density of the aromatic system. This deactivation makes the ring less nucleophilic and thus less susceptible to attack by electrophiles like Br+.[2] Furthermore, under acidic conditions, the nitrogen atoms can be protonated, which further deactivates the ring to an extreme degree.

Q2: How does the carboxylate group influence the reaction's regioselectivity and reactivity?

The carboxylate group (-COOR) is an electron-withdrawing, meta-directing group. In the context of a pyrazine ring, which is already electron-deficient, this group further deactivates the ring. Based on electronic effects, it directs incoming electrophiles to the positions meta to itself (C5). However, the overall substitution pattern is dictated by the combined electronic effects of both the ring nitrogens and the carboxylate group, often leading to substitution at the C5 or C6 positions.

Q3: What are the standard brominating agents for this type of substrate?

Given the low reactivity of the substrate, the choice of brominating agent is critical. Common reagents range from mild to very strong:

  • N-Bromosuccinimide (NBS): A mild and selective source of electrophilic bromine, often used for activated or less deactivated rings.[4][5]

  • Bromine (Br₂): A stronger brominating agent. Its reactivity is often enhanced with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or by performing the reaction in a strong protic acid like oleum.

  • Dibromoisocyanuric acid (DBI): A highly effective and powerful brominating reagent that can succeed where NBS fails.

  • Copper(II) Bromide (CuBr₂): Can be used for specific applications, though it may require higher temperatures.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q: My reaction shows low or no conversion, and I'm recovering most of my starting material. What should I do?

This is the most common issue, stemming directly from the deactivated nature of the pyrazine ring.

Plausible Causes & Recommended Solutions:

  • Insufficient Electrophilicity: Your brominating agent is too mild for the substrate.

    • Solution: If you are using NBS and seeing no reaction, consider switching to a more potent system. Using elemental bromine (Br₂) in concentrated sulfuric acid or oleum is a classic approach for highly deactivated systems. Alternatively, Dibromoisocyanuric acid (DBI) in a strong acid can be highly effective.

  • Reaction Temperature is Too Low: Electrophilic substitution on deactivated rings often requires thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 50-80 °C. Monitor the reaction closely by TLC or LCMS to avoid product degradation.

  • Activation via N-Oxide Formation: The pyrazine ring can be activated towards electrophilic attack by converting one of the ring nitrogens to an N-oxide. The N-oxide group is a strong activating group and directs substitution to the C2 and C4 positions.[7][8][9]

    • Solution: Consider a two-step process. First, oxidize the pyrazine-2-carboxylate with an agent like m-CPBA to form the N-oxide. Then, perform the bromination, which will proceed under much milder conditions. The N-oxide can be subsequently removed if desired.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion check_reagent Is the brominating agent strong enough? start->check_reagent check_temp Is the reaction temperature adequate? check_reagent->check_temp Yes increase_reagent Switch to Br₂/H₂SO₄ or DBI check_reagent->increase_reagent No check_activation Have you considered substrate activation? check_temp->check_activation Yes increase_temp Increase temperature (e.g., to 50-80 °C) check_temp->increase_temp No n_oxide_path Use N-Oxide activation strategy check_activation->n_oxide_path No success Improved Yield increase_reagent->success increase_temp->success n_oxide_path->success

Caption: Decision tree for troubleshooting low reaction conversion.

Q: I'm getting a mixture of products, including di-brominated species. How can I improve selectivity for the mono-brominated product?

The formation of multiple products indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

Plausible Causes & Recommended Solutions:

  • Over-Bromination: The brominating agent is too reactive, or the reaction is run for too long, causing a second bromination event.

    • Solution: Reduce the equivalents of the brominating agent to 1.0-1.1 equivalents. Use a milder reagent like NBS if you are currently using Br₂. Adding the reagent portion-wise at a lower temperature can also significantly improve selectivity by maintaining a low instantaneous concentration of the electrophile.

  • High Reaction Temperature: Elevated temperatures can provide the energy needed for the less favorable second substitution to occur.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or room temperature and only heat if necessary.

Q: I'm observing significant tar formation and my yield of pure product is very low after purification. What is causing this degradation?

Tar formation is a sign of decomposition, which can be caused by oxidative processes or other side reactions under harsh conditions.

Plausible Causes & Recommended Solutions:

  • Oxidative Side Reactions: Strong brominating agents, especially in combination with strong acids and heat, can cause oxidative degradation of the aromatic ring.[10]

    • Solution: If possible, degas the solvent before use to remove dissolved oxygen. Run the reaction under an inert atmosphere (Nitrogen or Argon). Avoid excessive heating.

  • Potential Decarboxylation: While less common for electron-withdrawing groups, decarboxylation can occur at high temperatures, leading to a different substrate which may polymerize or decompose under the reaction conditions. Decarboxylative bromination is a known reaction class, but it typically requires specific promoters (like silver salts) and conditions that may be inadvertently approximated.[11][12]

    • Solution: Keep the reaction temperature as low as feasible. Analyze the crude reaction mixture by LCMS to look for a mass corresponding to the decarboxylated-brominated product. If detected, a lower temperature or a different synthetic route is necessary.

Data Summary: Comparison of Brominating Agents

The choice of reagent is a critical parameter. This table summarizes the characteristics of common choices for pyrazine systems.

Reagent SystemRelative ReactivityTypical ConditionsAdvantagesDisadvantages
NBS MildAcetonitrile or Chloroform, 0 °C to RTHigh selectivity, easy to handleMay not be reactive enough for highly deactivated substrates[4]
Br₂ / Acetic Acid ModerateGlacial Acetic Acid, RT to 60 °CInexpensive, stronger than NBSCan be slow, may require heating[13]
Br₂ / FeBr₃ StrongDichloromethane or neat, 0 °C to RTHighly reactive for deactivated ringsLower selectivity, harsh, generates HBr byproduct[14]
DBI / H₂SO₄ Very StrongConcentrated H₂SO₄, 0 °C to RTExtremely reactive, fast reactionsVery harsh conditions, potential for degradation and over-bromination

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is a good starting point for the selective bromination of moderately deactivated pyrazine-2-carboxylates.

Materials:

  • Pyrazine-2-carboxylate substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 mmol, 1.05 eq)

  • Acetonitrile (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the pyrazine-2-carboxylate substrate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-bromosuccinimide (1.05 mmol) portion-wise over 10-15 minutes while stirring vigorously. Adding it in small portions helps control the reaction and improve selectivity.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LCMS every 1-2 hours until the starting material is consumed.[4]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent like dichloromethane or ethyl acetate (20 mL).

  • Wash the organic layer with an aqueous solution of sodium thiosulfate (10%, 15 mL) to quench any unreacted bromine, followed by a wash with brine (15 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the desired brominated pyrazine-2-carboxylate.

Mechanism: Electrophilic Aromatic Substitution

Sources

Technical Support Center: A Troubleshooting Guide for Difficult Pyrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in these often-recalcitrant reactions. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to overcome common hurdles and achieve successful outcomes in your pyrazine synthesis endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrazine synthesis in a direct question-and-answer format.

Q1: My pyrazine reaction is resulting in a very low yield. What are the most likely causes?

A1: Low yields are a frequent challenge in pyrazine synthesis and can arise from several factors. Classical synthesis methods are often associated with poor yields due to harsh reaction conditions.[1] Key areas to investigate include:

  • Reaction Temperature: The optimal temperature is critical. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to the formation of piperazine byproducts due to incomplete dehydrogenation. Conversely, exceeding 450°C can lead to the breakdown of the pyrazine ring itself.[1][2]

  • Choice of Base and Catalyst: The selection and quantity of the base or catalyst are crucial for reaction success. In certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1] Catalyst loading also requires careful optimization.[1]

  • Purity of Starting Materials: Impurities in your reactants can lead to undesirable side reactions and a significant reduction in yield. For example, the presence of aldol condensation products in denatured ethanol can interfere with the desired reaction pathway.[1]

  • Work-up and Purification: Significant product loss can occur during the extraction and purification stages.[1] It is often necessary to perform multiple extractions to ensure efficient recovery of the desired pyrazine derivative from the reaction mixture.[1]

Q2: I'm not observing any of my desired pyrazine product. What should I check first?

A2: A complete lack of product formation points to more fundamental issues with the reaction setup or conditions. Consider the following:

  • Incorrect Reaction Conditions: Double-check the optimal temperature and pressure for your specific reaction. Some dehydrogenation reactions, for example, require a specific temperature range of 300-375°C to proceed efficiently.[1]

  • Inactive Catalyst or Incorrect Loading: Ensure that your catalyst is active and that you are using the optimized loading. For certain manganese-catalyzed reactions, a 2 mol% catalyst loading has been found to be optimal.[1]

  • Poor Quality of Starting Materials: Use purified starting materials. Check for any signs of decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.[1]

Q3: My reaction mixture has turned dark brown or black. What does this indicate?

A3: A dark coloration in the reaction mixture often signals the formation of polymeric byproducts or the degradation of your starting materials or product.[1] This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition and polymerization.[1]

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air and can oxidize, leading to complex side reactions and discoloration.[1]

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, producing colored byproducts.[1]

Q4: I am having difficulty purifying my pyrazine product. What are some effective strategies?

A4: Purification of pyrazines can be challenging due to the presence of structurally similar byproducts and impurities. Here are some proven methods:

  • Liquid-Liquid Extraction (LLE): Multiple extractions with a suitable solvent are often necessary.[3][4][5] For instance, effective LLE of pyrazines from an aqueous solution may require several steps with fresh portions of solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate.[3][4][5]

  • Column Chromatography: Silica gel is a common stationary phase for purifying pyrazines.[3][4] A mixture of hexane and ethyl acetate (e.g., 90:10) can be an effective eluent system, and can also help separate pyrazines based on their alkyl substitution.[3][4][5] For challenging separations of closely related pyrazine derivatives, high-surface-area silica can provide improved resolution.[6]

  • Distillation: Distillation of the aqueous reaction mixture can be an effective method for isolating volatile pyrazines, leaving non-volatile impurities like imidazoles behind.[3][4][5]

  • Dealing with Imidazole Byproducts: When using polar extraction solvents like MTBE or ethyl acetate, imidazole derivatives may be co-extracted.[3][4][6] Passing the organic extract through a silica gel column can effectively remove these impurities, as the silica retains the imidazoles.[3][4][6] Alternatively, using a non-polar solvent like hexane for extraction can prevent the co-extraction of imidazoles.[3][4][6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems in pyrazine synthesis.

Problem 1: Low or No Product Formation

This is one of the most common issues. The following decision tree can help you systematically troubleshoot the problem.

G cluster_solutions Potential Solutions start Low or No Pyrazine Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry) check_conditions->check_reagents Conditions Correct? adjust_temp Adjust Temperature check_conditions->adjust_temp No check_catalyst Evaluate Catalyst/Base (Activity, Loading) check_reagents->check_catalyst Reagents Pure? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No optimize Systematically Optimize Parameters check_catalyst->optimize Catalyst/Base Active? screen_catalysts Screen Different Catalysts/Bases check_catalyst->screen_catalysts No

Caption: Troubleshooting Decision Tree for Low Pyrazine Yield.

Detailed Steps:

  • Verify Reaction Conditions:

    • Temperature: As a primary factor, ensure your reaction is conducted at the optimal temperature.[1][7] For many syntheses, this can be a narrow range.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[7][8] Insufficient time will result in incomplete conversion, while excessive time can lead to product degradation.[7]

    • Atmosphere: Some pyrazine syntheses, particularly those involving sensitive intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Assess Reagent Quality and Stoichiometry:

    • Purity: Use high-purity starting materials. Impurities can act as inhibitors or lead to unwanted side reactions.[1] Consider purifying your reagents if their quality is questionable.

    • Stoichiometry: The molar ratio of your reactants can significantly impact the yield and the types of pyrazines formed.[7] Ensure you are using the correct stoichiometry as dictated by the reaction mechanism.

  • Evaluate Catalyst and Base:

    • Activity: Ensure your catalyst is active. Some catalysts can deactivate over time or due to improper storage.

    • Loading: The amount of catalyst or base used is critical. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to side reactions.[1]

    • Screening: If yield issues persist, consider screening different catalysts or bases. The choice of base can have a dramatic effect on yield in certain reactions.[1]

Problem 2: Formation of Side Products and Purification Challenges

The formation of byproducts is a common occurrence in pyrazine synthesis. Understanding the potential side reactions is key to minimizing their formation and successfully isolating the desired product.

Common Side Products and Their Mitigation:

Side ProductCommon CauseMitigation Strategy
Piperazines Incomplete dehydrogenation of dihydropyrazine intermediates.[1][2]Increase reaction temperature or use a more efficient dehydrogenation catalyst.[1][2]
Imidazole Derivatives Can be formed as byproducts, especially in Maillard-type reactions.Use hexane as the extraction solvent to avoid co-extraction.[3][4][6] If using more polar solvents, pass the extract through a silica gel column to remove imidazoles.[3][4][6]
Polymeric Materials Excessive heat or the presence of oxygen can lead to polymerization.[1]Carefully control the reaction temperature and consider running the reaction under an inert atmosphere.[1]
Regioisomers Use of unsymmetrical starting materials can lead to the formation of multiple isomers.[1]Modify the synthetic strategy to a more regioselective method. Optimize reaction conditions (catalyst, solvent) which can sometimes influence regioselectivity.[8] Separation can often be achieved by careful column chromatography.[8]

Purification Workflow:

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Hexane, MTBE, Ethyl Acetate) start->extraction distillation Distillation (for volatile pyrazines) extraction->distillation Volatile Product column Column Chromatography (Silica Gel) extraction->column Non-volatile Product analysis Purity Analysis (GC-MS, NMR) distillation->analysis column->analysis

Caption: General Purification Workflow for Pyrazine Products.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for Pyrazine Synthesis via Maillard Reaction

This protocol provides a generalized procedure for synthesizing pyrazines through the Maillard reaction, a common method for generating flavor compounds.[7][9] Researchers should optimize the specific parameters for their particular system.

Materials:

  • Amino acid (e.g., lysine)[9][10]

  • Reducing sugar (e.g., glucose)[9][10]

  • Solvent (e.g., water or a water/ethanol mixture)

  • Base (e.g., sodium bicarbonate or ammonium hydroxide) to adjust pH[9]

Procedure:

  • Dissolve Reactants: In a suitable reaction vessel, dissolve the amino acid and reducing sugar in the chosen solvent.

  • Adjust pH: Adjust the pH of the reaction mixture to the desired range (typically between 7 and 10) using a suitable base.[7][9]

  • Heating: Heat the reaction mixture to the desired temperature (often between 110°C and 180°C) for a specified period.[3][10] Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Extract the pyrazine products using an appropriate organic solvent (e.g., hexane, MTBE, or ethyl acetate).[3][4] Perform multiple extractions for optimal recovery.[3][4]

  • Purification: Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography or distillation.[3][4]

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis

This classical method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation to yield a pyrazine.[1][11]

Materials:

  • α-Halo ketone (e.g., 2-chloroacetophenone)

  • Ammonia (gas or aqueous solution)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (optional, e.g., copper(II) sulfate or air)[1]

Procedure:

  • Formation of α-Amino Ketone: Dissolve the α-halo ketone in a suitable solvent. Introduce ammonia into the solution (either by bubbling ammonia gas or adding an aqueous solution). This will form the corresponding α-amino ketone.

  • Self-Condensation: The α-amino ketone intermediate will spontaneously condense with itself to form a dihydropyrazine.[1]

  • Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.[1]

  • Work-up and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the pyrazine product with an organic solvent. Purify the product by distillation or column chromatography.[1]

References

  • BenchChem. (2025).
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. [Link]
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • BenchChem. (2025).
  • Wang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 285. [Link]
  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules.
  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures. BenchChem Tech Support.
  • GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives.
  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF.
  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]
  • Ho, C. T., & Shu, C. K. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry, 42(4), 1000–1004. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • ResearchGate. (2017).
  • Royal Society of Chemistry. (2017).
  • International Research Journal of Modernization in Engineering Technology and Science. (2025).
  • Graz University of Technology. (n.d.). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • ResearchGate. (n.d.). A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines.
  • Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Tech Support.
  • Sciencemadness.org. (2020). Pyrazine Synthesis?.
  • PubMed. (2024).
  • ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • BenchChem. (2025).
  • ACS Publications. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines.
  • National Institutes of Health. (2019).
  • ResearchGate. (n.d.). Analytical methods for pyrazine detection.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • International Journal of Biology, Pharmacy and Allied Sciences. (2021).
  • Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer.
  • Taylor & Francis Online. (2022).
  • ACS Publications. (n.d.). Factors affecting the formation of pyrazine compounds in sugar-amine reactions.
  • United Nations Office on Drugs and Crime. (n.d.).

Sources

Technical Support Center: A Guide to Preventing Degradation of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for handling, storing, and utilizing brominated heterocyclic compounds. These reagents are foundational to modern synthesis but are susceptible to degradation, leading to failed reactions, impure products, and unreliable results. By understanding the mechanisms of decay and implementing preventative strategies, researchers can ensure the integrity of their experiments.

Section 1: Understanding the Instability of Brominated Heterocycles (FAQs)

This section addresses the fundamental reasons behind the instability of these critical compounds.

Q1: What are the primary causes of degradation for brominated heterocyclic compounds?

A1: Degradation is primarily driven by three factors:

  • Photochemical Decomposition: Many brominated heterocyples are sensitive to light, particularly UV irradiation. This energy can induce homolytic cleavage of the C-Br bond, initiating radical chain reactions that lead to debromination or polymerization.[1]

  • Thermal Instability: Elevated temperatures accelerate decomposition. While compound-specific, prolonged exposure to heat can lead to debromination, isomerization, or other unwanted side reactions.

  • Chemical Reactivity: The C-Br bond is susceptible to attack by various reagents and conditions. Key instigators include:

    • Strong Bases and Nucleophiles: Can lead to elimination or substitution reactions.

    • Trace Metals: Residual palladium or other transition metals from previous synthetic steps can catalyze dehalogenation.[2][3][4]

    • Oxygen and Peroxides: Can initiate oxidative degradation pathways.[5][6]

    • Acids and Protic Solvents: Can facilitate protodebromination, especially with sensitive substrates.

Q2: Are electron-rich or electron-deficient brominated heterocycles more stable?

A2: It depends on the degradation pathway.

  • Electron-rich heterocycles (e.g., bromofurans, bromothiophenes) are more susceptible to oxidation and electrophilic attack.[7][8][9] Their higher electron density can also make the C-Br bond more labile under certain cross-coupling conditions.

  • Electron-deficient heterocycles (e.g., bromopyridines, bromopyrimidines) are more prone to nucleophilic attack.[10] The electron-withdrawing nature of the ring heteroatoms makes the carbon atom attached to the bromine more electrophilic.[10]

Q3: How can I detect if my brominated heterocycle has started to degrade?

A3: The first sign is often visual: a pure, colorless, or white compound may develop a yellow or brown tint. For more rigorous analysis, the following techniques are essential:

  • NMR Spectroscopy (¹H and ¹³C): The appearance of new signals, particularly in the aromatic or vinyl region, or the disappearance of the expected signals, can indicate degradation. The presence of a signal corresponding to the debrominated parent heterocycle is a common indicator.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method to detect impurities. The appearance of a peak with a mass corresponding to the debrominated analog or other byproducts is a clear sign of degradation.

  • TLC (Thin Layer Chromatography): The presence of multiple spots where there should be one indicates the formation of impurities.

Section 2: Troubleshooting and Preventative Measures

This section provides actionable strategies to mitigate degradation during storage, purification, and reactions.

Handling and Storage

Q4: What are the ideal storage conditions for brominated heterocycles?

A4: Proper storage is the first line of defense.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[11][12] For highly sensitive compounds, storage in a glovebox is recommended.[5]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is suitable for most compounds, while some highly unstable molecules may require freezer storage (≤ -20 °C).

  • Light: Always store in amber vials or wrap containers in aluminum foil to protect from light.[1]

Table 1: Recommended Storage Conditions for Common Brominated Heterocycles

Heterocycle ClassKey SensitivitiesRecommended StorageJustification
Bromopyridines Hygroscopic, Light2-8 °C, Inert Atmosphere, Desiccated[13][14]Prone to absorbing moisture, which can facilitate degradation.
Bromothiophenes Light, Oxidation≤ 0 °C, Inert Atmosphere, DarkElectron-rich ring is susceptible to oxidation and photodegradation.[8]
Bromofurans Acid, Heat, Light≤ -20 °C, Inert Atmosphere, DarkHighly sensitive to acid-catalyzed polymerization and decomposition.
Bromoindoles Light, Air2-8 °C, Inert Atmosphere, DarkN-H proton can be acidic; susceptible to oxidation.[15]

Q5: My solvent contains BHT. Is this a problem?

A5: No, it is often a benefit. Butylated hydroxytoluene (BHT) is a radical scavenger added to solvents like THF and diethyl ether to prevent the formation of peroxides.[16][17][18][19] For reactions involving brominated heterocycles, especially those that may have radical intermediates, the presence of BHT can inhibit unwanted debromination pathways.

Degradation During Reactions

Q6: I'm seeing significant debromination during my palladium-catalyzed cross-coupling reaction. What's going wrong?

A6: Unwanted debromination (proto-dehalogenation) is a common side reaction. Here are the primary causes and solutions:

  • Cause: Presence of a hydride source (e.g., water, alcohols, amines) that intercepts a catalytic intermediate.

  • Solution:

    • Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Flame-drying glassware under vacuum and using freshly distilled, degassed solvents is critical.[20][21]

    • Optimize Base: Some bases can promote this side reaction. Consider switching to a non-protic or weaker base if possible.

    • Check Reagent Purity: Impurities in your boronic acid or other coupling partners can be a source of protons.

  • Cause: The reductive elimination step to form the desired product is slow, allowing for a competing debromination pathway.

  • Solution:

    • Ligand Choice: For challenging couplings, especially with electron-deficient heterocycles, sterically bulky and electron-rich phosphine ligands can accelerate the desired reductive elimination.

    • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the debromination pathway.[22]

Q7: I am performing a metal-halogen exchange (e.g., with n-BuLi) and getting low yields and many byproducts. Why?

A7: This is a common issue arising from the high reactivity of the generated organolithium species.

  • Cause: The lithiated intermediate is unstable, even at low temperatures, and may react with the solvent (e.g., THF) or another molecule of the starting material.

  • Solution:

    • Temperature is Crucial: Maintain cryogenic temperatures (typically -78 °C or lower) throughout the addition and subsequent reaction with the electrophile.

    • Rapid Quenching: Add the electrophile quickly after the metal-halogen exchange is complete to trap the desired intermediate.

    • Alternative Reagents: Consider using i-PrMgCl or a combination of i-PrMgCl and n-BuLi, which can offer better stability and selectivity under non-cryogenic conditions for some substrates.[15]

Q8: Can I use scavengers to prevent degradation during my reaction?

A8: Yes, scavengers are a powerful tool.

  • Acid Scavengers: If your reaction generates acidic byproducts (e.g., HBr), these can degrade sensitive substrates. Using a non-nucleophilic base or a solid-supported scavenger (like polymer-bound carbonate or amine) can neutralize the acid as it forms.[23][24][25]

  • Radical Scavengers: If you suspect a radical-mediated degradation pathway, adding a small amount of a radical inhibitor like BHT or TEMPO can be effective.[26] However, be aware that these can also inhibit desired radical reactions.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Inert Atmosphere Handling

This protocol details the standard Schlenk technique for setting up a reaction under an inert atmosphere, which is crucial for preventing oxidative degradation.[12][27]

Materials:

  • Schlenk flask and other required glassware, flame-dried or oven-dried (150°C overnight).[5]

  • Rubber septa.

  • Inert gas (Argon or Nitrogen) source connected to a dual-manifold Schlenk line.[12]

  • Vacuum pump.

  • Dry solvents and reagents.

Procedure:

  • Assemble the dry glassware (e.g., flask with stir bar, condenser).

  • Seal the apparatus with rubber septa.

  • Connect the flask to the Schlenk line via a needle adapter or sidearm.

  • Perform Vacuum/Backfill Cycles:

    • Carefully open the flask to the vacuum line to evacuate the air.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask with argon or nitrogen.

    • Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[20]

  • Adding Reagents:

    • Solids: Add solids under a positive flow of inert gas. Briefly remove a septum, add the solid via a powder funnel, and quickly reseal.

    • Liquids: Add dry, degassed liquids via a gas-tight syringe.[21][27]

Diagram 1: Troubleshooting Workflow for Unexpected Debromination

This decision tree helps diagnose the root cause of debromination observed in a cross-coupling reaction.

G start Debromination Observed (by LC-MS / NMR) check_conditions Review Reaction Conditions start->check_conditions is_anhydrous Were anhydrous conditions rigorous? check_conditions->is_anhydrous check_reagents Analyze Reagents re_run Re-run Optimized Reaction check_reagents->re_run improve_drying Action: Flame-dry glassware. Use freshly distilled/degassed solvents. is_anhydrous->improve_drying No base_issue Is the base or solvent a potential H+ source? is_anhydrous->base_issue Yes improve_drying->re_run change_base Action: Switch to a non-protic base (e.g., K3PO4, CsF). base_issue->change_base Yes temp_issue Is the reaction temperature too high? base_issue->temp_issue No change_base->re_run lower_temp Action: Reduce reaction temperature. Monitor for longer time. temp_issue->lower_temp Yes ligand_issue Is the ligand appropriate? temp_issue->ligand_issue No lower_temp->re_run ligand_issue->check_reagents No change_ligand Action: Use more electron-rich/ bulky ligand to accelerate reductive elimination. ligand_issue->change_ligand Yes change_ligand->re_run

Sources

Technical Support Center: Optimizing Solvent Systems for Pyrazine Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazine chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent systems in the chromatographic analysis of pyrazines. Drawing from extensive field experience and established scientific principles, this resource aims to be your first point of reference for troubleshooting and method development.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during pyrazine analysis.

Q1: What is the best starting solvent system for purifying a crude pyrazine sample?

A common and effective starting point for the purification of pyrazines, particularly using normal-phase chromatography on silica gel, is a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes is a widely used and generally successful combination.[1] For compounds like Pyrazine-2-sulfonyl chloride, a shallow gradient, for instance, from 0% to 5% ethyl acetate in hexanes, is a good initial condition to explore.[1]

Q2: How do I quickly determine the optimal solvent system for my specific pyrazine analog?

Thin-Layer Chromatography (TLC) is an invaluable and rapid tool for scouting optimal solvent systems. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for your target pyrazine. This Rf value typically translates well to flash column chromatography, providing good separation from impurities.

Q3: My pyrazine is highly polar. Which chromatographic technique and solvent system should I consider?

For highly polar and hydrophilic pyrazines that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative.[2][3] HILIC utilizes a polar stationary phase with a mobile phase consisting of a high percentage of a non-polar solvent, typically acetonitrile (40-97%), and a small amount of aqueous buffer.[3] This technique promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to enhanced retention.[3][4]

Q4: I am observing co-elution of pyrazine isomers. What is the first step to resolve them?

Co-elution of pyrazine isomers is a frequent challenge due to their similar physicochemical properties. The initial step in troubleshooting is to manipulate the three key factors governing chromatographic resolution: selectivity (α), efficiency (N), and capacity factor (k').[5] Often, a simple adjustment to the mobile phase composition can significantly impact selectivity and resolve the co-eluting peaks. For reversed-phase HPLC, a good starting point is to systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

Q5: Are there any mass spectrometry-compatible mobile phases for pyrazine analysis?

Yes, for LC-MS applications, it is crucial to use volatile mobile phase additives. Instead of non-volatile acids like phosphoric acid, it is recommended to use formic acid.[6][7] A typical mobile phase for LC-MS analysis of pyrazines could consist of acetonitrile and water with 0.1% formic acid.[8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, cause-and-effect approach to resolving specific problems encountered during pyrazine chromatography.

Issue 1: Poor Resolution and Peak Tailing

Underlying Causes:

  • Secondary Interactions: Pyrazines, being basic compounds, can exhibit strong secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. This can lead to significant peak tailing.

  • Inappropriate Mobile Phase pH (Reversed-Phase): In reversed-phase chromatography, the pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds like pyrazines.

  • Co-elution of Isomers: Structurally similar pyrazine isomers often have very close retention times, leading to poor resolution.[5]

Solutions:

Solution Mechanism of Action Recommended Protocol
Mobile Phase Modifier (Normal-Phase) A small amount of a basic modifier, like triethylamine (TEA) or pyridine, is added to the mobile phase to compete with the pyrazine for active sites on the silica surface, thereby reducing peak tailing.Add 0.1-0.5% (v/v) of TEA or pyridine to your hexane/ethyl acetate mobile phase.
pH Adjustment (Reversed-Phase) Adjusting the mobile phase pH to be at least 2 pH units above or below the pKa of the pyrazine ensures that it is in a single ionic state (either fully protonated or deprotonated), leading to sharper, more symmetrical peaks.For basic pyrazines, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Change Organic Modifier (Reversed-Phase) Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and potentially resolve co-eluting peaks. Methanol is a more polar and protic solvent, which can lead to different interactions with the stationary phase and analytes compared to the aprotic and less polar acetonitrile.[9]Prepare mobile phases with both acetonitrile/water and methanol/water and compare the resulting chromatograms.[9]
Employ a Chiral Stationary Phase For the separation of regio-isomers, which are not chiral, a chiral stationary phase can sometimes provide the necessary selectivity for separation.[10] This is due to the different spatial arrangements of the isomers interacting with the chiral environment of the stationary phase.A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, with a mobile phase of hexane/isopropanol can be effective.[10]
Issue 2: Inconsistent Retention Times

Underlying Causes:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the more volatile component) will affect retention.

  • Temperature Fluctuations: Column temperature can significantly influence retention times.[9]

Solutions:

Solution Mechanism of Action Recommended Protocol
Thorough Column Equilibration Ensures that the stationary phase is fully conditioned with the mobile phase, leading to a stable and reproducible chromatographic system.Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. For HILIC, equilibration can take longer.
Precise Mobile Phase Preparation Guarantees consistent mobile phase strength and, consequently, reproducible retention.Use volumetric flasks for accurate measurement of solvents and ensure proper mixing. Keep mobile phase reservoirs capped to minimize evaporation.
Use a Column Thermostat Maintaining a constant column temperature eliminates variations in retention time due to ambient temperature changes.Set the column thermostat to a stable temperature, for example, 25°C or 40°C.[8][9]
Issue 3: Ghost Peaks and Carryover

Underlying Causes:

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that appear as ghost peaks in subsequent runs.

  • Injector Carryover: Residual sample from a previous injection remaining in the injector loop or needle can be injected in the next run.

  • Strongly Retained Compounds: Some components of the sample may be very strongly retained on the column and elute slowly in later runs, appearing as broad ghost peaks.

Solutions:

Solution Mechanism of Action Recommended Protocol
Effective Sample Preparation Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove interfering matrix components before chromatographic analysis.[11][12]For pyrazines in aqueous matrices, LLE with a solvent like hexane can be effective in isolating the target analytes while leaving behind more polar impurities.[11][12]
Injector Wash Routine A thorough wash of the injector needle and loop between injections can significantly reduce carryover.Use a strong solvent (one that readily dissolves the pyrazine and matrix components) for the injector wash. A mixture of acetonitrile and isopropanol is often effective.
Column Wash Step Incorporating a high-organic wash at the end of each gradient run can elute strongly retained compounds from the column.At the end of your gradient, include a step with a high concentration of the strong solvent (e.g., 95% acetonitrile) for several column volumes.

Experimental Protocols

Protocol 1: Method Development for Pyrazine Analysis using Reversed-Phase HPLC

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method for the separation of a mixture of pyrazines.

1. Initial Column and Mobile Phase Selection:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[9]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[8]
  • Detector: UV at 270 nm[9]

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution conditions for your pyrazines.
  • Gradient: 5% to 95% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.

3. Optimization of the Gradient:

  • Based on the scouting run, design a more focused gradient around the elution time of your target pyrazines.
  • If peaks are clustered, flatten the gradient in that region to improve separation.
  • If peaks are too broad, shorten the gradient time.

4. Evaluation of Methanol as an Organic Modifier:

  • Repeat steps 2 and 3 using methanol as Mobile Phase B.
  • Compare the selectivity and resolution obtained with acetonitrile and methanol.

5. Fine-Tuning and Method Validation:

  • Once a suitable solvent system and gradient are established, perform further optimization of flow rate and column temperature.
  • Validate the final method for parameters such as linearity, precision, and accuracy.
Diagram: Workflow for Optimizing a Reversed-Phase HPLC Solvent System

workflow A Start: Define Analytes (Pyrazine Mixture) B Select Initial Conditions: C18 Column ACN/Water + 0.1% Formic Acid A->B C Run Broad Scouting Gradient (5-95% ACN) B->C D Evaluate Chromatogram: - Peak Shape - Resolution C->D E Acceptable Resolution? D->E F Optimize Gradient: - Adjust Slope - Isocratic Hold? E->F No H Final Method Validation E->H Yes F->C G Try Alternative Solvent: Methanol/Water F->G G->C I End H->I troubleshooting A Problem: Co-eluting Pyrazine Isomers B Modify Mobile Phase Selectivity (α) A->B E Increase Column Efficiency (N) A->E G Change Stationary Phase A->G C Change Organic Modifier (ACN vs. MeOH) B->C D Adjust Mobile Phase pH B->D I Resolution Achieved C->I D->I F Use Longer Column or Smaller Particle Size E->F F->I H Try HILIC or Mixed-Mode Column G->H H->I

Sources

Technical Support Center: Challenges in the Regioselective Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrazines. This guide is designed to provide practical, in-depth solutions to the common challenges encountered in achieving regioselectivity. The following content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Section 1: Core Challenges—Yield and Regiochemical Control

This section addresses the most fundamental issues in pyrazine synthesis: achieving acceptable yields and directing substituents to the desired positions on the pyrazine core.

Q1: My pyrazine synthesis is giving a very low yield. What are the most common culprits?

A1: Low yields in pyrazine synthesis are a frequent issue, often stemming from a few key areas. Classical methods, while foundational, are known for often having poor yields under harsh conditions.[1] Before re-designing your entire synthetic route, consider these critical factors:

  • Purity of Starting Materials: The self-condensation of α-amino ketones is a cornerstone of many classical syntheses.[2][3][4] Impurities in these precursors, or in the 1,2-dicarbonyls and 1,2-diamines used in other methods, can introduce competing side reactions.[5] For instance, using denatured ethanol as a solvent can introduce aldol condensation byproducts, significantly hampering the main reaction.[6] Always ensure the purity of your reagents, purifying them if necessary.[5]

  • Reaction Conditions:

    • Temperature: This is a critical parameter. For gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation, yielding piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[1][7]

    • pH Control: The pH of the reaction medium is crucial, especially for condensation steps. A slightly alkaline environment is often preferred for the initial condensation, while excessively acidic or basic conditions can promote side reactions or degradation of starting materials.[5][8] For syntheses involving α-hydroxy ketones and ammonium hydroxide, a pH of 11.0 or higher has been shown to be beneficial.[5]

  • Oxidation Step: Many syntheses generate a dihydropyrazine intermediate that must be oxidized to the aromatic pyrazine.[2][9] This step can be inefficient. While atmospheric oxygen is sometimes sufficient, it can be slow and unreliable.[4] The use of specific oxidizing agents like copper(II) sulfate or mercury(I) oxide is often required to drive the reaction to completion.[4]

  • Work-up and Purification: Pyrazines can be volatile and are often soluble in both organic and aqueous layers, leading to significant product loss during extraction. Perform multiple extractions and consider techniques like continuous liquid-liquid extraction for more efficient recovery.[1]

Q2: I am synthesizing an unsymmetrically substituted pyrazine and getting a mixture of regioisomers. What is happening and how can I control the outcome?

A2: This is the central challenge in the regioselective synthesis of pyrazines. When you use two different unsymmetrical building blocks (e.g., cross-condensation of two different α-amino ketones or reaction of an unsymmetrical 1,2-dicarbonyl with a 1,2-diamine), you create a scenario where cyclization can occur in multiple ways, leading to a mixture of products.[5][8]

The root cause is the similar reactivity of the functional groups involved. For example, in the self-condensation of an α-amino ketone, the amine of one molecule can attack the carbonyl of a second molecule. If you introduce a second, different α-amino ketone, you now have four possible condensations: A+A, B+B, A+B, and B+A, leading to a complex product mixture.[8]

Strategies to Control Regioselectivity:

  • Modify the Synthetic Route: The most robust solution is to move away from classical one-pot condensations of two unsymmetrical components. Modern strategies offer far greater control:

    • Stepwise Introduction of Substituents: Build the pyrazine core in a controlled manner. For example, condensing an α-oximido carbonyl compound with an allylamine, followed by isomerization and thermal electrocyclization, offers greater control over the final substitution pattern.[7][8]

    • Post-functionalization: Start with a pre-functionalized pyrazine (e.g., a chloropyrazine) and introduce subsequent substituents using regioselective reactions like palladium-catalyzed cross-couplings.[8][10] This is a highly effective modern approach.

  • Use of Directing Groups or Precursors:

    • Employ a 1,2-diketone mono-Schiff base. The differing reactivity of the remaining carbonyl group versus the imino group can force the reaction to proceed down a single pathway, leading to one exclusive regioisomer.[5]

    • Recent advances have utilized α-diazo oxime ethers reacting with 2H-azirines, which provides a general and efficient route to unsymmetrically substituted pyrazines with excellent yields.[11]

  • Optimize Reaction Conditions (Less Reliable): While less effective than redesigning the synthesis, adjusting conditions can sometimes favor one isomer over another. This involves systematically screening solvents, temperatures, and catalysts, but it often leads to only modest improvements in isomeric ratios.

Section 2: Troubleshooting Byproducts and Purification

Even with a good yield of the desired regioisomer, byproducts and purification challenges can compromise the final result.

Q3: My reaction is producing a dark, polymeric material and I'm seeing imidazole byproducts. How can I minimize these?

A3: The formation of dark, insoluble polymers and heterocyclic byproducts like imidazoles is common, particularly in Maillard-type reactions or when reaction conditions are too harsh.[8]

  • Cause of Polymerization: Reactive intermediates, especially in the condensation of 1,2-diamines with 1,2-dicarbonyls, can polymerize if not efficiently trapped in the cyclization step.[12] Overly high temperatures or prolonged reaction times exacerbate this issue.[5]

    • Solution: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times.[1] If intermediates are sensitive to air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative polymerization.[1]

  • Cause of Imidazole Byproducts: Imidazoles are common byproducts when α-dicarbonyl intermediates react with ammonia and an aldehyde.[8] This is a competing pathway to pyrazine formation.

    • Solution: Carefully control the reaction pH. Lowering the pH can sometimes favor the formation of other heterocycles over both pyrazines and imidazoles, so optimization is key.[8] Additionally, ensure your starting materials are aldehyde-free.

Q4: I've successfully synthesized my target pyrazine, but I'm struggling to purify it from starting materials and a closely-related regioisomer. What are some effective purification strategies?

A4: Purifying pyrazines, especially from isomers, requires a systematic approach.

  • Initial Work-up: Begin with a liquid-liquid extraction to remove water-soluble impurities. Adjusting the pH of the aqueous layer can help separate acidic or basic starting materials or byproducts.[5]

  • Chromatography: This is the most common method for separating regioisomers.

    • Column Chromatography: If isomers are co-eluting, you must systematically adjust the eluent polarity. Start with a low-polarity solvent system and gradually increase it. Sometimes, switching the stationary phase (e.g., from silica to alumina) or the solvent system entirely (e.g., hexanes/ethyl acetate to dichloromethane/methanol) can achieve separation.

    • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC is often successful, although it is more resource-intensive.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful and scalable purification technique. This relies on slight differences in the solubility of the regioisomers in a given solvent system.

  • Distillation: For liquid pyrazines with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.

Section 3: Protocols and Data

To provide a practical context, this section includes a generalized protocol for a classical synthesis and a table comparing different synthetic approaches.

Experimental Protocol: Generalized Gutknecht Pyrazine Synthesis

The Gutknecht synthesis (1879) is a classical method based on the self-condensation of an α-amino ketone, which is typically generated in situ.[3][4] This protocol is for the synthesis of a symmetrically substituted pyrazine.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone (1.0 eq) in a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, followed by the dropwise addition of hydrochloric acid, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for 1-2 hours as it warms to room temperature.

  • Monitor the formation of the α-oximino ketone by TLC.

  • Work up the reaction by extracting the product into an organic solvent (e.g., diethyl ether) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 2: Reduction and Dimerization/Cyclization

  • Dissolve the crude α-oximino ketone from Step 1 in acetic acid.

  • Add a reducing agent, such as zinc dust (2-3 eq), portion-wise while controlling the temperature with an ice bath. This in situ forms the α-amino ketone.

  • Once the reduction is complete (monitor by TLC), the α-amino ketone will begin to self-condense to form the dihydropyrazine. This is often facilitated by gently heating the mixture (e.g., 50-60°C) for several hours.

Step 3: Oxidation to Pyrazine

  • To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or simply bubble air through the heated solution.[1][4]

  • Heat the reaction mixture as needed to drive the oxidation to completion (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction, filter off any solids, and neutralize the filtrate.

  • Extract the final pyrazine product with a suitable organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography, crystallization, or distillation.

Data Table: Comparison of Pyrazine Synthesis Strategies
Synthetic StrategyTypical PrecursorsKey AdvantagesMajor Challenges & Troubleshooting
Gutknecht Synthesis [3][4]α-Amino ketones (from α-oximino ketones)Well-established, good for symmetrical pyrazines.Low yields, harsh conditions, poor regioselectivity for unsymmetrical pyrazines (leads to mixtures). Troubleshooting: Ensure complete oxidation; purify reagents.
Staedel-Rugheimer Synthesis [2][3]2-Haloacetophenones and ammoniaOne of the oldest methods, historically significant.Use of lachrymatory starting materials, often low yields, limited scope. Troubleshooting: Handle reagents with extreme care; optimize base and temperature.
Condensation of 1,2-Diketones & 1,2-Diamines [12][13]1,2-Diketones, 1,2-DiaminesModular, can access a wide variety of substitution patterns.Poor regioselectivity with unsymmetrical diketones/diamines. Troubleshooting: Use symmetrical reagents or a stepwise approach.
Modern Regioselective Methods [10][11]Pre-functionalized pyrazines, α-diazo oxime ethers, etc.Excellent control of regioselectivity, often milder conditions, high yields.Substrate synthesis can be multi-step, may require expensive catalysts (e.g., Palladium). Troubleshooting: Screen catalysts and ligands; strictly anhydrous/anaerobic conditions may be needed.
Section 4: Visualization of Key Workflows

Visual aids can help clarify complex decision-making processes and reaction pathways.

Troubleshooting Workflow for Regioselectivity Issues

G cluster_solutions Potential Solutions start Problem: Mixture of Regioisomers Observed check_reagents Are you using two different unsymmetrical precursors? (e.g., R1-CO-CO-R2 + H2N-CH-CH-NH2) start->check_reagents sol_sym Option 1: Use a Symmetrical Reagent (e.g., R1-CO-CO-R1) check_reagents->sol_sym Yes sol_stepwise Option 2: Adopt a Stepwise Synthesis (e.g., use a mono-Schiff base) check_reagents->sol_stepwise Yes sol_modern Option 3: Switch to a Modern Method (e.g., Post-functionalization via Cross-Coupling) check_reagents->sol_modern Yes end_single Result: Single Regioisomer sol_sym->end_single sol_stepwise->end_single sol_modern->end_single

Caption: Decision workflow for addressing regioisomer formation.

General Reaction Pathway Leading to Regioisomers

G cluster_pathways Condensation & Cyclization reactants Unsymmetrical 1,2-Diketone (R1 ≠ R2) + 1,2-Diamine intermediate_A Dihydropyrazine Intermediate A reactants->intermediate_A Attack at C1 intermediate_B Dihydropyrazine Intermediate B reactants->intermediate_B Attack at C2 path_A Pathway A path_B Pathway B oxidation Oxidation (e.g., Air, CuSO4) intermediate_A->oxidation intermediate_B->oxidation products Regioisomer 1 Regioisomer 2 oxidation->products:f0 oxidation->products:f1

Caption: Competing pathways in the synthesis of unsymmetrical pyrazines.

References
  • (Reference 4) ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate.
  • (Reference 5) Wikipedia. Pyrazine. Wikipedia.
  • (Reference 29) Wiley Online Library. Gutknecht Pyrazine Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • (Reference 33) Sciencemadness.org. (2020). Pyrazine Synthesis?. Sciencemadness Discussion Board.
  • (Reference 14) ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
  • (Reference 3) Loy, N. S. Y., Kim, S., & Park, C.-M. (2015). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17(3), 395–397.
  • (Reference 25) Wikipedia. Gutknecht-Pyrazinsynthese. Wikipedia.
  • (Reference 15) Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • (Reference 13) BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog.
  • (Reference 7) Loy, N. S. Y., Kim, S., & Park, C.-M. (2015). Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. PubMed.
  • (Reference 16) Ghosh, S., & Mandal, S. (2012). An efficient, greener one-pot chemistry approach for pyrazine synthesis. Tetrahedron Letters, 53(28), 3584-3587.

Sources

Enhancing the reactivity of pyrazine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Chemistry. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for enhancing the reactivity of pyrazine intermediates. This resource is structured in a question-and-answer format to directly address the common and complex challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of pyrazine intermediates.

Question: What is the primary reason for the generally low reactivity of the pyrazine ring towards certain chemical transformations?

Answer: The pyrazine ring is an electron-deficient diazine, meaning it contains two nitrogen atoms within its six-membered aromatic ring.[1] These nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect, which significantly reduces the electron density of the entire ring system. This inherent "pi-deficient" character makes the pyrazine ring particularly resistant to electrophilic aromatic substitution, a reaction that typically requires an electron-rich aromatic system to proceed efficiently.[1][2] Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).[1]

Question: How do substituents fundamentally alter the reactivity of a pyrazine intermediate?

Answer: Substituents are the primary tool for modulating the reactivity of the pyrazine ring. Their effect is dictated by their electronic properties—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density of the pyrazine ring. This "activation" makes the ring more susceptible to attack by electrophiles, a reaction that is otherwise challenging.[1] In the context of nucleophilic substitution on a polysubstituted pyrazine, EDGs can direct incoming nucleophiles to specific positions.[3]

  • Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or ester (-CO₂Me) further decrease the ring's electron density.[1] This enhances the ring's susceptibility to nucleophilic attack, making reactions like SNAr more facile. EWGs also play a crucial role in directing the regioselectivity of such reactions.[1][3]

The position of the substituent is as critical as its electronic nature, profoundly influencing which sites on the ring are most reactive.[1]

Question: What are the most common strategies to "activate" a pyrazine ring and enhance the reactivity of its intermediates?

Answer: typically involves one of three core strategies:

  • Strategic Substitution: As discussed, adding strong EDGs can activate the ring for electrophilic attack, while EWGs can activate it for nucleophilic attack.[1][4] This is the most fundamental approach.

  • N-Oxidation: Converting one of the pyrazine's nitrogen atoms into an N-oxide introduces a positive charge on the nitrogen and makes the ring system significantly more electron-deficient. This dramatically increases the reactivity of the ring towards both nucleophiles and, in some cases, facilitates subsequent functionalization that might otherwise be impossible.[5][6]

  • Transition Metal-Catalyzed Cross-Coupling: For C-C and C-heteroatom bond formation, converting a pyrazine intermediate into a halopyrazine (e.g., chloro-, bromo-, or iodopyrazine) allows it to participate in powerful transition metal-catalyzed reactions like Suzuki, Sonogashira, Heck, and Negishi couplings.[7][8] This is a versatile method for elaborating the pyrazine core.[7]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed, in-depth answers to specific problems encountered during experimentation, complete with protocols and workflow diagrams.

Issue 1: Poor Yield and Sluggish Rates in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a halopyrazine is proceeding very slowly and resulting in a low yield of the desired product. How can I troubleshoot and improve this reaction?

Answer: A sluggish SNAr reaction on a pyrazine core is a common issue that can often be resolved by systematically evaluating the key reaction parameters. The underlying cause is usually insufficient activation of the substrate or suboptimal reaction conditions.

Causality Analysis: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The stability of this intermediate and the energy barrier to its formation are influenced by several factors:

  • Leaving Group: In SNAr on electron-deficient systems, the reactivity order of halogens is often F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to nucleophilic attack.[9]

  • Ring Activation: The presence of electron-withdrawing groups on the pyrazine ring is critical. They help to stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1] If your pyrazine ring lacks strong EWGs, the reaction will inherently be slower.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions. They solvate the cation of the nucleophile's salt but leave the nucleophile itself relatively "bare," increasing its nucleophilicity and reaction rate.

  • Temperature: Like most reactions, SNAr rates increase with temperature. Insufficient thermal energy may prevent the reaction from overcoming its activation barrier.

  • Re-evaluate Your Leaving Group: If you are using an iodo- or bromopyrazine and experiencing low reactivity, consider if synthesizing the chloro- or even fluoropyrazine analogue is feasible. The increased electrophilicity at the reaction center may provide a significant rate enhancement.[9]

  • Increase Ring Activation (If Possible): If your synthetic route allows, consider if an EWG (e.g., -CN, -NO₂, -CO₂R) can be incorporated onto the pyrazine ring. This is a powerful, substrate-based solution.

  • Optimize Solvent and Temperature:

    • Step 1: Ensure you are using a dry, polar aprotic solvent such as DMSO or NMP.

    • Step 2: Set up the reaction with your halopyrazine (1.0 equiv) and nucleophile (1.1-1.5 equiv) in the chosen solvent. If the nucleophile is an amine, a non-nucleophilic base like Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv) may be required to scavenge the HX byproduct.

    • Step 3: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., every 2 hours).

    • Step 4: If the reaction is sluggish after 4-6 hours, incrementally increase the temperature by 20 °C (e.g., to 100 °C, then 120 °C). Be mindful of the decomposition temperature of your starting materials and product.

  • Consider Microwave Irradiation: For particularly stubborn reactions, microwave heating can often dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants. Start with conditions similar to your thermal screen (e.g., 120-150 °C for 15-30 minutes).

Issue 2: Lack of Regioselectivity on a Dihalopyrazine

Question: I am performing an amination on a 2-substituted-3,5-dichloropyrazine and obtaining a mixture of the 3- and 5-substituted isomers. How can I control the regioselectivity of the nucleophilic attack?

Answer: This is a classic problem in pyrazine chemistry where the regiochemical outcome is almost entirely dictated by the electronic properties of the substituent at the C2 position.[1][3] Understanding this directing effect is key to synthesizing the desired isomer selectively.

Causality Analysis: The regioselectivity arises from the relative stability of the two possible Meisenheimer intermediates that can be formed. The substituent at the C2 position will preferentially stabilize one intermediate over the other through inductive and resonance effects.

  • If C2 is an Electron-Donating Group (EDG): An EDG (e.g., -CH₃, -OCH₃) will stabilize the Meisenheimer intermediate formed by nucleophilic attack at the adjacent C3 position.[1][3]

  • If C2 is an Electron-Withdrawing Group (EWG): An EWG (e.g., -CN, -CO₂Me) will stabilize the intermediate formed by attack at the more distant C5 position.[1][3]

This powerful directing effect allows for precise control over the reaction's outcome.

The following table summarizes experimental data on the amination of various 2-substituted 3,5-dichloropyrazines, clearly illustrating the directing effect of the C2-substituent.

C2-SubstituentElectronic NatureNucleophileMajor Isomer FormedRatio (Major:Minor)Reference
-CH₃EDGBenzylamine3-amino-5-chloro>95:5[3]
-OCH₃EDGMorpholine3-amino-5-chloro>95:5[1]
-CNEWGBenzylamine5-amino-3-chloro92:8[3]
-CO₂MeEWGMorpholine5-amino-3-chloro94:6[1][3]
-IWeak EWG (Resonance Donation)Benzylamine3-amino-5-chloro33:67 (Favors 3-position)[3]

Note: The iodo substituent is an interesting case where its electron-donating resonance effect can override its inductive withdrawing character, leading to preferential attack at the 3-position.[3]

The following diagram provides a logical workflow for predicting and achieving the desired regioselectivity.

G start Starting Material: 2-Substituted-3,5-Dichloropyrazine substituent_check Analyze C2-Substituent: Is it an EDG or EWG? start->substituent_check edg_path C2 is an EDG (e.g., -CH₃, -OCH₃, -NHR) substituent_check->edg_path EDG ewg_path C2 is an EWG (e.g., -CN, -CO₂R, -CF₃) substituent_check->ewg_path EWG outcome_edg Result: Selective Nucleophilic Attack at the C3-Position edg_path->outcome_edg outcome_ewg Result: Selective Nucleophilic Attack at the C5-Position ewg_path->outcome_ewg

Caption: Decision workflow for predicting SNAr regioselectivity.

Issue 3: Failure of Direct C-H Functionalization or Electrophilic Substitution

Question: I am attempting to directly functionalize a C-H bond on my pyrazine intermediate using electrophilic or radical conditions (e.g., Minisci reaction), but I am seeing no reaction or a complex mixture of products. What is going wrong?

Answer: Direct C-H functionalization of the highly electron-deficient pyrazine ring is challenging. Standard electrophilic aromatic substitution is generally not feasible without strong activating groups.[1] Radical substitutions, like the Minisci reaction, offer a more viable path but require specific conditions to be successful.

Causality Analysis:

  • Electrophilic Substitution: The low electron density of the pyrazine ring repels electrophiles, making reactions like Friedel-Crafts, nitration, or halogenation extremely difficult. To overcome this, the ring must be "activated" with potent electron-donating groups (-NH₂, -OH).[1]

  • Radical Substitution (Minisci Reaction): The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[10] Pyrazines are suitable substrates for this reaction, but success hinges on two factors:

    • Protonation: The reaction must be performed under acidic conditions to protonate a ring nitrogen. This further lowers the ring's LUMO energy, making it receptive to radical attack.[10]

    • Radical Generation: A reliable method for generating the desired carbon-centered radical is essential. Classical methods use silver nitrate and ammonium persulfate to oxidatively decarboxylate carboxylic acids.[10]

An alternative and powerful strategy to activate the pyrazine ring for various transformations is through the formation of a pyrazine N-oxide.

The N-oxide moiety acts as a strong activating group, making the ring more susceptible to nucleophilic attack and, in some cases, enabling other functionalizations.[5][11]

G sub Unreactive Pyrazine Intermediate product Activated Pyrazine N-Oxide sub->product Oxidation reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) reagent->product functionalization Subsequent Functionalization (e.g., Nucleophilic Attack, Rearrangement, etc.) product->functionalization Enhanced Reactivity

Caption: Activation of a pyrazine via N-oxidation.

This protocol provides a general method for the N-oxidation of a pyrazine intermediate.

  • Dissolution: Dissolve the pyrazine starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv), portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess acid and oxidant.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired pyrazine N-oxide.[11]

Issue 4: Inefficient Transition Metal-Catalyzed Cross-Coupling

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with a chloropyrazine substrate is giving low conversion and significant side products like dehalogenation or homocoupling. How can I optimize this transformation?

Answer: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis but can be challenging with electron-deficient heterocycles like pyrazines.[7][8] Low conversion and side reactions often point to issues with catalyst activity, stability, or the fine balance between the steps of the catalytic cycle.

Causality Analysis: The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyrazine. This step can be slow for C-Cl bonds compared to C-Br or C-I bonds.

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Problems arise when one of these steps is slow or when competing side reactions dominate. For chloropyrazines, the initial oxidative addition is often the rate-limiting step. Side reactions like dehalogenation (replacement of Cl with H) or homocoupling of the coupling partner can occur if the catalytic cycle is inefficient.

A systematic screen of reaction parameters is the most effective approach.

G start Low Yield in Cross-Coupling Reaction ligand Screen Ligands (e.g., SPhos, XPhos, P(tBu)₃) Rationale: Enhance oxidative addition and stabilize catalyst start->ligand base Screen Bases (e.g., K₃PO₄, K₂CO₃, CsF) Rationale: Affects transmetalation and catalyst stability ligand->base solvent Screen Solvents (e.g., Toluene, Dioxane, THF/H₂O) Rationale: Influences solubility and reaction rates base->solvent temp Optimize Temperature Rationale: Balance reaction rate vs. catalyst decomposition solvent->temp success Optimized Reaction High Yield temp->success

Caption: Workflow for troubleshooting a cross-coupling reaction.

ParameterKey ConsiderationRecommended Actions
Catalyst/Ligand The ligand is crucial for activating the C-Cl bond. Electron-rich, bulky phosphine ligands are often required.1. Start with a standard catalyst like Pd(PPh₃)₄. 2. If ineffective, switch to more active catalysts generated in situ from a Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized ligand (e.g., SPhos, XPhos, RuPhos).[13]
Base The choice of base can dramatically affect the outcome, influencing both the transmetalation step and catalyst longevity.1. Screen a range of bases: K₂CO₃ (common), K₃PO₄ (often good for Suzuki), CsF (can be effective). 2. Use an aqueous solution of the base for Suzuki reactions.
Solvent The solvent must be appropriate for the specific coupling type and solubilize all components.1. For Suzuki: Toluene/H₂O, Dioxane/H₂O. 2. For Sonogashira: THF, DMF with an amine base like Et₃N or DIPEA.
Temperature Higher temperatures can accelerate the slow oxidative addition step but may also lead to catalyst decomposition.1. Start at 80-90 °C. 2. If the reaction is slow, cautiously increase to 100-110 °C while monitoring for catalyst decomposition (e.g., formation of palladium black).
Reagent Quality Impurities in solvents or reagents can poison the catalyst. Boronic acids can degrade upon storage.1. Use anhydrous solvents. 2. Degas the reaction mixture (e.g., by bubbling with argon for 15-30 min) before adding the catalyst to remove oxygen. 3. Use fresh, high-purity boronic acid.

By methodically addressing these parameters, you can identify the optimal conditions to enhance the reactivity of your pyrazine intermediate and achieve a successful cross-coupling transformation.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH).
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. American Chemical Society.
  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications.
  • Post‐functionalization of the pyrazine ring of heterocycles 21 c and... ResearchGate.
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. National Institutes of Health (NIH).
  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine.
  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. ResearchGate.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Minisci reaction. Wikipedia.
  • Improve the Crosslinking Reactivity of Nitrile: Design of Nitrile-Functionalized Pyrazine and its Hydrogen Bond-Assisted Nucleophilic Enhancement Study. PubMed.
  • Aromaticity. Wikipedia.
  • Synthesis and reactions of Pyrazine. SlideShare.
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI.
  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.
  • Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. National Institutes of Health (NIH).
  • Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and reactions of Pyrazine. YouTube.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.
  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate.
  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
  • Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing.
  • Recent Advances in Minisci-Type Reactions. SciSpace.
  • What are the side - reactions in pyrazine synthesis? BIOSYNCE Blog.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Cross-coupling reaction. Wikipedia.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. ResearchGate.

Sources

Validation & Comparative

Introduction: The Enduring Significance of the Pyrazine Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Substituted Pyrazines: A Comparative Analysis

The pyrazine ring, a 1,4-diazine, is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its prevalence in a wide array of biologically active compounds and functional materials. From blockbuster drugs to sophisticated organic electronics, the substituted pyrazine core is a testament to the versatility of heterocyclic chemistry.

This guide provides a comparative overview of the most prominent methods for the synthesis of substituted pyrazines. We will delve into the mechanistic underpinnings of each reaction, offering insights into the rationale behind experimental choices. Our focus will be on providing actionable, field-proven knowledge for researchers, scientists, and professionals in drug development, supported by detailed protocols and comparative data.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of substituted pyrazines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. In this guide, we will focus on two of the most classical and widely employed methods: the Staedel-Rugheimer and Gutknecht syntheses.

The Staedel-Rugheimer Pyrazine Synthesis: A Classic Approach

The Staedel-Rugheimer synthesis, first reported in the late 19th century, remains a reliable method for the preparation of unsymmetrically substituted pyrazines. The reaction involves the condensation of an α-haloketone with ammonia, followed by oxidation of the resulting dihydropyrazine intermediate.

Mechanistic Insights

The reaction proceeds through a well-defined sequence of steps. The initial step is the reaction of two molecules of the α-haloketone with two molecules of ammonia to form a 2,5-dihydropyrazine. This intermediate is then oxidized to the aromatic pyrazine. The choice of oxidant is critical and can influence the overall yield and purity of the final product.

Staedel_Rugheimer alpha-Haloketone alpha-Haloketone Dihydropyrazine Dihydropyrazine alpha-Haloketone->Dihydropyrazine + Ammonia Ammonia Ammonia Pyrazine Pyrazine Dihydropyrazine->Pyrazine + Oxidizing Agent Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Pyrazine

Figure 1: Simplified workflow of the Staedel-Rugheimer pyrazine synthesis.

Advantages and Limitations

The primary advantage of the Staedel-Rugheimer synthesis is its ability to produce unsymmetrically substituted pyrazines from readily available starting materials. However, the reaction can suffer from the formation of side products, particularly from the self-condensation of the α-haloketone. The use of strong oxidizing agents can also be a drawback in some applications.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

The following protocol is a representative example of the Staedel-Rugheimer synthesis.

Materials:

  • 2-Bromoacetophenone

  • Ammonia (aqueous solution)

  • Ethanol

  • Copper(II) sulfate

Procedure:

  • Dissolve 2-bromoacetophenone in ethanol.

  • Add aqueous ammonia to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Add a solution of copper(II) sulfate in water to the reaction mixture.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography.

The Gutknecht Pyrazine Synthesis: A Versatile Condensation

The Gutknecht synthesis, developed by Hermann Gutknecht in 1879, is a powerful method for the preparation of substituted pyrazines from α-amino ketones. The reaction involves the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which is then oxidized to the corresponding pyrazine.

Mechanistic Insights

The key step in the Gutknecht synthesis is the dimerization of the α-amino ketone to form a 2,5-dihydropyrazine. This intermediate can then be oxidized to the aromatic pyrazine, often in situ by air or by the addition of an external oxidizing agent. The reaction is typically carried out in the presence of a base, which facilitates the initial condensation step.

Gutknecht_Synthesis alpha-Amino_Ketone alpha-Amino_Ketone Dihydropyrazine Dihydropyrazine alpha-Amino_Ketone->Dihydropyrazine Self-condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation Oxidation Oxidation Oxidation->Pyrazine

Figure 2: Simplified workflow of the Gutknecht pyrazine synthesis.

Advantages and Limitations

The Gutknecht synthesis is a versatile method that allows for the preparation of a wide range of symmetrically substituted pyrazines. The starting α-amino ketones can be readily prepared from the corresponding α-haloketones. A significant advantage of this method is that the oxidation of the dihydropyrazine intermediate can often be achieved using mild conditions, such as aeration. However, the synthesis of unsymmetrically substituted pyrazines is not straightforward with this method and often results in a mixture of products.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

The following is a typical experimental procedure for the Gutknecht synthesis.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve 3-amino-2-butanone hydrochloride in ethanol.

  • Add a solution of sodium hydroxide in water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by distillation or chromatography.

Comparative Analysis of Synthesis Methods

FeatureStaedel-Rugheimer SynthesisGutknecht Synthesis
Starting Materials α-Haloketones, Ammoniaα-Amino ketones
Substitution Pattern UnsymmetricalSymmetrical
Key Intermediate 2,5-Dihydropyrazine2,5-Dihydropyrazine
Oxidation Requires external oxidizing agent (e.g., CuSO₄, FeCl₃)Can occur via air oxidation or with mild oxidizing agents
Advantages Access to unsymmetrically substituted pyrazinesGood yields, mild reaction conditions
Limitations Formation of side products, use of harsh oxidantsDifficult to synthesize unsymmetrically substituted pyrazines

Conclusion and Future Perspectives

The Staedel-Rugheimer and Gutknecht syntheses are foundational methods in pyrazine chemistry that continue to be relevant today. While they have some limitations, their simplicity and the availability of starting materials make them attractive choices for many applications.

The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies, is expanding the toolbox for the synthesis of substituted pyrazines. These modern methods offer greater control over the substitution pattern and often proceed under milder conditions, opening up new avenues for the design and synthesis of complex pyrazine-containing molecules. As our understanding of the role of pyrazines in biology and materials science continues to grow, so too will the demand for efficient and versatile synthetic methods for their preparation.

References

  • Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. [Link]
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

Spectroscopic data validation for novel pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Data Validation of Novel Pyrazine Compounds

Authored by Dr. Evelyn Reed, Senior Application Scientist

Welcome to a detailed examination of best practices for the spectroscopic validation of novel pyrazine compounds. In the landscape of drug discovery and materials science, pyrazine derivatives represent a class of heterocyclic compounds with immense therapeutic and functional potential. Their diverse applications, ranging from anticancer agents to flavor components, necessitate rigorous structural confirmation. This guide provides a systematic approach to validating these novel entities, focusing on the synergistic use of multiple spectroscopic techniques to ensure data integrity and accelerate research timelines.

The Critical Role of Pyrazines and the Imperative for Rigorous Validation

Pyrazine rings are key pharmacophores found in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in medicinal chemistry. However, the synthesis of novel pyrazine derivatives can often lead to complex mixtures of isomers and byproducts. Unambiguous structural elucidation is therefore not merely a procedural step but the foundational pillar upon which all subsequent biological and material testing rests. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), costing significant time and resources.

This guide moves beyond a simple recitation of techniques. It provides a strategic framework for integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore not just how to acquire the data, but why specific experiments are chosen and how to build a self-validating system of evidence for your novel compound.

A Multi-Technique Approach: Building a Self-Validating Workflow

No single spectroscopic technique can definitively prove the structure of a novel compound. True confidence is achieved by creating an interlocking web of data where each technique corroborates the others. The workflow below illustrates this principle of convergence.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Validation cluster_2 Secondary & Functional Validation cluster_3 Data Integration & Final Confirmation Synthesis Novel Pyrazine Synthesis Purification Chromatographic Purification (e.g., HPLC, Column) Synthesis->Purification Purity Purity Assessment (>95%) Purification->Purity MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purity->MS Initial Checks NMR NMR Spectroscopy - 1H & 13C - 2D (COSY, HSQC) Purity->NMR FTIR FT-IR Spectroscopy - Functional Groups MS->FTIR Cross-Validation Confirmation Structure Confirmed MS->Confirmation Convergent Evidence NMR->FTIR UVVis UV-Vis Spectroscopy - Chromophores - Conjugation NMR->UVVis NMR->Confirmation Convergent Evidence FTIR->Confirmation Convergent Evidence UVVis->Confirmation Convergent Evidence

Figure 1: A logical workflow for the multi-technique spectroscopic validation of novel pyrazine compounds.

This workflow emphasizes a hierarchical approach. After synthesis and purification, high-resolution mass spectrometry (HRMS) and one-dimensional NMR (¹H and ¹³C) provide the primary, non-negotiable evidence for molecular formula and the basic carbon-hydrogen framework. Secondary techniques like FT-IR and UV-Vis then add crucial, corroborating details about functional groups and electronic structure.

Deep Dive into Spectroscopic Techniques: A Comparative Analysis

The choice of spectroscopic methods should be guided by the specific questions being asked about the molecule. The following sections detail the role of each technique, providing expert insights into experimental design and data interpretation for pyrazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyrazine derivatives, it is indispensable for distinguishing between positional isomers, which is a common challenge.

Expertise & Causality:

  • ¹H NMR: The chemical shifts (δ) of protons on the pyrazine ring are typically found in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The coupling constants (J) between adjacent protons provide definitive evidence of their relative positions. For substituted pyrazines, the disappearance of a signal in this region and the appearance of new signals corresponding to the substituent are key diagnostic markers.

  • ¹³C NMR: The carbon atoms of the pyrazine ring also resonate at low field (typically δ 140-160 ppm). The number of unique carbon signals is a direct indicator of the molecule's symmetry.

  • 2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex or ambiguous, 2D NMR is essential.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, confirming which protons are on adjacent carbons. This is critical for mapping out the substitution pattern on the pyrazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. It provides an unambiguous assignment of which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting substituents to the pyrazine core, as it can show a correlation from a proton on a substituent to a carbon in the ring.

Trustworthiness through Self-Validation: The power of NMR lies in its internal consistency. The integration of ¹H signals must match the proton count. The connectivity map built from COSY and HMBC must be consistent with the proposed structure and the molecular formula derived from MS. Any discrepancy indicates an incorrect assignment or the presence of an unexpected isomer.

Experimental Protocol: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazine compound.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can sometimes affect chemical shifts, so consistency is key.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can lock onto the deuterium signal of the solvent.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard instrument parameters. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio, especially for ¹³C and HMBC experiments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) is particularly vital as it can determine the elemental composition.

Expertise & Causality:

  • Ionization Technique: For most novel pyrazine compounds, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically generate the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.

  • HRMS for Elemental Composition: Obtaining a high-resolution mass measurement (accurate to within 5 ppm) allows for the calculation of a unique elemental formula. This is a powerful validation step that can rule out many alternative structures. For example, a measured mass of 161.0764 for a [M+H]⁺ ion would strongly support the formula C₈H₉N₂O₂ (calculated mass: 161.0769), while ruling out C₉H₁₃N₂O (calculated mass: 161.1079).

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to intentionally fragment the molecule. The fragmentation pattern provides clues about the structure, as weaker bonds tend to break first. For pyrazines, cleavage of substituent groups is a common fragmentation pathway.

Trustworthiness through Self-Validation: The elemental formula derived from HRMS must be consistent with the structure proposed from NMR data. The number of protons and carbons from the NMR should match the formula from HRMS.

FT-IR and UV-Vis Spectroscopy: Corroborating Functional and Electronic Features

While NMR and MS provide the core structural framework, FT-IR and UV-Vis spectroscopy offer valuable, complementary information about the functional groups present and the electronic nature of the molecule.

Comparative Data Summary

Spectroscopic TechniqueInformation Provided for Pyrazine CompoundsKey StrengthsCommon Pitfalls/Limitations
NMR Spectroscopy Definitive atom connectivity, stereochemistry, isomer differentiation.Unambiguous structural elucidation.Requires soluble, pure sample; can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS).High sensitivity; confirms molecular formula.Does not provide connectivity information; isomers are often indistinguishable.
FT-IR Spectroscopy Presence/absence of key functional groups (e.g., C=O, N-H, O-H).Fast, non-destructive, good for functional group identification.Complex fingerprint region; not suitable for complete structure determination alone.
UV-Vis Spectroscopy Information on π-electron systems, conjugation, and chromophores.Highly sensitive for conjugated systems; useful for quantitative analysis.Provides limited structural information; spectra can be broad and non-specific.

Experimental Protocol: FT-IR using Attenuated Total Reflectance (ATR)

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid pyrazine compound directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Identify characteristic peaks. For a pyrazine carboxylic acid derivative, one would look for a broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), in addition to the C=N and C=C stretches of the pyrazine ring (~1500-1600 cm⁻¹).

Integrated Data Analysis: A Case Study

Consider the validation of a hypothetical novel compound, 2-(4-methoxybenzyl)pyrazine.

G cluster_NMR NMR Evidence cluster_MS MS Evidence cluster_Other Corroborating Evidence cluster_Conclusion Conclusion HNMR ¹H NMR: - 3 signals in pyrazine region (δ 8.4-8.6) - AA'BB' system for para-substituted benzene - Singlet for OCH₃ (~δ 3.8) - Singlet for CH₂ bridge (~δ 4.1) Conclusion Structure of 2-(4-methoxybenzyl)pyrazine is confirmed. HNMR->Conclusion Confirms fragments & connectivity CNMR ¹³C NMR: - 4 signals for pyrazine carbons - 4 signals for benzene carbons - 1 signal for OCH₃ - 1 signal for CH₂ CNMR->Conclusion HMBC HMBC: - Correlation from CH₂ protons to pyrazine C2 - Correlation from CH₂ protons to benzene C1 HMBC->Conclusion Confirms key linkage HRMS HRMS (ESI+): - Found [M+H]⁺ = 201.0971 - Calculated for C₁₂H₁₃N₂O⁺ = 201.0977 - Confirms formula C₁₂H₁₂N₂O HRMS->Conclusion Confirms elemental formula FTIR FT-IR: - C-O stretch (~1250 cm⁻¹) - Aromatic C=C/C=N stretches (~1500-1600 cm⁻¹) - No O-H or C=O signals FTIR->Conclusion Confirms functional groups

Figure 2: A decision-making diagram showing how convergent data confirms the structure of a hypothetical pyrazine.

In this case:

  • HRMS establishes the elemental formula as C₁₂H₁₂N₂O.

  • ¹H and ¹³C NMR confirm the presence of a pyrazine ring, a para-substituted benzene ring, a methoxy group, and a methylene bridge, and the total proton and carbon counts match the formula.

  • HMBC is the crucial link, showing a correlation between the methylene bridge protons and a carbon atom in the pyrazine ring, definitively establishing the point of connection.

  • FT-IR corroborates the presence of the ether linkage (C-O stretch) and the absence of other functional groups like hydroxyls or carbonyls.

The combined, non-contradictory data from all four techniques provides a high degree of confidence in the final structural assignment.

Conclusion and Future Outlook

The validation of novel pyrazine compounds is a multi-faceted process that relies on the strategic integration of several spectroscopic techniques. By adopting a workflow that uses NMR and HRMS for primary structural determination and FT-IR and UV-Vis for corroboration, researchers can build a robust, self-validating case for their proposed structures. This rigorous approach not only ensures scientific integrity but also provides the solid foundation necessary for advancing these promising molecules through the development pipeline. As analytical instrumentation continues to evolve, the principles of data synergy and orthogonal validation will remain the cornerstones of excellence in chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning. [Link]
  • International Council for Harmonisation. (1995).ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • Gross, J. H. (2011).Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]
  • Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

A Senior Application Scientist's Comparative Guide to Key Pyrazine Intermediates: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate vs. its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the pyrazine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this electron-deficient heterocycle is paramount, and selecting the optimal starting material is a critical decision that profoundly impacts synthetic efficiency, yield, and overall strategy. This guide provides an in-depth, objective comparison of two closely related, yet distinct, building blocks: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate and its chloro-analogue, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

This analysis moves beyond a simple cataloging of properties to explore the fundamental chemical principles governing their reactivity. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to help guide their synthetic planning.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding begins with the core physical and chemical properties of these two intermediates. While structurally similar, the difference in the halogen atom results in predictable variations in molecular weight and slight differences in melting points.

PropertyThis compoundMethyl 3,5-diamino-6-chloropyrazine-2-carboxylate
CAS Number 1458-20-4[3]1458-01-1[4][5]
Molecular Formula C₆H₇BrN₄O₂[3]C₆H₇ClN₄O₂[4][5][6]
Molecular Weight 247.05 g/mol [3]202.60 g/mol [5][6]
Melting Point 217-219 °C[3]211-215 °C[4][6]
Appearance Light yellow to brown powder/crystal[7]Not specified, typically off-white to yellow solid
Solubility Limited in common solventsModerate in polar organic solvents like DMSO, limited in water.[6][8]
Stability Stable under recommended storageStable under standard conditions; incompatible with strong oxidizing agents.[4][8]

The data presented here, sourced from various chemical suppliers and databases, indicates that both compounds are high-melting crystalline solids, a characteristic typical of pyrazine derivatives with multiple hydrogen-bonding groups.[6] Their limited solubility in common organic solvents, apart from polar aprotic ones like DMSO, is a practical consideration for reaction setup.

Diagram: Core Chemical Structures

To visually anchor our discussion, the structures of the two compounds are presented below. The sole difference is the halogen atom at the 6-position, which is the primary determinant of their differential reactivity.

G cluster_bromo This compound cluster_chloro Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Bromo Chloro

Caption: Chemical structures of the bromo- and chloro-pyrazine analogues.

Comparative Reactivity Analysis: The Decisive Role of the Halogen

The choice between the bromo- and chloro-analogue is most critically informed by their differing reactivities, particularly in the context of transition metal-catalyzed cross-coupling reactions, which are indispensable tools in modern synthesis.[1][9]

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > OTf > Cl.[9][10] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy (BDE).

  • C-Br vs. C-Cl Bond Strength: The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[11] This lower BDE for the bromo derivative means that less energy is required to break the C-Br bond.[9][12]

  • Impact on Oxidative Addition: The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[9][11] The weaker, more polarizable C-Br bond facilitates a kinetically faster and thermodynamically more favorable oxidative addition compared to the C-Cl bond.[9]

What this means in practice:

  • Bromo-Analogue: This compound will generally be more reactive. It will often undergo cross-coupling under milder conditions (lower temperatures, lower catalyst loadings, less specialized ligands) and may provide higher yields in shorter reaction times.[9] This makes it an excellent choice for initial route scouting, proof-of-concept syntheses, or when dealing with sensitive coupling partners.

  • Chloro-Analogue: While less reactive, the chloro-analogue should not be dismissed. The highly electron-deficient nature of the pyrazine ring activates the C-Cl bond, making it a viable substrate for cross-coupling.[1][10] Advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos), have dramatically expanded the scope for using less reactive aryl chlorides.[9][13] For large-scale synthesis, the often lower cost and higher availability of chlorinated starting materials can make developing a robust process with the chloro-analogue highly desirable.[1][9]

B. Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the leaving group's ability is not always the dominant factor in SNAr. These reactions proceed via a negatively charged Meisenheimer intermediate, and the reaction rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[14][15]

In these specific molecules, the pyrazine nitrogens, the methyl ester, and the amino groups all modulate the electronic properties of the ring. The pyrazine ring itself is inherently electron-deficient, which facilitates nucleophilic attack.[1] The chlorine atom, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect, which can further activate the ring towards attack. However, the leaving group ability (Br > Cl) also plays a role. The ultimate reactivity in an SNAr context will be a subtle balance of these electronic and leaving group effects, often requiring experimental validation to determine the superior substrate for a given nucleophile.

Diagram: Synthetic Decision Workflow

The following workflow illustrates the key decision points when choosing between the two analogues for a cross-coupling reaction.

G start Synthetic Goal: Pyrazine Derivative Synthesis decision Primary Driver? start->decision reactivity Maximize Reactivity & Mild Conditions decision->reactivity Reactivity / Speed cost Minimize Cost & Optimize for Scale-Up decision->cost Cost / Scale bromo Choose Bromo-Analogue (CAS 1458-20-4) reactivity->bromo chloro Choose Chloro-Analogue (CAS 1458-01-1) cost->chloro

Caption: Decision workflow for selecting the appropriate halogenated pyrazine.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides representative, self-validating protocols for two common and powerful synthetic transformations. The conditions are based on established literature for similar heteroaryl halides and highlight the likely adjustments needed for each analogue.

A. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the pyrazine halide with a generic arylboronic acid. The key difference lies in the catalyst system and reaction temperature, reflecting the bromo-analogue's higher reactivity.

Objective: To synthesize a 6-aryl-3,5-diaminopyrazine-2-carboxylate derivative.

Materials:

  • Methyl 3,5-diamino-6-halopyrazine-2-carboxylate (Bromo- or Chloro-) (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (see table below)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Dioxane/H₂O, Toluene, or DMF)

ParameterFor Bromo-AnalogueFor Chloro-AnalogueRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) + Ligand (e.g., XPhos, 4 mol%)The more reactive C-Br bond can be activated by simpler catalysts.[16] The robust C-Cl bond requires a more active catalyst system with a specialized, electron-rich ligand to facilitate oxidative addition.[9]
Temperature 80 - 90 °C100 - 120 °CThe lower C-Br bond energy allows for the reaction to proceed at a lower thermal energy input.
Reaction Time 4 - 12 hours12 - 24 hoursReflects the faster kinetics of oxidative addition for the bromo-substrate.

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the pyrazine halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and the appropriate palladium catalyst/ligand.

  • Purge: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture with vigorous stirring to the specified temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

B. Protocol: Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation.[17] Similar to the Suzuki coupling, the choice of catalyst and conditions is dictated by the halogen's identity.

Objective: To synthesize a 6-(alkyl/aryl)amino-3,5-diaminopyrazine-2-carboxylate derivative.

Materials:

  • Methyl 3,5-diamino-6-halopyrazine-2-carboxylate (Bromo- or Chloro-) (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium Pre-catalyst & Ligand

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

ParameterFor Bromo-AnalogueFor Chloro-AnalogueRationale
Catalyst System Pd₂(dba)₃ / BINAPPd(OAc)₂ / RuPhos or other advanced ligandWhile bromo-substrates can often be coupled with earlier generation ligands like BINAP[17], the chloro-analogue will likely require a more modern, sterically demanding ligand to achieve high yields.
Temperature 90 - 100 °C100 - 120 °CThe higher reaction temperature is necessary to overcome the larger activation energy for the oxidative addition of the C-Cl bond.

Step-by-Step Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the pyrazine halide and the solvent. Stir for 5 minutes. Finally, add the amine coupling partner.

  • Heating: Seal the flask and heat the mixture to the target temperature with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification & Characterization: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the desired product. Confirm structure via spectroscopic methods.

Conclusion and Strategic Recommendations

The selection between this compound and its chloro-analogue is a strategic decision governed by a trade-off between reactivity and cost/scalability.

  • Choose the Bromo-Analogue for:

    • Rapid Synthesis & Route Scouting: Its higher reactivity allows for faster reaction times and milder conditions, ideal for quickly generating derivatives for screening.

    • Sensitive Substrates: When coupling with delicate or thermally unstable partners, the lower temperature requirements can be crucial for preserving functionality.

    • Simplified Optimization: Reactions often work well with standard, first-generation catalyst systems, reducing the need for extensive ligand screening.

  • Choose the Chloro-Analogue for:

    • Large-Scale & Process Chemistry: The potential cost savings of using a chlorinated starting material can be significant in scaled-up syntheses.

    • Sequential Cross-Coupling: In a molecule with both a bromo and a chloro group, the bromo position can often be functionalized selectively, leaving the chloro group for a subsequent, more forcing reaction. While not applicable to these specific molecules, it is a key principle in designing syntheses with di-halogenated heterocycles.[18][19]

    • When a Robust, Optimized Process is the Goal: Investing time in developing a high-yielding process with the less reactive but more economical chloro-analogue is a common and valuable strategy in industrial drug development.

Ultimately, both molecules are powerful intermediates. By understanding the fundamental principles of their differential reactivity, researchers can make an informed, rational choice that best aligns with the specific goals, timeline, and scale of their synthetic project.

References

  • Benchchem. (2025, November 2). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Benchchem.
  • Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, DOI:10.1039/C3OB40460A.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Smolecule.
  • Benchchem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • ChemBK. (2024, April 9).
  • PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
  • ChemicalBook.
  • Sigma-Aldrich.
  • Benchchem. 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid.
  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
  • Chem-Impex.
  • Benchchem. A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
  • Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
  • Li, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4602.
  • Wikipedia. (2023, December 29).
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2025, February 2). 16.

Sources

The Brominated Pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazine motif represents a cornerstone in the synthesis of biologically active compounds.[1] Its presence in numerous natural products and FDA-approved drugs underscores its versatility as a privileged scaffold in medicinal chemistry.[2][3] The introduction of bromine atoms to the pyrazine ring further modulates its physicochemical properties, offering a powerful strategy to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of brominated pyrazines, elucidating the critical structure-activity relationships (SAR) that govern their biological effects. We will delve into their applications as antimicrobial, anticancer, and kinase-inhibiting agents, supported by experimental data and detailed protocols to empower your research endeavors.

The Influence of Bromination on Biological Activity: A Comparative Analysis

The strategic placement of bromine atoms on the pyrazine core significantly impacts the molecule's interaction with biological targets. The electron-withdrawing nature and steric bulk of bromine can alter the electronic distribution of the pyrazine ring, influence binding affinities, and dictate metabolic stability.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Brominated pyrazines have demonstrated notable potential in combating microbial infections. The bromine substituent often enhances the antimicrobial efficacy compared to non-halogenated analogs.

A study on pyrazine-based chalcones revealed that brominated derivatives exhibit potent anti-staphylococcal and anti-enterococcal activities. For instance, a chalcone bearing a 2-bromo substitution on a phenyl ring appended to the pyrazine core (CH-0y) displayed significant activity against various strains of Staphylococcus and Enterococcus faecium.[4] In a comparative context, this brominated compound generally exhibited higher anti-staphylococcal potential and lower toxicity than its chlorinated counterpart.

Further illustrating the impact of bromination, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides were synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[5] The parent brominated compound and its derivatives, synthesized via Suzuki coupling, showed promising activity. Notably, one of the arylated derivatives demonstrated the strongest antibacterial potency with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5]

Table 1: Comparative Antimicrobial Activity of Brominated Pyrazine Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
CH-0yPyrazine-chalcone with 2-bromo substitutionStaphylococcus aureus15.625-62.5 µM[4]
5dN-(aryl)-pyrazine-2-carboxamideXDR S. Typhi6.25[5]
Anticancer Activity: Probing Novel Therapeutic Avenues

The pyrazine scaffold is a constituent of several anticancer agents, and bromination has been explored as a means to enhance their cytotoxic profiles.[6] Isatin-based pyrazoline conjugates featuring a bromo-substituent on the isatin ring have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. One such compound, 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione, demonstrated potent and selective activity against leukemia cell lines, with GI50 values in the sub-micromolar to low micromolar range.[7]

Table 2: Anticancer Activity of a Brominated Isatin-Pyrazoline Conjugate

Compound IDCancer Cell Line SubpanelGI50 Range (µM)Reference
1dLeukemia0.69 - 3.35[7]
Kinase Inhibition: A Promising Frontier

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] Pyrazine-based compounds have emerged as a significant class of kinase inhibitors. The introduction of bromine can enhance the binding affinity and selectivity of these inhibitors.

While direct SAR studies focusing solely on the effect of bromine on pyrazine-based kinase inhibitors are still emerging, the broader field of pyrazine kinase inhibitors provides a strong rationale for exploring brominated analogs. For example, a series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.[9] The SAR of these compounds could be further explored by introducing bromine at various positions on the pyrazine ring to potentially enhance their inhibitory activity and pharmacokinetic properties.

Experimental Protocols

To facilitate the exploration of brominated pyrazines in your own research, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of Brominated Pyrazines

A versatile method for the synthesis of functionalized pyrazines, including brominated derivatives, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between a bromopyrazine and a boronic acid derivative.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyrazine [10]

Materials:

  • 2-Bromopyrazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvents (e.g., 1,4-Dioxane and water)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine 2-bromopyrazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-arylpyrazine derivative.

Synthesis of 2,5-Dibromopyrazine [11]

A two-step synthesis starting from aminopyrazine can be employed to produce 2,5-dibromopyrazine, a versatile intermediate for further derivatization.

Step 1: Synthesis of 5-bromo-2-pyrazinamine

  • Dissolve aminopyrazine in chloroform and add pyridine.

  • Slowly add a solution of bromine in chloroform to the mixture.

  • Stir the reaction mixture, then dilute with water.

  • Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain 5-bromo-2-pyrazinamine.

Step 2: Synthesis of 2,5-Dibromopyrazine

  • Add 5-bromo-2-pyrazinamine to a cooled solution of hydrobromic acid.

  • Add bromine, followed by the dropwise addition of an aqueous solution of sodium nitrite.

  • Allow the mixture to warm to room temperature.

  • Add a solution of sodium hydroxide and stir.

  • Extract the mixture with dichloromethane, and evaporate the solvent from the combined organic layers to obtain 2,5-dibromopyrazine.

Biological Evaluation

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution [12][13]

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Brominated pyrazine test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the wells of a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Key Processes

To better understand the experimental workflows and underlying principles, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromopyrazine - Arylboronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Arylpyrazine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-bromopyrazine.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis dilution Serial Dilution of Brominated Pyrazine inoculate Inoculate Microtiter Plate Wells dilution->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic result MIC Value determine_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of brominated pyrazines.

Conclusion

The incorporation of bromine into the pyrazine scaffold provides a powerful avenue for the development of novel therapeutic agents with enhanced biological activities. This guide has provided a comparative overview of the structure-activity relationships of brominated pyrazines in the context of antimicrobial, anticancer, and kinase-inhibiting applications. The provided experimental protocols offer a practical starting point for researchers to synthesize and evaluate their own brominated pyrazine derivatives. As our understanding of the nuanced effects of halogenation on molecular interactions continues to grow, we can anticipate the discovery of even more potent and selective brominated pyrazines with significant therapeutic potential.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.
  • Synthesis and Anticancer Activity of Isatin-Based Pyrazolines and Thiazolidines Conjugates. ResearchGate. 2017.
  • Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society. 1949.
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. IntechOpen. 2011.
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. 2008.
  • Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. 1982.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate.
  • Anticancer activities IC50 (μM) of 10-substituted... ResearchGate.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. 2016.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica. 2021.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. 2024.
  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. 2023.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. 2023.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. 2024.
  • Synthesis and Herbicidal Activity of New Pyrazine Derivative. ResearchGate. 2013.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. 2024.

Sources

A Senior Application Scientist's Comparative Guide to Pyrazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of numerous potent and selective enzyme inhibitors.[2] This guide provides a comparative analysis of pyrazine-based inhibitors targeting three distinct enzyme classes: kinases, phosphodiesterases, and cathepsins. We will delve into their mechanisms of action, structure-activity relationships (SAR), and selectivity profiles, comparing them with notable non-pyrazine alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating pyrazine-containing enzyme inhibitors.

I. Comparative Analysis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyrazine-based kinase inhibitors have shown significant clinical success, with many acting as ATP-competitive inhibitors.[2]

Pyrazine-Based Kinase Inhibitors: Gilteritinib and Acalabrutinib

Gilteritinib , a pyrazine-2-carboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[3] It is approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] Acalabrutinib , an imidazo[1,2-a]pyrazine derivative, is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[4]

Non-Pyrazine Comparators: Dasatinib and Erlotinib

For comparison, we will examine Dasatinib , a multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases, and Erlotinib , an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6]

Comparative Performance Data

The following table summarizes the inhibitory activities (IC50) of the selected kinase inhibitors against their primary targets.

InhibitorScaffoldPrimary Target(s)IC50 (nM)Reference(s)
Gilteritinib Pyrazine-2-carboxamideFLT3-ITD0.7 - 1.8[7]
AXL0.73[8]
Acalabrutinib Imidazo[1,2-a]pyrazineBTK5.1[9]
Dasatinib ThiazoleBCR-ABL<1 - 3[5][10]
SRC0.2 - 1.1[5]
Erlotinib QuinazolineEGFR2[6]
Selectivity Profiles: A KINOMEscan™ Perspective

Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity. The KINOMEscan™ assay platform is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.

A KINOMEscan™ profile of gilteritinib at 100 nM reveals its high affinity for FLT3 and AXL, with significant binding to other kinases, indicating a focused but not entirely specific profile.[11] In contrast, acalabrutinib demonstrates a more selective profile, with potent inhibition of BTK and minimal off-target binding at a 1 µM concentration.[9] Dasatinib is known for its multi-targeted nature, and its KINOMEscan™ profile confirms interactions with a broad range of kinases. Erlotinib is relatively selective for EGFR, but at higher concentrations, it can inhibit other kinases.

Causality Behind Experimental Choices: Structure-Activity Relationships (SAR)

The development of potent and selective pyrazine-based kinase inhibitors has been guided by extensive SAR studies.

  • Pyrazine-2-carboxamide Scaffold (e.g., Gilteritinib): The pyrazine ring often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The carboxamide group provides an additional point of interaction. Substitutions on the pyrazine ring and the N-phenyl group are crucial for potency and selectivity. For instance, N-aromatic substituents on the pyrazine-2-carboxamide scaffold have been shown to exhibit higher inhibitory activity against AXL than N-aliphatic substituents.[9]

  • Imidazo[1,2-a]pyrazine Scaffold (e.g., Acalabrutinib): This fused heterocyclic system provides a rigid core that can be extensively decorated to optimize interactions within the ATP-binding pocket. Structure-based design has been instrumental in developing selective inhibitors by exploiting subtle differences in the kinase active sites.[12][13] For example, the design of acalabrutinib focused on maximizing BTK inhibition while minimizing off-target effects on other kinases like EGFR and ITK.[14]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways targeted by gilteritinib and acalabrutinib.

FLT3_Signaling FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization & Autophosphorylation FLT3->FLT3_dimer STAT5 STAT5 FLT3_dimer->STAT5 PI3K PI3K FLT3_dimer->PI3K RAS RAS FLT3_dimer->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK mTOR mTOR AKT->mTOR mTOR->Proliferation ERK->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFkB NF-κB Activation Ca_flux->NFkB Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: BTK Signaling Pathway and Inhibition by Acalabrutinib

II. Comparative Analysis of Phosphodiesterase Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of physiological processes.[15] PDE inhibitors have therapeutic applications in various diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and neurodegenerative disorders.

Pyrazine-Based Phosphodiesterase Inhibitors

While less common than pyrazine-based kinase inhibitors, several pyrazine derivatives have been developed as potent PDE inhibitors. For this comparison, we will consider a pyridopyrazinone derivative that has shown nanomolar inhibitory activity against PDE5.[16]

Non-Pyrazine Comparators: Roflumilast and Sildenafil

Roflumilast is a selective PDE4 inhibitor used in the treatment of COPD.[6][8][12][17][18] Sildenafil is a well-known selective PDE5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5][7]

Comparative Performance Data
InhibitorScaffoldPrimary TargetIC50 (nM)Reference(s)
Pyridopyrazinone Derivative PyridopyrazinonePDE5Nanomolar range[16]
Roflumilast BenzamidePDE40.2 - 4.3[8][17]
Sildenafil PyrazolopyrimidinonePDE53.5 - 3.9[7]
Signaling Pathway Visualization

PDE_Signaling cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE4 PDE4 cAMP->PDE4 hydrolysis CREB CREB PKA->CREB Gene_Expression_cAMP Gene Expression CREB->Gene_Expression_cAMP Roflumilast Roflumilast Roflumilast->PDE4 sGC Soluble Guanylyl Cyclase cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG PDE5 PDE5 cGMP->PDE5 hydrolysis Vasodilation Vasodilation PKG->Vasodilation Sildenafil Sildenafil / Pyrazine Derivative Sildenafil->PDE5

Caption: cAMP/cGMP Signaling and Inhibition by PDE Inhibitors

III. Comparative Analysis of Cathepsin Inhibitors

Cathepsins are a group of proteases involved in various physiological and pathological processes, including bone resorption, antigen presentation, and tumor invasion. Cathepsin K, in particular, is a key enzyme in osteoclast-mediated bone resorption, making it a target for osteoporosis therapies.

Pyrazine-Based Cathepsin Inhibitors

Recent studies have explored pyrazinyl-hydrazone derivatives as potential cathepsin inhibitors. These compounds have shown inhibitory activity in the low micromolar range against cathepsin D.

Non-Pyrazine Comparator: Odanacatib

Odanacatib is a potent and selective non-pyrazine inhibitor of cathepsin K that was in late-stage clinical development for the treatment of osteoporosis.[16][17]

Comparative Performance Data
InhibitorScaffoldPrimary TargetIC50 (nM)Reference(s)
Pyrazinyl-hydrazone Derivative Pyrazinyl-hydrazoneCathepsin D1000 - 2500
Odanacatib NitrileCathepsin K0.2[16][17]
Signaling Pathway Visualization

CathepsinK_Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK NFATc1 NFATc1 RANK->NFATc1 CathepsinK_Gene Cathepsin K Gene NFATc1->CathepsinK_Gene CathepsinK_mRNA Cathepsin K mRNA CathepsinK_Gene->CathepsinK_mRNA Pro_CathepsinK Pro-Cathepsin K CathepsinK_mRNA->Pro_CathepsinK CathepsinK Active Cathepsin K Pro_CathepsinK->CathepsinK Bone_Resorption Bone Resorption CathepsinK->Bone_Resorption Odanacatib Odanacatib / Pyrazine Derivative Odanacatib->CathepsinK

Caption: Cathepsin K Regulation and Inhibition

IV. Experimental Protocols

Kinase Activity Assay (KINOMEscan™ Workflow)

The KINOMEscan™ assay is a competition-based binding assay. The general workflow is as follows:

  • Immobilization: A proprietary ligand for each kinase is immobilized on a solid support.

  • Competition: The test compound and the specific kinase are added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) method that amplifies a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

KINOMEscan_Workflow start Start immobilize Immobilize Kinase Ligand on Solid Support start->immobilize add_reagents Add Test Compound and DNA-tagged Kinase immobilize->add_reagents compete Competition for Binding add_reagents->compete wash Wash Unbound Components compete->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Analyze Data (% Inhibition, Kd) quantify->analyze end End analyze->end PDE_Assay_Workflow start Start step1 Incubate PDE with [³H]-cAMP/cGMP start->step1 step2 Terminate Reaction (Boiling) step1->step2 step3 Add Snake Venom (5'-AMP/GMP -> Adenosine/Guanosine) step2->step3 step4 Separate with Ion-Exchange Resin step3->step4 step5 Quantify [³H]-Adenosine/Guanosine (Scintillation Counting) step4->step5 end End step5->end

Caption: Phosphodiesterase Activity Assay Workflow

Cathepsin K Activity Assay (Fluorometric)

This protocol is for a fluorometric assay to measure Cathepsin K activity.

  • Reagent Preparation: Prepare a reaction buffer containing a reducing agent (e.g., DTT) and the fluorogenic Cathepsin K substrate (e.g., labeled with AFC - amino-4-trifluoromethyl coumarin).

  • Sample Preparation: Prepare cell lysates or purified enzyme samples. For inhibitor screening, pre-incubate the enzyme with the test compound.

  • Reaction Initiation: Add the Cathepsin K substrate to the samples to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The increase in fluorescence corresponds to the cleavage of the substrate by Cathepsin K.

CathepsinK_Assay_Workflow start Start step1 Prepare Reaction Buffer and Fluorogenic Substrate start->step1 step2 Prepare Enzyme/Lysate (with/without inhibitor) step1->step2 step3 Initiate Reaction by Adding Substrate step2->step3 step4 Incubate at 37°C step3->step4 step5 Measure Fluorescence (Ex/Em) step4->step5 end End step5->end

Caption: Cathepsin K Activity Assay Workflow

V. Conclusion

The pyrazine ring has proven to be a versatile and valuable scaffold in the design of enzyme inhibitors. This guide has provided a comparative analysis of pyrazine-based inhibitors against kinases, phosphodiesterases, and cathepsins, highlighting their performance relative to non-pyrazine alternatives. The successful development of compounds like gilteritinib and acalabrutinib underscores the potential of this heterocycle in modern drug discovery. Understanding the structure-activity relationships and selectivity profiles of these inhibitors is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided herein serve as a practical resource for researchers in this exciting and rapidly evolving field.

References

  • Mori, K., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556-565. [Link]
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
  • Lee, M. Y., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Oncotarget, 8(59), 99955–99967. [Link]
  • Boolell, M., et al. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47-52. [Link]
  • Azevedo, M., et al. (2023). Roflumilast is a Selective PDE4 Inhibitor for Inflammatory Conditions of Lungs Reseach. Immune System Research. [Link]
  • Saswata, K., et al. (2022). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors.
  • Patel, V., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]
  • Weisberg, E., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Leukemia, 21(9), 1954-1961. [Link]
  • Al-Salahat, A., et al. (2020). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties.
  • Al-Tel, T. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Perl, A. E. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1142-1145. [Link]
  • Herman, S. E., et al. (2017). The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. Clinical Cancer Research, 23(11), 2831-2841. [Link]
  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(10), 2743-2753. [Link]
  • Ballard, S. A., et al. (1998). The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5. British Journal of Pharmacology, 124(3), 435-446. [Link]
  • BPS Bioscience. Roflumilast PDE4 27645-1. [Link]
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481-511. [Link]
  • Schirmeister, T., et al. (2007). Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors.
  • Moreland, R. B., et al. (1999). Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology, 128(5), 1035-1044. [Link]
  • ResearchGate.
  • Al-Salahat, A., et al. (2020). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties.
  • ResearchGate. IC 50 (μM) values of PDE5 inhibitors for selected PDE families. [Link]
  • Costa, A. G., et al. (2011). Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives. Frontiers in Pharmacology, 2, 47. [Link]
  • Al-Tel, T. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Saswata, K., et al. (2022). Synthesis and structure–activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)–anaplastic lymphoma kinase (ALK) inhibitors.
  • Hermawan, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(2), 118-129. [Link]
  • Al-Tel, T. H. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
  • ResearchGate. IC50 values of the active compounds against PDE4. [Link]
  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
  • ResearchGate. 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. [Link]
  • ResearchGate. Discovery of triazines as selective PDE4B versus PDE4D inhibitors. [Link]
  • ResearchGate. Structures and IC50 values against PDE5 and PDE6 of sildenafil, vardenafil, tadalafil, avanafil, and cpds1-3. [Link]
  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
  • MDPI. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. [Link]
  • Schirmeister, T., et al. (2013). E-64c-hydrazide: a lead structure for the development of irreversible cathepsin C inhibitors. ChemMedChem, 8(5), 757-765. [Link]
  • MDPI. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]
  • Ren, J., et al. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Medicinal Chemistry, 58(23), 9097-9116. [Link]
  • Asagiri, M., et al. (2000). cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts. Journal of Bone and Mineral Research, 15(12), 2373-2381. [Link]
  • Wang, F., et al. (2020). Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers. International Journal of Molecular Sciences, 21(3), 999. [Link]
  • Hermawan, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(2), 118-129. [Link]
  • NCI. gilteritinib. [Link]
  • Lee, M. Y., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Oncotarget, 8(59), 99955–99967. [Link]
  • Sacco, M. T., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. ACS Medicinal Chemistry Letters, 5(10), 1099-1103. [Link]
  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
  • Byrd, J. C., et al. (2020). Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data. Cancer Management and Research, 12, 2357-2367. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest across the pharmaceutical, food, and beverage industries.[1][2] In pharmaceuticals, they serve as crucial structural motifs in many active pharmaceutical ingredients (APIs), and their accurate quantification is essential for quality control and impurity profiling.[3][4] In the food and beverage sector, pyrazines are pivotal to the flavor and aroma profiles of a vast array of cooked and roasted products, making their analysis critical for quality assessment and product development.[1][5]

The selection and validation of an appropriate analytical method are paramount to obtaining reliable and reproducible quantitative data. This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for pyrazine quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the core principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and present supporting experimental data to guide researchers in making informed decisions for their specific applications.

The Foundation: Principles of Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[6][7] The ICH guideline Q2(R2) provides a comprehensive framework for the principles of analytical procedure validation, which is echoed by regulatory bodies like the FDA.[6][8][9][10]

The core validation parameters that must be assessed include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

The Causality Behind Method Validation

Undertaking a thorough method validation is not merely a regulatory formality; it is a fundamental scientific necessity. A validated method provides a high degree of assurance that the measurements are accurate and reliable. For instance, in pharmaceutical development, a validated method for quantifying a pyrazine-based API ensures patient safety by confirming the correct dosage and controlling impurities.[4] In the food industry, it guarantees consistent product quality and flavor profiles.[1]

Head-to-Head Comparison: GC-MS vs. HPLC for Pyrazine Quantification

The choice between GC-MS and HPLC for pyrazine analysis is dictated by the specific pyrazines of interest, the sample matrix, and the desired sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[2][15][16] Its high sensitivity and selectivity make it a gold standard for this application.[15]

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a mass spectrometer (LC-MS), offers a potent alternative, especially for less volatile or thermally labile pyrazines.[1][17]

The following diagram illustrates the logical flow of selecting an analytical method for pyrazine quantification.

cluster_start Method Selection for Pyrazine Analysis cluster_properties Analyte & Matrix Properties cluster_decision Technique Selection cluster_methods Analytical Techniques cluster_validation Method Validation Start Define Analytical Objective (e.g., quantify specific pyrazines in a given matrix) AnalyteProperties Assess Pyrazine Properties: - Volatility - Thermal Stability - Polarity Start->AnalyteProperties MatrixComplexity Evaluate Sample Matrix: - Complexity (e.g., food, pharmaceutical) - Potential Interferences Start->MatrixComplexity Decision Volatile & Thermally Stable? AnalyteProperties->Decision MatrixComplexity->Decision GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity for volatiles - Excellent separation of isomers Decision->GCMS Yes HPLC High-Performance Liquid Chromatography (HPLC/UPLC-MS) - Suitable for less volatile or thermally labile pyrazines - Simpler sample preparation for some matrices Decision->HPLC No Validation Perform Full Method Validation: - Specificity, Linearity, Accuracy, Precision, etc. (ICH Q2(R2) / FDA Guidelines) GCMS->Validation HPLC->Validation

Caption: Logical workflow for selecting and validating an analytical method for pyrazine quantification.

Performance Characteristics: A Data-Driven Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for pyrazine quantification, based on experimental data from various studies.

Validation ParameterGC-MSHPLC/UPLC-MS/MSRationale for Performance
Linearity (R²) ≥ 0.995[13]≥ 0.99[1][18]Both techniques demonstrate excellent linearity across a defined concentration range.
Precision (%RSD) < 15%[13] (< 16% for inter-day)[19]≤ 6.36%[18]The use of deuterated internal standards in GC-MS significantly improves precision.[13] UPLC-MS/MS also offers high precision.
Accuracy (% Recovery) 91.6% to 109.2%[1]84.36% to 103.92%[1][18]Both methods can achieve high accuracy with proper sample preparation and calibration.
Limit of Detection (LOD) pg/g to ng/g range[1]ng/mL to µg/L range[1]GC-MS generally offers lower detection limits for volatile pyrazines.[1]

The "Gold Standard" for Quantification: Stable Isotope Dilution Analysis (SIDA)

For the most accurate and precise quantification of pyrazines, especially in complex matrices, Stable Isotope Dilution Analysis (SIDA) using a deuterated internal standard is widely considered the "gold standard".[13] Deuterated internal standards, such as 2,6-Dimethylpyrazine-d6, have nearly identical physicochemical properties to their non-deuterated counterparts.[13] This ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.[13]

The following diagram illustrates the comparative logic of using a deuterated internal standard (SIDA) versus a traditional internal standard.

cluster_sida Stable Isotope Dilution Analysis (SIDA) cluster_traditional Traditional Internal Standard Method SIDA_IS Deuterated Internal Standard (e.g., 2,6-Dimethylpyrazine-d6) SIDA_Properties Near-identical physicochemical properties to analyte SIDA_IS->SIDA_Properties SIDA_Compensation Effectively compensates for: - Matrix effects - Analyte loss during sample prep - Instrument response variations SIDA_Properties->SIDA_Compensation SIDA_Result High Accuracy & Precision SIDA_Compensation->SIDA_Result Trad_IS Traditional Internal Standard (Chemically similar, but not identical) Trad_Properties Different physicochemical properties from analyte Trad_IS->Trad_Properties Trad_Compensation Incomplete compensation for: - Different extraction efficiencies - Varying chromatographic behavior Trad_Properties->Trad_Compensation Trad_Result Potentially Lower Accuracy & Precision Trad_Compensation->Trad_Result

Caption: Logical comparison of SIDA and traditional internal standard methods for pyrazine quantification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of pyrazines using GC-MS and HPLC. These protocols are designed to be self-validating systems when implemented with the appropriate controls and checks.

Protocol 1: GC-MS Quantification of Volatile Pyrazines in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the extraction and quantification of volatile pyrazines from solid and liquid food samples.[20]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes).[3]

    • Ramp: Increase to 280 °C at 10 °C/min.[3]

    • Final hold: Hold at 280 °C for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Range: 40-400 amu.[3]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for a broad range of pyrazines.[20]

Procedure:

  • Sample Preparation: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[13]

  • Internal Standard Spiking: Add a known amount of a deuterated pyrazine internal standard solution (e.g., 2,6-Dimethylpyrazine-d6).[13]

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.[13]

  • Incubation/Equilibration: Place the vial in an HS-SPME autosampler's heating block. Incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with gentle agitation.[20]

  • Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 20-40 minutes).[20]

  • Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the hot injector of the GC-MS, where the analytes are desorbed and transferred to the column for separation and analysis.

Protocol 2: HPLC Quantification of Pyrazines in a Pharmaceutical Formulation

This protocol outlines a general procedure for the validation of pyrazine purity using Reversed-Phase HPLC (RP-HPLC).[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or MS detector.[3]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength (UV): Determined from the UV spectrum of the target pyrazine (e.g., approximately 270 nm).[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the pyrazine analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[3] Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.[3]

  • Sample Preparation: Accurately weigh and dissolve the pharmaceutical formulation in the mobile phase to achieve a target concentration within the validated range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of the pyrazine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

The validation of analytical methods for pyrazine quantification is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products, as well as the desired sensory characteristics of food and beverages. Both GC-MS and HPLC are powerful techniques for pyrazine analysis, with the choice between them depending on the specific analyte properties and the sample matrix.

GC-MS, particularly when combined with HS-SPME and Stable Isotope Dilution Analysis, offers unparalleled sensitivity and accuracy for volatile pyrazines.[13][20] HPLC provides a robust and reliable alternative for a broader range of pyrazines, including those that are less volatile or thermally labile.[1][17]

By adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, and by carefully selecting the most appropriate analytical technique and sample preparation method, researchers, scientists, and drug development professionals can generate high-quality, reproducible data for their specific applications.

References

  • A Comparative Guide to the Validation of Analytical Methods for 2,6-Dimethylpyrazine Quantification - Benchchem.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples - Benchchem.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime - Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Application Notes and Protocols for Pyrazine Quantification - Benchchem.
  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • Application Notes and Protocols for Pyrazine Analysis Using 2,3-Diethyl-5-methylpyrazine-d7 as an Internal Standard - Benchchem.
  • A Comparative Guide to Validated HPLC Methods for 2-Ethylpyrazine Analysis - Benchchem.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - MDPI.
  • Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards - Benchchem.
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - MDPI.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Pyrazine Scaffolds in Drug Discovery

The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2][3][4] This versatility has led to the development of numerous clinical candidates and approved drugs.[5][6] However, the very structural features that enable pyrazine derivatives to interact with a wide range of biological targets also present a significant challenge: the potential for cross-reactivity and off-target effects.[7]

Off-target interactions, where a drug binds to unintended proteins, can lead to a spectrum of outcomes, from unexpected beneficial effects (polypharmacology) to severe adverse drug reactions and toxicity.[8][9] For drug development professionals, characterizing the selectivity profile of any new pyrazine-based candidate is not merely a regulatory checkbox; it is a fundamental step in building a robust safety and efficacy profile.

This guide provides a comparative framework for designing and executing a comprehensive cross-reactivity assessment for pyrazine derivatives. We will move beyond simple protocols to explain the causal logic behind assay selection, experimental design, and data interpretation, empowering researchers to build a self-validating system for evaluating their compounds.

Pillar 1: A Strategic Framework for Assessing Selectivity

A successful cross-reactivity investigation follows a tiered, funnel-like approach. It begins with broad, high-throughput screens to identify potential liabilities and progressively narrows down to more specific, physiologically relevant assays to confirm and characterize those interactions. The initial choice of assays should be informed by the intended target class of the pyrazine derivative. Given that a vast number of pyrazine compounds are designed as kinase inhibitors, our strategy will emphasize this target family while also incorporating critical safety pharmacology assays.[5][6][10]

G T1_Kinase Broad Kinase Panel (e.g., 400+ kinases) T2_IC50 IC50 Determination for Off-Target Hits T1_Kinase->T2_IC50 Identified Hits T1_Safety Safety Pharmacology Panel (e.g., Eurofins Safety47) T1_Safety->T2_IC50 Identified Hits T1_CYP CYP450 Inhibition Screen (Key Isoforms) T1_CYP->T2_IC50 Confirmed Inhibition T3_Cellular Target Engagement in Cells (e.g., NanoBRET, CETSA) T2_IC50->T3_Cellular Potent Off-Targets T3_Tox Cytotoxicity Assays (Cancer vs. Normal Cell Lines) T2_IC50->T3_Tox T2_hERG hERG Patch Clamp Assay (Gold Standard Cardiotoxicity) T3_Pheno Phenotypic Screening (High-Content Imaging) T3_Cellular->T3_Pheno Pyrazine_Compound Pyrazine Lead Compound Pyrazine_Compound->T1_Kinase Primary Screen Pyrazine_Compound->T1_Safety Pyrazine_Compound->T1_CYP Pyrazine_Compound->T2_hERG Mandatory Safety Check

Caption: A tiered workflow for assessing pyrazine derivative cross-reactivity.

Pillar 2: Comparative Guide to Key Biological Assays

Here, we compare the core assays essential for building a comprehensive selectivity profile. The choice of which assays to prioritize depends on the compound's intended therapeutic area and known liabilities of the chemical class.

Biochemical Assays: Quantifying Molecular Interactions

These assays measure the direct interaction between a compound and an isolated biological target (e.g., an enzyme or receptor), providing quantitative measures of affinity and potency.

Causality Behind Experimental Choice: Protein kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[11][12] Since many pyrazines target kinases, profiling against a broad panel is the most effective way to understand a compound's selectivity and guide structure-activity relationship (SAR) studies to minimize unwanted interactions.[13][14]

Workflow Diagram: Kinase Profiling

G Compound Pyrazine Compound (Single, high concentration) Assay Incubate & Run Assay (e.g., Radiometric, Luminescence) Compound->Assay Kinase_Panel Recombinant Kinase Panel (e.g., 468 kinases) Kinase_Panel->Assay ATP ATP Substrate (Often radiolabeled) ATP->Assay Detect Detect Signal (e.g., Scintillation Counter) Assay->Detect Analysis Calculate % Inhibition vs. Control Detect->Analysis Heatmap Generate Selectivity Heatmap (Identify Hits >50% Inhibition) Analysis->Heatmap IC50 Dose-Response IC50 Assay for Confirmed Hits Heatmap->IC50

Caption: Workflow for biochemical kinase selectivity profiling.

Experimental Protocol: Radiometric Kinase Assay (Example: PKA)

  • Reagent Preparation:

    • Assay Buffer: 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Enzyme: Prepare a 2x working solution of recombinant PKA in Assay Buffer.

    • Substrate: Prepare a 2x working solution of Kemptide substrate and 10 mM Magnesium Acetate in Assay Buffer.

    • ATP Mix: Prepare a 4x working solution of ATP with [γ-³³P]-ATP in Assay Buffer.

    • Test Compound: Serially dilute the pyrazine derivative in 100% DMSO, then create intermediate dilutions in Assay Buffer. Final DMSO concentration should be <1%.

  • Assay Execution (384-well plate):

    • Add 5 µL of the test compound solution.

    • Initiate the reaction by adding 10 µL of the 2x Enzyme solution.

    • Add 10 µL of the 2x Substrate solution.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the 4x ATP Mix. Incubate for 2 hours at room temperature.

    • Controls: Include "no enzyme" wells for background and "DMSO vehicle" wells for 100% activity. A known inhibitor (e.g., Staurosporine) should be used as a positive control.

  • Signal Detection:

    • Spot 20 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times for 5 minutes in 75 mM phosphoric acid and once in methanol.

    • Dry the filtermat, add scintillant, and count using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • For hits, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity

Compound IDPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Score (S10)
PZ-001 15 (Kinase X)250 (Kinase Y)>10,000 (Kinase Z)0.025
PZ-002 22 (Kinase X)8,500 (Kinase Y)>10,000 (Kinase Z)0.001
PZ-003 8 (Kinase X)35 (Kinase Y)4,200 (Kinase Z)0.150

Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a 1 µM compound concentration. A lower score indicates higher selectivity.

Causality Behind Experimental Choice: Many adverse effects are caused by unintended interactions with G-protein coupled receptors (GPCRs), ion channels, or transporters. Radioligand binding assays are a robust, high-throughput method to quantify the affinity (Ki) of a compound for a wide range of these targets.[15][16][17] This is a cornerstone of secondary pharmacology screening.[8]

Experimental Protocol: Radioligand Competition Binding Assay (Example: Adrenergic Receptor α1)

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

    • Receptor Source: Prepare membranes from HEK293 cells stably expressing the human α1 adrenergic receptor.

    • Radioligand: [³H]-Prazosin (a known α1 antagonist).

    • Test Compound: Prepare serial dilutions in DMSO, followed by dilution in Binding Buffer.

  • Assay Execution (96-well filter plate):

    • To each well, add 50 µL of Binding Buffer, 25 µL of test compound, 25 µL of [³H]-Prazosin (at a final concentration near its Kd), and 100 µL of receptor membranes.

    • Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-specific Binding (NSB): A high concentration of a known unlabeled competitor (e.g., Phentolamine) instead of the test compound.

    • Incubate for 60 minutes at room temperature with gentle shaking.

  • Signal Detection:

    • Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester, washing 3 times with ice-cold Binding Buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Safety Pharmacology Assays: Predicting Critical Toxicities

These assays are designed to investigate potential adverse effects on major physiological systems, primarily the cardiovascular, central nervous, and respiratory systems. For small molecules, cardiotoxicity and drug-drug interactions are paramount concerns.

Causality Behind Experimental Choice: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[18][19] Regulatory agencies mandate hERG testing, and identifying this liability early can save a project from late-stage failure.[20] Automated patch-clamp is the gold-standard in vitro method.[19]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use HEK293 or CHO cells stably expressing the hERG channel. Culture and harvest cells according to standard protocols to ensure high viability.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch, SyncroPatch) with extracellular and intracellular solutions.

  • Cell Sealing & Recording:

    • Cells are automatically captured on the measurement chip, and a giga-ohm seal is formed.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • A specific voltage protocol is applied to elicit and measure the hERG tail current. A stable baseline recording is established.

  • Compound Application:

    • The pyrazine test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.

    • Controls: A vehicle control (e.g., 0.1% DMSO) is applied first to establish the baseline. A known hERG blocker (e.g., E-4031) is used as a positive control to validate assay sensitivity.

  • Data Acquisition & Analysis:

    • The hERG tail current is measured after each compound addition.

    • The percent inhibition at each concentration is calculated relative to the vehicle control.

    • An IC50 value is determined by fitting the concentration-response data to a logistic equation.

Causality Behind Experimental Choice: The CYP450 enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[21] Inhibition of a specific CYP isoform by a pyrazine derivative can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to increased plasma concentrations and potential toxicity.[22][23] This is a major cause of drug-drug interactions (DDIs).[24]

Experimental Protocol: Fluorometric CYP Inhibition Assay (Example: CYP3A4)

  • Reagent Preparation:

    • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme/Substrate Mix: Prepare a solution containing human liver microsomes (as the source of CYP enzymes) and a fluorogenic substrate (e.g., BFC for CYP3A4) in Incubation Buffer.

    • Cofactor: Prepare a solution of NADPH (the cofactor required for CYP activity) in Incubation Buffer.

    • Test Compound: Prepare serial dilutions of the pyrazine derivative.

  • Assay Execution (Black 96-well plate):

    • Add the test compound and the Enzyme/Substrate Mix to the wells.

    • Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Controls: Include wells with a known inhibitor (e.g., Ketoconazole for CYP3A4) as a positive control and a vehicle control (DMSO) for 100% activity.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Signal Detection:

    • Read the fluorescence of the metabolized product on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Cell-Based Assays: Assessing Phenotypic Consequences

These assays move from isolated targets to a more complex biological system, evaluating a compound's effect on whole cells. This can reveal liabilities not apparent in biochemical assays and provides a more physiologically relevant context.

Causality Behind Experimental Choice: A compound may show acceptable selectivity in biochemical assays but still exhibit toxicity in a cellular context due to effects on un-tested targets, disruption of complex pathways, or metabolic activation.[25] Phenotypic screening provides a target-agnostic view of a compound's impact on cellular health and morphology.[26][27][28]

Workflow Diagram: High-Content Phenotypic Screening

G Cells Culture Cells in Microplate (e.g., U2OS) Compound Treat with Pyrazine Compound Library Cells->Compound Stain Fix and Stain Cells with Fluorescent Dyes (e.g., Hoechst, Phalloidin, MitoTracker) Compound->Stain Image Automated Microscopy (High-Content Imager) Stain->Image Analysis Image Analysis Software: Segment Cells & Extract Features (>100 parameters per cell) Image->Analysis Profile Generate Phenotypic Profile for Each Compound Analysis->Profile Clustering Cluster Compounds by Phenotypic Similarity Profile->Clustering Result Identify Compounds with Unique or Toxic Phenotypes Clustering->Result

Caption: Conceptual workflow for high-content phenotypic screening.

Experimental Protocol: Multiparameter Cytotoxicity Assay

  • Cell Plating: Seed two cell lines, a cancer line (e.g., HCT116) and a non-cancerous line (e.g., HEK293), in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazine derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Staining: Add a cocktail of fluorescent dyes directly to the cell media. For example:

    • Hoechst 33342: Stains the nucleus of all cells (live and dead).

    • Propidium Iodide (PI): Stains the nucleus of dead/membrane-compromised cells.

    • MitoTracker Green: Stains mitochondria in healthy cells.

  • Imaging: Acquire images using an automated high-content imaging system, capturing fluorescence in at least three channels (DAPI, FITC, TRITC).

  • Image Analysis:

    • Use image analysis software to identify and segment individual cells based on the Hoechst stain.

    • Quantify the intensity of each stain per cell.

    • Calculate key parameters:

      • Total cell count (from Hoechst).

      • Percent of dead cells (PI-positive cells / Total cells).

      • Mitochondrial health (average MitoTracker intensity in live cells).

      • Nuclear morphology (size, shape, condensation).

  • Data Analysis:

    • Generate concentration-response curves for each parameter.

    • Determine the CC50 (cytotoxic concentration 50%) for each cell line.

    • A therapeutically interesting compound should have a significantly lower CC50 in the cancer cell line compared to the normal cell line (a high therapeutic index).

Pillar 3: Synthesizing the Data for a Go/No-Go Decision

The ultimate goal is to integrate these disparate datasets into a holistic view of the compound's selectivity and safety profile. A summary table provides a clear, objective comparison between lead candidates.

Comparative Performance Summary of Pyrazine Derivatives

ParameterPZ-001PZ-002 (Lead Candidate)PZ-003Desired Profile
Efficacy
Primary Target IC5015 nM22 nM8 nM< 50 nM
Selectivity
Kinase Selectivity (S10@1µM)0.0250.001 0.150< 0.02
Key Off-Target Ki (Kinase Y)200 nM>5,000 nM 25 nM> 100x Primary Target IC50
Safety & DDI
hERG IC501.2 µM> 30 µM 0.8 µM> 10 µM
CYP3A4 Inhibition IC502.5 µM> 50 µM 5.1 µM> 10 µM
Cellular Effect
Cancer Cell CC505 µM8 µM 2 µMPotent
Normal Cell CC506 µM> 50 µM 2.5 µM> 10x Cancer CC50
Therapeutic Index (Normal/Cancer) 1.2> 6.25 1.25> 10

Analysis: In this comparison, PZ-002 emerges as the superior candidate. While slightly less potent at the primary target than PZ-003, its selectivity profile is vastly superior. It shows minimal inhibition of the problematic off-target Kinase Y and has a clean profile in critical safety assays (hERG, CYP3A4). Most importantly, it demonstrates a promising therapeutic index in cellular assays, showing selective cytotoxicity towards the cancer cell line. PZ-001 and PZ-003, despite their on-target potency, raise significant safety flags due to poor kinase selectivity and/or potent hERG and CYP inhibition, making them poor candidates for further development without significant medicinal chemistry optimization.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]
  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Letters in Organic Chemistry. [Link]
  • CYP Inhibition Assays. Eurofins Discovery. [Link]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Ovid. [Link]
  • Cytochrome P450 Inhibition Assay.
  • The Importance of Screening Against the hERG Assay.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2018). Drug Metabolism and Disposition. [Link]
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2018). Bio-protocol. [Link]
  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. [Link]
  • hERG Safety Assay.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). Biochemical Journal. [Link]
  • Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. (2012). Journal of Visualized Experiments. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • hERG Safety. Cyprotex. [Link]
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. [Link]
  • Phenotype-Based Drug Screening.
  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. [Link]
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
  • When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Labs. [Link]
  • Phenotypic screening. Wikipedia. [Link]
  • RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. (2017). Bio-Algorithms and Med-Systems. [Link]
  • A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity. [Link]
  • Off-Target Effects Analysis.
  • Computational Strategies Reshaping Modern Drug Discovery. (2024). MDPI. [Link]
  • How can off-target effects of drugs be minimised?. (2024).
  • In silico off-target profiling for enhanced drug safety assessment. (2024).
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (2020).
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]
  • About Ligand Binding Assays. Gifford Bioscience. [Link]
  • Multiplexing Specificity and Species Cross Reactivity Assays in Biologics Discovery. (2019). Bitesize Bio. [Link]
  • Receptor Binding Assays - Multiwell Pl
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry. [Link]
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. [Link]
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). PubMed. [Link]
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules. [Link]
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible research. In the synthesis of complex pharmaceutical agents, the seemingly minor impurities in a key intermediate can lead to significant downstream consequences, including altered biological activity, the emergence of toxic byproducts, and complications in regulatory approval. This guide provides a comprehensive framework for benchmarking the purity of commercial batches of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1), a vital building block in medicinal chemistry.[1] While the initial topic specified the 6-bromo analogue, the 6-chloro variant is more prevalent commercially, and the analytical principles outlined herein are directly transferable.

The core philosophy of this guide is not merely to provide a set of protocols, but to instill a self-validating system of analysis. By understanding the synthetic origins of potential impurities, we can rationally design an analytical strategy that is both comprehensive and efficient.

The "Why": Understanding Potential Impurities from the Synthetic Route

The purity of a commercial chemical is intrinsically linked to its manufacturing process. A common synthetic route to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate involves the sequential amination of a di-chlorinated pyrazine precursor, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

A patent for a similar process describes suspending the di-chloro precursor in a solvent like dimethylformamide and introducing ammonia gas. This nucleophilic aromatic substitution reaction is seldom perfectly selective, giving rise to a predictable constellation of impurities:

  • Unreacted Starting Material: Residual Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

  • Mono-amino Intermediate: The isomeric Methyl 5-amino-3,6-dichloropyrazine-2-carboxylate.

  • Regioisomers: Incomplete amination can lead to regioisomeric mono-amino-dichloro- or diamino-chloro- species.

  • Byproducts of Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly if reaction or workup conditions are not strictly controlled.

  • Residual Solvents: Solvents used in the synthesis and purification, such as dimethylformamide (DMF), can be retained in the final product.

This understanding of the synthetic pathway allows us to move beyond a simple percentage purity value and adopt a more insightful impurity profiling approach.

A Multi-Pronged Analytical Strategy for Robust Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-pronged approach, leveraging the strengths of different analytical methodologies, is essential. This guide focuses on a trifecta of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Proton Nuclear Magnetic Resonance (¹H NMR) for structural confirmation and detection of proton-containing impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity_Benchmarking_Workflow cluster_proc Purity Benchmarking Workflow start Receive Commercial Samples hplc HPLC-UV Analysis (Quantitative Purity) start->hplc Parallel Analysis nmr ¹H NMR Analysis (Structural Identity & Impurities) start->nmr Parallel Analysis lcms LC-MS Analysis (Impurity Identification) start->lcms Parallel Analysis data Comparative Data Analysis hplc->data nmr->data lcms->data report Generate Purity Report data->report

Caption: Overall workflow for the comprehensive purity assessment of commercial Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and justifications for the experimental choices.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

Rationale: HPLC with UV detection is the workhorse for determining the percentage purity of a sample by separating the main component from its impurities. The choice of a C18 stationary phase is based on the non-polar nature of the pyrazine ring, while the acidic mobile phase ensures the protonation of the basic amino groups, leading to better peak shape.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate reference standard (if available) and commercial samples

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.01 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

¹H NMR Spectroscopy for Structural Confirmation and Impurity Detection

Rationale: ¹H NMR provides unambiguous structural confirmation of the target compound. It is also highly effective for detecting and quantifying proton-containing impurities, such as residual solvents and structurally related byproducts with different proton environments.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

  • Commercial samples of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrumental Parameters:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the expected proton signals for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (signals for the amino protons, the pyrazine proton, and the methyl ester protons).

    • Integrate all signals and compare the relative integrations to the expected proton ratios.

    • Identify any unexpected signals and attempt to assign them to potential impurities (e.g., residual solvents like DMF will have characteristic peaks).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities. The HPLC component separates the impurities from the main peak, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for the determination of their molecular weights.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

Reagents:

  • Same as HPLC-UV analysis.

Procedure:

  • Chromatographic Conditions:

    • Use the same HPLC method as described for the quantitative purity analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 10 L/min

  • Data Analysis:

    • For each impurity peak observed in the HPLC chromatogram, extract the corresponding mass spectrum.

    • Determine the m/z of the molecular ion ([M+H]⁺) for each impurity.

    • Propose potential structures for the impurities based on their molecular weights and the known synthetic route. For example, an impurity with a molecular weight corresponding to the di-chloro starting material would be a strong indicator of an incomplete reaction.

Comparative Data Presentation

To facilitate a direct comparison between different commercial sources, the experimental data should be summarized in a clear and concise table.

Parameter Supplier A Supplier B Supplier C
Stated Purity >98%99%>98.5% (GC)
Appearance Yellow PowderOff-white Crystalline SolidLight Yellow Powder
HPLC Purity (Area %) 98.7%99.5%98.2%
Number of Impurities >0.1% 213
¹H NMR Conforms to structureConforms to structureConforms to structure
Residual Solvents (¹H NMR) 0.2% DMFNot Detected0.1% Acetone
LC-MS Identified Impurities Unreacted di-chloro precursor (0.15%)Mono-amino intermediate (0.1%)Unreacted di-chloro precursor (0.2%), Hydrolyzed acid (0.1%)

Conclusion

A thorough assessment of the purity of critical raw materials like Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is not a perfunctory quality control step but a fundamental aspect of scientific rigor. By employing a multi-technique approach grounded in an understanding of the compound's synthesis, researchers can confidently select the highest quality materials for their work. This, in turn, enhances the reliability of experimental outcomes and accelerates the drug discovery and development process. The protocols and framework presented in this guide offer a robust system for achieving this critical objective.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
  • Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
  • PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • SIELC Technologies. (2018). HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A.
  • PubMed. (1990). [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters].
  • Chemical Transformation of Pyrazine Derivatives. (n.d.). [PDF] Chemical Transformation of Pyrazine Derivatives.

Sources

Efficacy Showdown: A Comparative Guide to Pyrazine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in agrochemical development, the pyrazine scaffold represents a cornerstone of modern fungicides and a continuing source of innovation in insecticides. This guide provides an in-depth, objective comparison of the efficacy of prominent pyrazine-based agrochemicals, grounded in experimental data and established scientific protocols. We will dissect the mechanisms of action, present comparative performance data, and provide detailed methodologies to enable reproducible in-house evaluation.

Part 1: The Fungicidal Frontier: A Tale of Two SDHIs

The control of fungal pathogens is a critical battleground in ensuring global food security. Within the pyrazine chemical class, the Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a powerful tool. These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action that has proven highly effective. Here, we compare two leading pyrazine-carboxamide SDHIs: Boscalid and the more recent Pydiflumetofen .

Mechanism of Action: A Shared Strategy with a Nuanced Execution

Both boscalid and pydiflumetofen target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The resulting disruption of ATP production leads to the cessation of fungal growth and, ultimately, cell death.[1][2][3]

While the primary target is the same, differences in the chemical structure of boscalid and pydiflumetofen can influence their binding affinity to the SDH enzyme, their spectrum of activity, and their efficacy against fungal strains that have developed resistance to other SDHIs.

Signaling Pathway: Disruption of Fungal Respiration by Pyrazine-Based SDHIs

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA Krebs Cycle ETC Electron Transport Chain TCA->ETC Provides electrons SDH_Complex Succinate Dehydrogenase (Complex II) TCA->SDH_Complex ATP_Synthase ATP Synthase ETC->ATP_Synthase Creates proton gradient ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Powers Pyrazine_SDHI Pyrazine-Based SDHI (Boscalid, Pydiflumetofen) Pyrazine_SDHI->SDH_Complex Inhibits SDH_Complex->TCA

Caption: Inhibition of Succinate Dehydrogenase by pyrazine-based fungicides.

Comparative Efficacy: In Vitro Analysis

A key measure of a fungicide's potency is its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth. Lower EC50 values indicate higher potency.

A study comparing the efficacy of pydiflumetofen and boscalid against Botrytis cinerea, the causative agent of gray mold, provides valuable insights. The baseline sensitivity of B. cinerea to pydiflumetofen was established with a mean EC50 value of 0.03 ± 0.003 mg/liter.[4] The study also demonstrated that pydiflumetofen can be more effective than boscalid, particularly against strains with certain mutations conferring resistance to SDHIs.[4]

FungicideTarget PathogenMean EC50 (mg/L) of Sensitive IsolatesEfficacy against SDHI-Resistant IsolatesReference
Pydiflumetofen Botrytis cinerea0.03 ± 0.003Superior to boscalid against certain mutant strains[4]
Boscalid Botrytis cinereaNot specified in the same study, but generally higher than pydiflumetofenReduced efficacy against certain mutant strains[4]
Experimental Protocol: Antifungal Susceptibility Testing

To conduct a robust in-house comparison of pyrazine-based fungicides, we recommend a broth microdilution assay based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[5][6]

Objective: To determine and compare the EC50 values of different pyrazine-based fungicides against a target fungal pathogen.

Materials:

  • 96-well microtiter plates

  • Target fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spectrophotometer (plate reader)

  • Stock solutions of test fungicides (e.g., boscalid, pydiflumetofen) in a suitable solvent (e.g., DMSO)

  • Sterile water and solvent for dilutions

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a spore suspension or mycelial fragment suspension in sterile water.

    • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 spores/mL) using a hemocytometer or spectrophotometer.

  • Fungicide Dilution Series:

    • Prepare a serial dilution of each fungicide in the growth medium within the 96-well plates. A typical concentration range for initial screening would be from 0.001 to 100 mg/L.

    • Include a positive control (no fungicide) and a negative control (no inoculum).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the fungicide dilutions and the positive control.

    • Incubate the plates at an optimal temperature for the target fungus (e.g., 20-25°C) for a defined period (e.g., 48-72 hours), or until sufficient growth is observed in the positive control wells.

  • Data Collection and Analysis:

    • Measure the fungal growth in each well using a spectrophotometer to determine the optical density (OD).

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and use a non-linear regression analysis to determine the EC50 value.

Workflow: Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare Standardized Fungal Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Dilution Create Fungicide Serial Dilutions Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Fungal Growth (OD Reading) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation EC50 Determine EC50 Values Calculation->EC50

Caption: Workflow for determining fungicide EC50 values.

Part 2: The Insecticidal Inquest: Targeting the Nervous System

While the pyrazine core is prominent in fungicides, its derivatives and related heterocyclic structures are also valuable as insecticides. These compounds often target the insect's nervous system, offering a different mode of action compared to many other insecticide classes. A notable example is Pymetrozine , a pyridine azomethine insecticide, which is structurally related to pyrazines and targets sap-sucking insects.[7][8]

Mechanism of Action: A Neurological Assault

Pymetrozine has a unique mode of action, classified as an Insecticide Resistance Action Committee (IRAC) Group 9B substance.[1] It acts as a modulator of chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channels.[2][7] These mechanoreceptors are crucial for an insect's sense of hearing, balance, and spatial orientation. By disrupting these channels, pymetrozine interferes with nerve signals, leading to a rapid cessation of feeding behavior.[1][8] The insect is unable to insert its stylet into the plant tissue and ultimately dies of starvation. This antifeedant action is highly selective for sap-sucking insects like aphids and whiteflies.[7][8]

Another insecticide with a similar mode of action is Afidopyropen (IRAC Group 9D), which also targets chordotonal organ TRPV channels.[2][9]

Signaling Pathway: Disruption of Insect Mechanoreception by Pymetrozine

cluster_insect_neuron Insect Sensory Neuron TRPV_Channel Chordotonal Organ TRPV Channel Nerve_Impulse Nerve Impulse TRPV_Channel->Nerve_Impulse Sensory Input Brain Insect Brain Nerve_Impulse->Brain Feeding_Behavior Feeding Behavior Brain->Feeding_Behavior Controls Pymetrozine Pymetrozine Pymetrozine->TRPV_Channel Disrupts

Caption: Pymetrozine's disruption of insect sensory channels.

Comparative Efficacy: Field and Lab Studies

Direct, side-by-side comparative efficacy data for a broad range of pyrazine-based insecticides is less readily available in the public domain compared to fungicides. However, individual studies provide valuable performance metrics.

For instance, field trials have demonstrated the efficacy of Pymetrozine 50 WG in controlling the brown planthopper (Nilaparvata lugens) in rice.[10] In one study, pymetrozine at 350g a.i./ha was found to be significantly superior in reducing the pest population.[10] Another study on cotton aphids showed that pymetrozine provided over 90% control within 7 days of application.[11]

A study comparing pymetrozine with other insecticides against the rose aphid (Macrosiphum rosae) found it to be slightly less effective than imidacloprid and dinotefuran under the tested conditions.[12]

InsecticideTarget PestEfficacy MetricKey FindingReference
Pymetrozine Brown PlanthopperPopulation ReductionSignificant reduction at 350g a.i./ha[10]
Pymetrozine Cotton Aphid% Control>90% control within 7 days[11]
Pymetrozine Rose AphidMortality RateSlightly less effective than imidacloprid and dinotefuran[12]
Afidopyropen Whitefly (Bemisia tabaci)LC50A resistant field population showed a ~40-fold increase in LC50[4]
Experimental Protocol: Insecticide Bioassay

For evaluating the efficacy of pyrazine-based and related insecticides, standardized bioassays, such as those developed by the World Health Organization (WHO) for mosquito resistance monitoring, can be adapted. A common method is the contact bioassay using treated surfaces.

Objective: To determine the lethal concentration (LC50) of an insecticide against a target insect pest.

Materials:

  • Glass vials or Petri dishes

  • Technical grade insecticide (e.g., pymetrozine)

  • Acetone or other suitable solvent

  • Micropipettes

  • Target insects (e.g., aphids, whiteflies)

  • Aspirator for handling insects

  • Incubation chamber with controlled temperature, humidity, and light conditions

Procedure:

  • Preparation of Treated Surfaces:

    • Prepare a stock solution of the insecticide in the chosen solvent.

    • Create a series of dilutions to achieve a range of concentrations.

    • Coat the inner surface of the glass vials or Petri dishes with a known volume of each dilution.

    • Allow the solvent to evaporate completely, leaving a uniform layer of the insecticide.

    • Prepare control vials treated only with the solvent.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 20-25 adults) into each treated and control vial.

    • Provide a food source if the observation period is extended (e.g., a small leaf).

  • Observation and Data Collection:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability of the insect to move when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to determine the LC50 value and its 95% confidence intervals.

Workflow: Insecticide Bioassay

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Surfaces Prepare Insecticide-Coated Surfaces Introduction Introduce Insects to Treated Surfaces Surfaces->Introduction Insects Collect and Acclimatize Test Insects Insects->Introduction Incubation Incubate under Controlled Conditions Introduction->Incubation Mortality Record Mortality at Intervals Incubation->Mortality LC50 Calculate LC50 (Probit Analysis) Mortality->LC50

Caption: Workflow for determining insecticide LC50 values.

Conclusion

Pyrazine-based agrochemicals and their structural relatives are indispensable tools in modern agriculture. As demonstrated, fungicides like pydiflumetofen show a clear advancement in potency and efficacy against resistant fungal strains when compared to older compounds like boscalid. In the realm of insecticides, pymetrozine and afidopyropen offer a unique mode of action for controlling sap-sucking pests.

The continued development and strategic deployment of these compounds, guided by robust efficacy testing as outlined in this guide, will be paramount in sustainable crop protection and resistance management. It is through such rigorous comparative analysis that we can ensure the longevity and effectiveness of these vital agricultural inputs.

References

  • Pymetrozine. (n.d.). In Wikipedia.
  • Pymetrozine. (n.d.). PubChem.
  • What is Pymetrozine discuss its role as agrochemical. (2022, February 15).
  • Understanding Pymetrozine insecticide: Targeted Insect Control #whiteflies control #aphids. (2024, June 25). YouTube. [Link].
  • What Is Pymetrozine? - Insecticide, Herbicide, Fungicide,China Pesticide Suppliers. (2025, July 30). [Link].
  • Afidopyropen. (n.d.). Minnesota Department of Agriculture. [Link].
  • Research and development of an insecticide, afidopyropen. (n.d.). PMC. [Link].
  • Afidopyropen, a novel insecticide, Chemistry, Mode of Action, Formulation, and Uses. (2024, February 6). YouTube. [Link].
  • Afidopyropen. (n.d.). Insecticide Resistance Action Committee. [Link].
  • Characterization of Field-Evolved Resistance to Afidopyropen, a Novel Insecticidal Toxin Developed from Microbial Secondary Metabolites, in Bemisia tabaci. (2022, July 1). MDPI. [Link].
  • Exploring the Efficacy and Applications of Pymetrozine in Pest Management Str
  • Efficacy of Pymetrozine 50 WG against brown plant hopper Nilaparvatha lugens (Stal) on paddy Oryza. (2023, September 21).
  • Development and evaluation of pymetrozine controlled-release formulation to control paddy planthopper. (n.d.). PMC. [Link].
  • Evaluation of Fulfill® 50WG (PYMETROZINE) for Cotton Aphid Control in 1998 Field trials. (n.d.). [Link].
  • Comparative Efficacy of Dinotefuran, Imidacloprid and Pymetrozine against Rose Aphid (Macrosiphum rosae) under Controlled and Field Conditions. (2024, December 3). Roots Press. [Link].
  • Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. (2022, November 29). [Link].
  • Insecticides. (2025, February 7). US EPA. [Link].
  • Action of pyrazoline-type insecticides at neuronal target sites. (2025, August 6).
  • Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold. (2020, June 11). APS Journals. [Link].
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. (n.d.). MESA. [Link].
  • Bio-efficacy of Pymetrozine 50 WG against Brown Planthopper, Nilaparvata lugens and White Backed Planthopper, Sogatella furcifera in Rice. (n.d.). [Link].
  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. (2022, March 4).
  • Efficacy and Induce Resurgence of Insecticides Mixture Pymetrozine 50% + Acetamiprid 30 g/l to. (n.d.). SAS Publishers. [Link].
  • First Report of Field Resistance to Afidopyropen, the Novel Pyropene Insecticide, on Bemisia tabaci Mediterranean (Q Biotype) from China. (2022, March 17). MDPI. [Link].
  • Insecticides Mode of Action. (2025, June 26). CropLife Australia. [Link].
  • Boscalid (Ref: BAS 510F). (n.d.). AERU. [Link].
  • boscalid fungicide uses. (2024, November 22). [Link].
  • Pydiflumetofen. (n.d.). Minnesota Department of Agriculture. [Link].
  • Pydiflumetofen - Active Ingredient Page. (n.d.). Chemical Warehouse. [Link].
  • Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2025, January 17).
  • M27M44S. (2022, August 3). CLSI. [Link].
  • In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38. (n.d.). Walsh Medical Media. [Link].

Sources

Pyrazine Derivatives: A Comparative Guide to Their Antimicrobial and Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and low toxicity remains a paramount challenge. Among the myriad of heterocyclic compounds, pyrazine derivatives have emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the antimicrobial and anticancer properties of various pyrazine derivatives, grounded in experimental data and mechanistic insights. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive technical overview to inform and guide future research and development in this exciting field.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as the foundational structure for a multitude of synthetic and naturally occurring compounds.[3][4] Its unique electronic properties, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal pharmacophore for interacting with various biological targets.[5] The versatility of the pyrazine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance therapeutic potential and mitigate off-target effects.[6]

Antimicrobial Properties of Pyrazine Derivatives: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable threat to global health, necessitating the urgent development of novel antimicrobial agents.[7] Pyrazine derivatives have shown significant promise in this arena, exhibiting activity against a wide spectrum of bacteria and fungi.[8][9][10]

Comparative Efficacy of Antimicrobial Pyrazine Derivatives

The antimicrobial potency of pyrazine derivatives is highly dependent on their specific structural modifications. The following table summarizes the in vitro activity of selected derivatives against common pathogenic microbes.

Compound Class/DerivativeTest Organism(s)MethodQuantitative Data (e.g., MIC, Zone of Inhibition)Reference(s)
Triazolo[4,3-a]pyrazine derivativesStaphylococcus aureus, Escherichia coliMicrobroth dilutionMICs: 16-32 µg/mL for lead compounds[11][12][13]
Pyrazine Carboxamide DerivativesMycobacterium tuberculosis, Candida albicans, Aspergillus nigerDisc diffusion, Lowenstein-Jensen mediumActivity comparable to standard drugs like Pyrazinamide and Fluconazole[14][15]
Pyrazine-2-Carbohydrazide DerivativesStaphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coliMinimal Inhibitory Concentration (MIC)Potent activity against Gram-positive bacteria[16]
Piperazine-Pyrazine HybridsStaphylococcus aureus, Streptococcus fasciens, Escherichia coli, Pseudomonas aeruginosaAntibacterial testsCompound 3 showed the greatest activity[17]
Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial action of pyrazine derivatives is often multifaceted. Molecular docking studies and experimental evidence suggest that these compounds can interfere with critical bacterial enzymes and cellular structures.

A key target for many antimicrobial agents is DNA gyrase , an essential enzyme in bacteria responsible for DNA replication and repair.[11] Certain triazolo[4,3-a]pyrazine derivatives have demonstrated the ability to bind to DNA gyrase, inhibiting its function and leading to bacterial cell death.[11] Another proposed mechanism involves the disruption of the bacterial cell membrane, altering its permeability and leading to the leakage of essential cellular components.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel pyrazine derivative.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized Pyrazine Derivative C Prepare Serial Dilutions of Compound A->C B Bacterial Culture (e.g., S. aureus) D Prepare Standardized Bacterial Inoculum B->D E Inoculate Microplate Wells with Bacteria and Compound Dilutions C->E D->E F Incubate at 37°C for 18-24 hours E->F G Visually Inspect for Turbidity F->G H Determine MIC (Lowest concentration with no visible growth) G->H I Optional: Plate on Agar to Determine MBC H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Properties of Pyrazine Derivatives: Targeting the Hallmarks of Cancer

The chemical tractability of the pyrazine core has led to the development of numerous derivatives with potent anticancer activity.[3][18][4] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and target key signaling pathways involved in tumorigenesis.[19][20][21] Several pyrazine-based drugs have even gained FDA approval for cancer treatment.[22][23]

Comparative Efficacy of Anticancer Pyrazine Derivatives

The anticancer activity of pyrazine derivatives varies significantly based on their substitution patterns and the specific cancer cell line being targeted.

Compound/Drug NameTarget Cancer Cell Line(s)Reported IC₅₀/EC₅₀ ValuesKey Mechanistic Target(s)Reference(s)
Gilteritinib (Xospata®) Acute Myeloid Leukemia (AML) with FLT3 mutationPotent inhibition of FLT3FLT3/AXL Kinase[22]
Erdafitinib (Balversa®) Urothelial CarcinomaPotent inhibition of FGFRFGFR Kinase[23]
Compound 17l ([1][3]triazolo[4,3-a]pyrazine derivative)A549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.98 - 1.28 µMc-Met/VEGFR-2 Kinases[24]
Chalcone–pyrazine derivatives MCF-7, A549, Colo-205, A2780, DU-1450.012 - 0.33 µM for lead compoundsNot specified[20]
1,4-Pyrazine-containing HAT inhibitors MCF-7 (Breast), LNCaP (Prostate)EC₅₀: 5.3 - 6.2 µMp300/CBP Histone Acetyltransferases[25]
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) K562 (Chronic Myeloid Leukemia)IC₅₀: 25 µM at 72hInduction of Apoptosis (Bax/Bcl2, Survivin)[19][21]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Pyrazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple nodes within cancer signaling networks.

a) Kinase Inhibition: A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[22] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[22] By binding to the ATP-binding pocket of specific kinases, these derivatives can block their activity, thereby halting the progression of cancer.[22] For example, Gilteritinib is a potent inhibitor of FLT3 and AXL kinases, which are often mutated or overexpressed in acute myeloid leukemia.[22]

Signaling Pathway: Kinase Inhibition by Pyrazine Derivatives

Kinase_Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, c-Met) GF->Receptor Kinase Downstream Kinases (e.g., MAPK, PI3K) Receptor->Kinase Phosphorylation Cascade Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->Receptor Inhibition TF Transcription Factors Kinase->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of kinase signaling by pyrazine derivatives.

b) Induction of Apoptosis: Many pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[19][20][21] This can be achieved through various mechanisms, including the modulation of the Bax/Bcl-2 protein ratio, which are key regulators of the intrinsic apoptotic pathway.[19] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the activation of caspases and subsequent cell death.[19]

c) Histone Acetyltransferase (HAT) Inhibition: More recently, pyrazine derivatives have been identified as inhibitors of histone acetyltransferases (HATs) like p300/CBP.[25] HATs play a crucial role in regulating gene expression by modifying histones.[25] By inhibiting these enzymes, pyrazine derivatives can alter the epigenetic landscape of cancer cells, leading to the suppression of oncogenes and the activation of tumor suppressor genes.[25]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of pyrazine derivatives.

MTT Assay for Cell Viability

Objective: To determine the concentration of a pyrazine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.[26]

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyrazine derivative.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazine derivative at the desired concentration for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells[21][24]

Structure-Activity Relationship (SAR) and Future Perspectives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of pyrazine derivatives.[25][27][28] For instance, in the context of antimicrobial activity, the addition of a triazole ring has been shown to enhance efficacy.[11] In anticancer applications, specific substitutions on the pyrazine ring can significantly impact kinase inhibitory potency and selectivity.[25]

The future of pyrazine derivatives in medicine is bright. Continued exploration of their chemical space, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new and more potent therapeutic agents.[28][29] Furthermore, the development of pyrazine-based drug conjugates and targeted delivery systems holds the potential to improve efficacy and reduce side effects, ushering in a new era of precision medicine.

References

  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
  • PubMed. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Li, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]
  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry.[Link]
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309325. [Link]
  • Huang, H., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters, 13(4), 624-631. [Link]
  • Engineered Science Publisher. (n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach.
  • ResearchGate. (n.d.). The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives.
  • Wei, L., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
  • Li, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.[Link]
  • ResearchGate. (n.d.). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches.
  • PubMed. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Zhao, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868311. [Link]
  • MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.
  • Li, J., et al. (2023).
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • ResearchGate. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
  • ResearchGate. (n.d.). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid.
  • Semantic Scholar. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Balaraman, H., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ChemistrySelect, 4(1), 1-6. [Link]
  • Moroccan Journal of Chemistry. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • International Journal of ChemTech Research. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online.[Link]
  • Research Journal of Pharmacy and Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyrazine Derivatives in Focus: From Antibacterial Agents to Materials Science Innovations.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Bull. Pharm. Res., 14(1). [Link]

Sources

A Senior Application Scientist's Guide to Bromine Substitution in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogen Heuristics

In the landscape of medicinal chemistry, the introduction of halogen atoms into a molecular scaffold is a time-honored strategy for optimizing lead compounds. While fluorine and chlorine have historically dominated this practice, a nuanced understanding of bromine's unique physicochemical properties is revealing its profound potential to enhance biological activity, modulate pharmacokinetics, and create novel intellectual property. This guide moves beyond simplistic heuristics to provide an in-depth, evidence-based comparison of bromine substitution, grounded in mechanistic principles and supported by actionable experimental data. We will explore the causality behind bromine's influence, from its role in forming powerful halogen bonds to its impact on metabolic stability, offering researchers and drug development professionals a sophisticated framework for leveraging bromination as a strategic tool.

The Physicochemical Footprint of Bromine

The substitution of a hydrogen atom or a methyl group with bromine instigates a cascade of changes in a molecule's properties. Understanding these shifts is fundamental to predicting and interpreting biological outcomes.

  • Size and Lipophilicity: Bromine is significantly larger and more lipophilic than hydrogen, fluorine, or chlorine. This increased bulk can enforce specific conformations and improve occupancy in hydrophobic pockets of a target protein. The heightened lipophilicity can also enhance membrane permeability, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1]

  • Electronic Effects: As a halogen, bromine is electronegative and acts as a weak electron-withdrawing group through induction. However, its most defining electronic feature is its polarizability, which is substantially greater than that of fluorine or chlorine. This high polarizability is the foundation of the halogen bond.[1]

The Halogen Bond: A Directional, Non-Covalent Powerhouse

The "halogen bond" is a highly directional, non-covalent interaction that has gained significant recognition in rational drug design.[2] It occurs between an electrophilic region on the halogen atom, known as the σ-hole, and a nucleophilic atom (like oxygen, nitrogen, or sulfur) in a biological target.[3][4]

The σ-hole arises from an anisotropic distribution of electron density around the covalently bonded bromine atom, creating a region of positive electrostatic potential opposite the C-Br bond.[1][4] The strength of this interaction increases with the polarizability and size of the halogen, following the trend I > Br > Cl >> F.[1] This makes bromine a particularly effective halogen bond donor, capable of forming interactions that are comparable in strength to a moderate hydrogen bond.[5] These bonds are highly directional, providing a level of geometric precision in ligand-target interactions that can significantly enhance binding affinity and selectivity.[2][6]

cluster_ligand Brominated Ligand cluster_protein Protein Backbone Ligand_C C Ligand_Br Br Ligand_C->Ligand_Br Protein_O O Ligand_Br->Protein_O Halogen Bond (C-Br···O) Sigma_Hole σ-hole (+) Protein_C C Protein_C->Protein_O

Caption: The σ-hole on a bromine atom forms a directional halogen bond with a backbone carbonyl oxygen.

Comparative Analysis: Bromine vs. Other Bioisosteres

Bioisosteric replacement is a cornerstone of lead optimization, aiming to improve a molecule's properties while retaining its biological activity.[7][8] Bromine serves as a non-classical bioisostere for several common functional groups, offering distinct advantages.

Bioisosteric ReplacementBromine AdvantagePotential Trade-offSupporting Rationale
Methyl (-CH₃) → Bromine (-Br) Increased metabolic stability (blocks oxidation), potential for halogen bonding.Increased lipophilicity may reduce solubility; different steric profile.Bromine is not susceptible to CYP450-mediated oxidation that affects methyl groups.[7] Its ability to form halogen bonds provides a specific, favorable interaction unavailable to the methyl group.[3]
Chlorine (-Cl) → Bromine (-Br) Stronger halogen bond donor, increased polarizability.Larger size may create steric clashes; potential for increased toxicity.The strength of the halogen bond increases down the group (Br > Cl), potentially leading to higher affinity.[1]
Ethynyl (-C≡CH) → Bromine (-Br) Can mimic the geometry and hydrogen-bonding capability of the ethynyl group while offering a different electronic profile and metabolic stability.Loss of the specific hydrogen bond donor capability of the terminal alkyne.In some cases, the bromine's halogen bond can effectively replace the hydrogen bond formed by an ethynyl group, as seen in comparisons of EGFR inhibitors.[9]

Case Studies: The Impact of Bromination on Biological Activity

Theoretical advantages must be validated by empirical data. The following case studies illustrate the successful application of bromine substitution across different therapeutic areas.

Case Study 1: Anticancer Activity of Brominated Quinolines

In a study on novel quinoline derivatives, researchers synthesized and evaluated a series of brominated compounds for their antiproliferative activity against various cancer cell lines.[10] The introduction of multiple bromine atoms significantly enhanced cytotoxic effects.

CompoundSubstitution PatternCell Line (HT29) IC₅₀ (µg/mL)
Parent Methoxyquinoline3,6,8-trimethoxy> 50
Compound 7 3,5,6,7-tetrabromo-8-methoxy10.1
Compound 11 5,7-dibromo-3,6-dimethoxy-8-hydroxy9.6

The data clearly indicates that the brominated derivatives, particularly compounds 7 and 11 , exhibited potent antiproliferative effects where the parent compound was largely inactive.[10] This enhanced activity is attributed to the altered electronic and steric properties conferred by the bromine atoms, potentially leading to improved target engagement.

Case Study 2: Antimicrobial Activity of Brominated Phenols

Researchers synthesized analogues of natural marine compounds by introducing bromine to polyphenols with lactam moieties.[11] The resulting compounds were screened for antimicrobial activity.

CompoundStructureOrganismMIC (µg/mL)
Unbrominated Precursor1-(2,4-dihydroxybenzyl)pyrrolidin-2-oneS. epidermidisInactive
Brominated Analogue 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-oneS. epidermidis16

Among the synthesized compounds, only the dibrominated derivative displayed significant antibacterial activity against Staphylococcus epidermidis.[11] This demonstrates that bromination can be a key step in transforming an inactive scaffold into a biologically active agent.

Experimental Protocols for Evaluating Brominated Compounds

To empirically validate the effects of bromine substitution, robust and reproducible biological assays are essential. The following are standard, self-validating protocols for assessing cytotoxicity and antimicrobial activity.

Protocol 1: MTT Assay for Cancer Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the concentration at which a brominated compound reduces cell viability by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its brominated analogue in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_complex Cytoplasm Cytokine Inflammatory Signal (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Target Gene Transcription Nucleus->Genes promotes Bromine Brominated Inhibitor Bromine->IKK INHIBITS

Caption: Inhibition of the NF-κB pathway by a brominated compound, preventing target gene transcription.

Toxicological Considerations: The Caveat of "Bromism"

While beneficial in drug design, excessive or chronic exposure to bromide ions can lead to a toxic state known as "bromism". [12]Historically associated with bromide-containing sedatives, this condition can manifest with neurological symptoms like confusion, ataxia, and psychosis, as well as dermatological issues. [12][13]Although the bromine in modern pharmaceuticals is covalently bound within an organic molecule and not present as free bromide ions, it is crucial to evaluate the metabolic profile of any new brominated compound. [12]The potential for in vivo cleavage of the C-Br bond, while generally low, must be assessed during preclinical safety studies to ensure that systemic bromide levels do not reach toxic thresholds. [14]

Conclusion

Bromine substitution is a powerful and versatile strategy in medicinal chemistry that extends far beyond a simple tool for increasing lipophilicity. The ability of bromine to form strong, directional halogen bonds provides a unique mechanism for enhancing ligand-target affinity and specificity. As demonstrated through comparative data and case studies, the strategic introduction of bromine can convert inactive scaffolds into potent agents and significantly boost the efficacy of existing leads. However, this potential must be balanced with careful experimental validation using robust protocols and a thorough evaluation of the compound's metabolic fate and toxicological profile. By integrating a deep understanding of bromine's physicochemical properties with rigorous empirical testing, drug discovery teams can effectively harness bromination to develop the next generation of innovative therapeutics.

References

  • Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
  • Halogen bonds between ligands and proteins: Can we use them in validation?.
  • Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Semantic Scholar. [Link]
  • The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central. [Link]
  • Wh
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health (NIH). [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design.
  • Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.
  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • Introducing bromine to the molecular structure as a strategy for drug design.
  • Unraveling the correlation between biological effects and halogen substituents in cobalt bis(dicarbollide). RSC Publishing. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
  • Bromism in the Modern Day: Case Report and Canadian Review of Bromide Intoxic
  • Chronic Bromine Intoxication Complicated with Fanconi Syndrome. PubMed Central. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • (PDF) Chronic bromine intoxication complicated with Fanconi syndrome: A case report.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • Proteins modified in lungs offer clues to biological functions of bromine. Agência FAPESP. [Link]
  • Brominated extracts as source of bioactive compounds. PubMed. [Link]
  • Evaluation of bromine substitution factors of DBPs during chlorination and chloramination.
  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]
  • 1953 PDFs | Review articles in BROMINE COMPOUNDS.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements. Chemspace. [Link]
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
  • Improved Synthesis of Bioactive Molecules Through Flow Chemistry. OUCI. [Link]

Sources

Safety Operating Guide

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Disposal Protocol: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these is this compound, a halogenated heterocyclic compound whose proper management is non-negotiable for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere instruction to explain the critical reasoning behind each procedural choice.

Our guiding principle is the "cradle-to-grave" management of hazardous waste, a framework established by the Resource Conservation and Recovery Act (RCRA) that holds generators responsible for the waste from its creation to its ultimate disposal.[1][2][3] This protocol is designed to ensure every step of that journey is handled with scientific diligence and unwavering attention to safety.

Part 1: Hazard Identification and Risk Assessment

The key structural features—a brominated aromatic ring and amino groups—dictate its classification and handling requirements. Brominated organic compounds are often persistent in the environment and can be toxic.[8][9] Analogs exhibit warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5][7]

Inferred Hazard Profile Summary

Hazard ClassificationDescription & RationaleRecommended PPE
Acute Toxicity Analogs are harmful if swallowed, inhaled, or in contact with skin.[7] The presence of the pyrazine ring and functional groups suggests systemic toxicity is possible.Standard laboratory attire (lab coat, closed-toe shoes), nitrile gloves, safety glasses with side shields or goggles.
Skin/Eye Irritation Aromatic amines and halogenated compounds are frequently irritants.[5][7] Direct contact can cause redness, pain, or serious eye damage.Use chemical-resistant gloves (nitrile is a common baseline) and chemical safety goggles.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[10] Disposal down the drain is strictly prohibited.N/A (Engineering Control)
Combustibility The compound is a solid with a melting point over 170°C, classified as a combustible solid.[4]Store away from ignition sources.

This table is based on data from structurally related compounds and general chemical principles. Always refer to the specific SDS provided by your supplier.

Part 2: Waste Segregation - The Cornerstone of Safe Disposal

The single most critical step in hazardous waste management is proper segregation at the point of generation.[11][12] Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.[13]

This compound and materials contaminated with it must be categorized as Halogenated Organic Waste .[10][11][12]

Workflow for Waste Stream Determination

Below is a decision-making diagram to guide the segregation process for any waste generated in your laboratory.

WasteSegregation Disposal Decision Workflow cluster_legend Legend A Identify Waste Material B Is it a pure/unused chemical or a solution >10% conc.? A->B Chemical C Is it labware (glass, plastic) or PPE (gloves, pads)? A->C Material D Is it an aqueous solution with low concentration? A->D Liquid E Solid Halogenated Organic Waste B->E Solid F Liquid Halogenated Organic Waste B->F Liquid G Solid Chemical Waste (Contaminated Debris) C->G Yes D->F Yes L1 Decision Point L2 Halogenated Waste L3 Contaminated Solid Waste

Caption: Decision tree for segregating waste containing this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and compliance. All waste containers must be correctly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[13]

This procedure applies to the pure, solid chemical that is no longer needed.

  • Container Selection: Use the original manufacturer's container if possible. If not, use a clearly labeled, sealable, and chemically compatible container (e.g., HDPE or glass).

  • Labeling: Affix a hazardous waste label to the container. Clearly write "Waste this compound" and any other required information (e.g., accumulation start date).

  • Segregation: Place the container in a designated Satellite Accumulation Area (SAA) for Solid Halogenated Organic Waste . Ensure it is stored in secondary containment away from incompatible materials (e.g., strong oxidizers).

  • Disposal Request: Once the container is full or ready for pickup, submit a request to your institution's Environmental Health & Safety (EHS) department for collection by a licensed hazardous waste transporter.

This includes items like pipette tips, contaminated gloves, weigh boats, and paper towels used for minor spills.

  • Gross Decontamination: Remove as much solid residue as possible by scraping it into the Solid Halogenated Organic Waste container.

  • Container Selection: Use a designated, puncture-resistant container or a double-bagged, labeled waste bag for "Contaminated Solid Waste" or "Contaminated Lab Debris."

  • Labeling: The container must be clearly labeled with all chemical constituents (i.e., "Debris contaminated with this compound").

  • Collection: Store the sealed container in the SAA. Do not mix with non-hazardous lab trash.[12]

  • Disposal Request: Arrange for pickup through your EHS department.

This applies to reaction mixtures, mother liquors, and solvent rinses from cleaning glassware.

  • Waste Stream Determination: Because the compound contains bromine, all solutions must be collected as Liquid Halogenated Organic Waste .[11][13] Do not mix with non-halogenated solvent waste, as this dramatically increases disposal costs and complexity.[13]

  • Container Selection: Use a designated, properly vented, and chemically compatible solvent waste container (carboy).

  • Labeling and Log Sheet: Affix a hazardous waste label. All constituents and their approximate percentages must be recorded on the container's log sheet with every addition.

  • Handling: Always add waste to the carboy inside a chemical fume hood to avoid inhaling vapors. Keep the container closed when not in use.

  • Disposal Request: Do not overfill the container (leave at least 10% headspace). Once full, move it to the main accumulation area or request an EHS pickup as per your institutional policy.

Part 4: Decontamination of Reusable Glassware

Properly cleaning glassware is not just good lab practice; it's a safety and disposal prerequisite.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that can solubilize the compound.

  • Collect Rinsate: Crucially, the first one or two rinses must be collected as Liquid Halogenated Organic Waste. Subsequent rinses may be collected as non-halogenated waste if the solvent itself is non-halogenated, but best practice is to collect all solvent rinses into the appropriate hazardous waste stream.[14]

  • Washing: After the solvent rinse, the glassware can be washed using standard laboratory detergents and water.[14][15]

  • Drying: Allow glassware to air-dry in a designated clean area or use a laboratory oven.

Part 5: Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is vital.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the lab.

  • Isolate & Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood. Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, a respirator may be necessary.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collect Waste: Scoop the absorbent material into a container for Contaminated Solid Waste.

  • Clean Area: Wipe the spill area with a solvent-wetted cloth, collecting the cloth as solid waste. Then, clean the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

By integrating these principles and protocols into your daily workflow, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific innovation does not come at the cost of personal or environmental health.

References

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. URL: https://www.epa.gov/rcra
  • RCRA Regulations Explained. National Environmental Trainers. URL: https://www.netregs.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. URL: https://www.epa.
  • What it Really Means to be RCRA Compliant with Hazardous Waste. Clean Management Environmental Group, Inc. URL: https://cleanmanagement.com/blog/what-it-really-means-to-be-rcra-compliant-when-handling-hazardous-waste/
  • Hazardous Waste Segregation. Unknown University Source. URL: https://www.cs.rutgers.edu/~gci/wasteseg.html
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. URL: https://www.epa.gov/hazardous-waste/learn-basics-hazardous-waste
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. URL: https://ehrs.upenn.
  • Halogenated Solvents in Laboratories. Temple University EHRS. URL: https://www.temple.
  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. URL: https://www.bu.edu/ehs/manuals/chemical-waste-management-guide/
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL: https://chab.ethz.ch/en/services/safety-and-environment/disposal/factsheet-hazardous-waste.html
  • Catalytic destruction of brominated aromatic compounds.... PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12481775/
  • Method for the bromination of aromatic compound. Google Patents. URL: https://patents.google.
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate 95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/6966014
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC467360010
  • This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02425037_EN.htm
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. URL: https://www.idealresponse.co.uk/blog/bromine-safe-disposal-and-recycling-methods/
  • Catalytic destruction of brominated aromatic compounds.... ResearchGate. URL: https://www.researchgate.
  • Removal of Bromine from Polymer Blends.... MDPI. URL: https://www.mdpi.com/2073-4360/15/3/732
  • Methyl 5-amino-6-bromopyrazine-2-carboxylate. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/29983315
  • Decontamination Protocols for Lab Equipment. Aptilo. URL: https://www.aptilo.
  • Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrumental Exchange. URL: https://www.americaninstrument.
  • Biosafety: Decontamination Methods for Laboratory Use. UC San Diego Blink. URL: https://blink.ucsd.
  • Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Safety Data Sheets. Echemi. URL: https://www.echemi.
  • A Quick Guide to Lab Equipment Decontamination. Microlit. URL: https://www.microlit.
  • Laboratory Equipment Decontamination Procedures. Central Michigan University. URL: https://www.cmich.edu/office_provost/ORGS/EHS/lab_safety/Documents/Lab_Equip_Decon_Form_and_Proc.pdf

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a heterocyclic compound whose structural motifs—a halogenated pyrazine core and aromatic amine groups—necessitate a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles and data from closely related analogs.

Our primary directive is to transform safety from a checklist into a deeply integrated, scientifically-backed practice. This guide is structured not as a rigid template, but as a logical workflow that begins with hazard understanding and culminates in safe disposal, ensuring every step is a self-validating component of a secure research environment.

Foundational Hazard Assessment

Comprehensive safety data for this compound (CAS: 1458-20-4) is not extensively published. Therefore, our hazard assessment is expertly extrapolated from its closest structural analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1), which differs only by the halogen substituent (bromine vs. chlorine).[1][2][3][4] This conservative approach is scientifically sound, as the fundamental reactivity and toxicological profile are expected to be highly similar.

The anticipated hazards, based on this chloro-analog and related structures, are summarized below.

Hazard ClassGHS CategoryHazard StatementCausality and Implication for Researchers
Acute Toxicity, Oral Category 3H301: Toxic if swallowedAccidental ingestion of even small quantities could be highly dangerous. This elevates the importance of preventing hand-to-mouth contamination and strictly prohibiting eating or drinking in the lab.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe compound is likely to be a significant irritant to the eyes, potentially causing reversible but serious damage. Direct splashes are a primary risk.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAs a fine powder, the compound can be easily aerosolized. Inhalation may lead to irritation of the nose, throat, and lungs.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (urogenital system) through prolonged or repeated exposureThis is a significant long-term risk. Chronic exposure, even at low levels, could lead to systemic toxicity, specifically targeting the urogenital system. This underscores the need for consistent and high-level containment.
Skin Sensitization Category 1 (Anticipated)H317: May cause an allergic skin reactionAromatic amines are frequently associated with skin sensitization.[5] Initial contact may not cause a reaction, but subsequent exposures can lead to allergic dermatitis.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all directive; it is a direct response to the hazards identified above. The goal is to establish an impermeable barrier between you and the chemical.

Respiratory Protection

Given the risk of respiratory tract irritation from aerosolized powder, respiratory protection is mandatory.

  • Standard Operations: For routine handling of small quantities (milligram scale) within a certified chemical fume hood, a well-fitted N95 or FFP2 disposable respirator is the minimum requirement. This prevents inhalation of fine particulates during weighing and transfer operations.

  • High-Energy Operations or Spill Cleanup: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing, or cleaning up a spill), a half-mask or full-face elastomeric respirator with P100 (or FFP3) particulate filters is required.[1] A full-face respirator offers the additional benefit of integrated eye protection.[6][7]

Eye and Face Protection

To mitigate the risk of serious eye irritation, protection must shield against both direct splashes and airborne particles.

  • Mandatory Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[1] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect from fine dust.

  • Enhanced Protection: When handling larger quantities (>1 gram) or when there is a significant splash risk, a full face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical secondary barrier.[8]

Hand Protection: A Critical Barrier

Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[9] Therefore, single-gloving with a standard nitrile glove is inadequate and provides a false sense of security.

  • Glove Type: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove. This provides a baseline of chemical resistance and makes it easier to spot a breach in the outer glove.

    • Outer Glove: A glove with superior resistance to halogenated organic compounds. The best practice is to use Viton® or Butyl rubber gloves .[6] If these are not available, a thicker gauge (>8 mil) nitrile glove specifically rated for chemical resistance can be used, but with a strictly enforced, shorter replacement interval.

  • Protocol: Always check the manufacturer's chemical resistance guide for breakthrough time data.[10] Gloves should be changed immediately upon suspected contact with the compound or at a minimum, every 1-2 hours during continuous work. Never reuse disposable gloves.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant (e.g., Nomex®) lab coat with a fully buttoned front and tight-fitting cuffs is required.[10] This provides a barrier against incidental contact and small splashes.

  • Additional Protection: For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and fully enclosed, fluid-resistant shoes are mandatory.[10][11] Fabrics like polyester and acrylic should be avoided in favor of cotton or other natural fibers under the lab coat.

Operational and Disposal Plans: Step-by-Step Protocols

Pre-Operational Workflow

G waste waste don don waste->don Proceed to Handling

Protocol 1: PPE Donning Sequence (Aseptic Technique)

The order in which PPE is put on is critical to ensure a secure and uncontaminated state.

  • Footwear and Clothing Check: Confirm you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: Don your N95 or elastomeric respirator. Perform a positive and negative pressure seal check as per the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required. Ensure the goggles form a good seal with your face.

  • Outer Gloves: Don the second, chemically resistant pair of gloves (e.g., Butyl rubber). The cuffs of the outer gloves should extend over the cuffs of your lab coat sleeves.

Protocol 2: PPE Doffing Sequence (Preventing Cross-Contamination)

Doffing (removing) PPE correctly is the most critical step to prevent exposure. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, then bare hands).

  • Decontaminate Outer Gloves: While still wearing all PPE, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if permissible for the material.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Avoid snapping the gloves. Dispose of them in the designated solid hazardous waste container.

  • Remove Face Shield/Lab Coat: Remove the face shield (if used), handling it by the headband. Unbutton your lab coat, and roll it outwards and away from your body, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle for laundering or disposal.

  • Remove Goggles: Remove goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Remove Respirator: Remove your respirator from the back of your head forward. Do not touch the front of the respirator.

  • Remove Inner Gloves: Peel off the inner gloves, turning them inside out. This is the last piece of PPE to be removed.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

G

Protocol 3: Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and outer gloves. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Protocol 4: Spill and Waste Disposal
  • Spill Cleanup: Evacuate the area. Wear full protective equipment as described for high-energy operations, including a full-face respirator with P100 filters. Cover the spill with an absorbent material (e.g., vermiculite). Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • PPE Disposal: All disposable PPE (gloves, respirators) that is contaminated or potentially contaminated must be disposed of as hazardous solid waste. Place items in a sealed, labeled waste bag or container.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a designated, sealed, and clearly labeled container for halogenated organic waste . Follow all local, state, and federal regulations for hazardous waste disposal.[13][14]

By adhering to this comprehensive guide, you build a foundation of safety that protects not only yourself but also your colleagues and your research. Trust in these procedures is built upon the scientific rationale behind each step, ensuring that every action taken is a deliberate and informed measure of protection.

References

  • PubChem. Methyl 3-Amino-6-bromopyrazine-2-carboxylate.
  • PubChem. Methyl 5-amino-6-bromopyrazine-2-carboxylate.
  • Vo, E., et al. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. [Link]
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CPAChem.
  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Environmental Health Safety & Risk Management. [Link]
  • University of Texas at Austin. Personal Protective Equipment. Environmental Health & Safety Services. [Link]
  • MDPI. Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production. MDPI. [Link]
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. [Link]
  • ChemTalk. Lab Safety Equipment & PPE. ChemTalk. [Link]
  • Axxence Aromatic GmbH.
  • Curated Chemical Collection. Methyl 3-Amino-6-bromopyrazine-2-carboxylate, min 96%.
  • Capot Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.